2-(Methylthio)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylsulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJQGKJCZOGGPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70190720 | |
| Record name | Benzoic acid, o-(methylthio)- | |
| Source | EPA DSSTox | |
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Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3724-10-5 | |
| Record name | 2-(Methylthio)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3724-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzoic acid, o-(methylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003724105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Methylthio)benzoic acid | |
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| Record name | 2-(Methylthio)benzoic acid | |
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| Record name | 2-(Methylthio)benzoic acid | |
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| Record name | 2-(Methylthio)benzoic acid | |
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| Record name | 2-(Methylthio)benzoic acid | |
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Foundational & Exploratory
Synthesis of 2-(Methylthio)benzoic Acid from 2-Chlorobenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a robust and efficient two-step, one-pot synthesis of 2-(methylthio)benzoic acid from 2-chlorobenzonitrile. This method is characterized by its use of readily available starting materials and straightforward reaction conditions, making it a valuable process for medicinal chemistry and organic synthesis.
Reaction Overview
The synthesis proceeds in two key steps:
-
Nucleophilic Aromatic Substitution: 2-Chlorobenzonitrile reacts with sodium thiomethoxide (sodium methyl mercaptide) to form the intermediate, 2-(methylthio)benzonitrile.
-
Hydrolysis: The nitrile group of the intermediate is then hydrolyzed under basic conditions to yield the final product, this compound.
This entire sequence is conveniently carried out in a single reaction vessel, simplifying the workflow and maximizing efficiency.
Experimental Protocol
This protocol is a synthesized compilation of established methods.[1][2][3]
Materials:
-
2-Chlorobenzonitrile
-
Sodium thiomethoxide (Sodium methyl mercaptide) solution (e.g., 20% in a suitable solvent) or solid sodium thiomethoxide
-
Anhydrous organic solvent (e.g., N,N-dimethylformamide (DMF), monochlorobenzene, dichlorobenzene, xylene)[1][2][3]
-
Strong base (e.g., sodium hydroxide, potassium hydroxide)[1][2][3]
-
Mineral acid (e.g., hydrochloric acid) for acidification[1][3]
-
Optional: Phase-transfer catalyst (e.g., resin-immobilized quaternary ammonium or phosphonium salt)[2][3]
Procedure:
-
Reaction Setup: In a four-necked flask equipped with a stirrer, thermometer, and condenser, add 2-chlorobenzonitrile and the chosen organic solvent.[2][3] If using a phase-transfer catalyst, it should also be added at this stage.
-
Nucleophilic Substitution: Heat the mixture to 70-80°C with vigorous stirring.[1][2][3] Slowly add the sodium thiomethoxide solution over a period of 3 hours.[2][3] After the addition is complete, maintain the temperature at 80°C and continue stirring for an additional 3-4 hours.[1][2][3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]
-
Hydrolysis: Once the formation of 2-(methylthio)benzonitrile is complete, add the solid strong base (e.g., sodium hydroxide) to the reaction mixture.[1][2][3] Increase the temperature to 110°C and continue the reaction for 5-7 hours, or until the evolution of ammonia gas ceases.[2][3]
-
Work-up and Isolation:
-
Cool the reaction mixture and, if a catalyst was used, recover it by filtration.[2][3]
-
Transfer the cooled reaction mixture to a separatory funnel. Separate the organic and aqueous layers.[2][3]
-
Adjust the pH of the aqueous layer to 1-2 with a mineral acid (e.g., 20% hydrochloric acid).[1][2][3] This will precipitate the crude this compound.
-
Filter the solid precipitate and wash it with water.[1]
-
-
Purification: The crude product can be further purified by recrystallization or distillation to obtain high-purity this compound.[1][2][3]
Quantitative Data Summary
The following tables summarize the quantitative data from various reported experimental conditions.
Table 1: Reactant and Catalyst Quantities
| Parameter | Value | Reference |
| 2-Chlorobenzonitrile | 68.7 g - 137.5 g (1 mol) | [1][2][3] |
| Sodium thiomethoxide | 77.1 g (1.1 mol) / 200 g of 20% solution | [1][2][3] |
| Phase-Transfer Catalyst | 2 g - 4 g | [2][3] |
| Solid Base (NaOH/KOH) | 25 g - 35 g | [2][3] |
Table 2: Reaction Conditions
| Parameter | Step 1: Substitution | Step 2: Hydrolysis | Reference |
| Temperature | 70 - 100°C | 110°C | [1][2][3] |
| Reaction Time | 3 - 4 hours (post-addition) | 5 - 7 hours | [2][3] |
| Solvent | DMF, Monochlorobenzene, Dichlorobenzene, Xylene | Same as Step 1 | [1][2][3] |
Table 3: Product Yield and Purity
| Parameter | Value | Reference |
| Yield of this compound | 71.2 g - 78.3 g | [2][3] |
| Purity (by Gas Chromatography) | 97.3% - 98.7% | [2][3] |
Diagrams
Reaction Pathway
Caption: Synthetic pathway from 2-chlorobenzonitrile to this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
References
Spectroscopic Profile of 2-(Methylthio)benzoic Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Methylthio)benzoic acid, a compound of interest for researchers, scientists, and professionals in the field of drug development. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and a logical workflow for spectroscopic analysis.
Chemical Structure and Properties
This compound, also known as o-(methylthio)benzoic acid, is an organic compound with the chemical formula C₈H₈O₂S. It possesses a molecular weight of 168.21 g/mol and its structure is characterized by a benzoic acid core with a methylthio group at the ortho position.
Key Properties:
-
CAS Number: 3724-10-5
-
Molecular Formula: C₈H₈O₂S
-
Molecular Weight: 168.21 g/mol
-
Melting Point: 169-173 °C
Spectroscopic Data
The following sections provide a detailed analysis of the NMR, IR, and MS data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound provide detailed information about its proton and carbon framework.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.10 | dd | ~7.8, 1.5 | H-6 |
| ~7.50 | ddd | ~8.0, 7.5, 1.5 | H-4 |
| ~7.30 | d | ~8.0 | H-3 |
| ~7.15 | ddd | ~7.8, 7.5, 1.0 | H-5 |
| ~2.50 | s | - | -SCH₃ |
| ~11.0 (variable) | br s | - | -COOH |
Note: Predicted data based on spectral databases and analysis of similar compounds. Actual values may vary depending on solvent and experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~170.0 | -COOH |
| ~142.0 | C-2 |
| ~133.0 | C-6 |
| ~132.0 | C-4 |
| ~127.0 | C-1 |
| ~126.0 | C-5 |
| ~124.0 | C-3 |
| ~15.0 | -SCH₃ |
Note: Predicted data based on spectral databases and analysis of similar compounds. Actual values may vary depending on solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the carboxylic acid and thioether functional groups.
Table 3: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, s | O-H stretch (Carboxylic acid) |
| ~3000 | m | C-H stretch (Aromatic) |
| ~2920 | w | C-H stretch (Aliphatic) |
| ~1700 | s | C=O stretch (Carboxylic acid) |
| ~1600, ~1470 | m | C=C stretch (Aromatic ring) |
| ~1300 | m | C-O stretch |
| ~920 | Broad, m | O-H bend (out-of-plane) |
| ~750 | s | C-H bend (ortho-disubstituted) |
| ~650 | w | C-S stretch |
s = strong, m = medium, w = weak
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and characteristic fragment ions.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 168 | High | [M]⁺ |
| 153 | Moderate | [M - CH₃]⁺ |
| 121 | High | [M - SCH₃]⁺ |
| 93 | Moderate | [C₆H₅O]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation: A solution of this compound (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) and transferred to a 5 mm NMR tube.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
FT-IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of this compound is finely ground with ~100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum.
Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane). Derivatization to a more volatile ester (e.g., methyl ester) may be performed to improve chromatographic performance.
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C).
-
Carrier Gas: Helium.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Ion Source Temperature: 230 °C.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic analysis of a compound like this compound.
Caption: A logical workflow for the spectroscopic analysis of an organic compound.
2-(Methylthio)benzoic acid as a building block in organic synthesis
An In-Depth Technical Guide to 2-(Methylthio)benzoic Acid as a Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, an organosulfur compound, is a versatile building block in the field of organic synthesis. Its unique structure, featuring a carboxylic acid and a methylthio ether group ortho to each other on a benzene ring, provides multiple reactive sites for constructing complex molecular architectures. This guide explores the physicochemical properties, synthesis, reactivity, and applications of this compound, offering detailed experimental protocols and data for laboratory use. It serves as a crucial intermediate in the synthesis of various high-value chemicals, including pharmaceuticals, agrochemicals, and dyes.[1][2][3]
Physicochemical and Spectroscopic Data
The physical and chemical properties of this compound are well-documented, providing essential information for its handling, storage, and characterization.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₈O₂S | [4][5][6] |
| Molecular Weight | 168.21 g/mol | [4][5][6] |
| CAS Number | 3724-10-5 | [4][5] |
| Appearance | White to light yellow or cream solid/powder | [1][2][7] |
| Melting Point | 166-173 °C | [2][4][7] |
| Solubility | Almost insoluble in water; Soluble in organic solvents like ethanol, methanol, and dimethylformamide.[1][3] | [1][3] |
| IUPAC Name | 2-(methylsulfanyl)benzoic acid | [2][5][8] |
| SMILES | CSc1ccccc1C(O)=O | [2][4][9] |
| InChI Key | LWJQGKJCZOGGPJ-UHFFFAOYSA-N | [4][5][8] |
Table 2: Spectroscopic Data
| Technique | Data Highlights | Reference(s) |
| ¹³C NMR | Spectra available for structural confirmation. | [8] |
| GC-MS | Mass fragments observed at m/z 168, 153, 121, 113. | [8] |
| MS-MS | Precursor [M-H]⁻ at 167.0172 yields fragments at m/z 123.1, 99.2. Precursor [M+H]⁺ at 169.0318 yields fragments at m/z 151.1, 123.1. | [8][10] |
Synthesis and Experimental Protocols
While several methods exist for the synthesis of this compound, a common industrial approach involves the reaction of a chlorobenzonitrile precursor with a methylthiolate source, followed by hydrolysis.
Logical Workflow for Synthesis
Caption: Synthesis of this compound from o-chlorobenzonitrile.
Detailed Experimental Protocol: Synthesis from o-Chlorobenzonitrile
This protocol is adapted from patent literature, describing a robust method for large-scale production.[11][12]
Materials:
-
o-Chlorobenzonitrile
-
Sodium methyl mercaptide (NaSMe) solution (e.g., 20% in water)
-
Organic solvent (e.g., monochlorobenzene, xylene)[11]
-
Phase transfer catalyst (e.g., resin-immobilized quaternary ammonium salt)[11]
-
Solid sodium hydroxide (NaOH) or potassium hydroxide (KOH)[11]
-
Hydrochloric acid (HCl, e.g., 20%)
Procedure:
-
Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, charge the organic solvent (e.g., 200g monochlorobenzene), the phase transfer catalyst (e.g., 2g), and o-chlorobenzonitrile (68.7g).[11]
-
Substitution: Heat the mixture to 70°C under rapid stirring. Slowly add the sodium methyl mercaptide solution (e.g., 200g of 20% solution) dropwise over 3 hours.[11]
-
After the addition is complete, increase the temperature to 80°C and continue stirring for another 3 hours, monitoring the reaction for completion (e.g., by GC).[11]
-
Hydrolysis: Add solid sodium hydroxide (25g) to the reaction mixture. Increase the temperature to 110°C and stir for approximately 7 hours, or until ammonia gas evolution ceases.[11]
-
Work-up: Cool the reaction mixture and transfer it to a separatory funnel. Allow the layers to separate and remove the organic layer.
-
Acidification: To the aqueous layer, slowly add 20% hydrochloric acid to adjust the pH to 1-2. A solid precipitate will form.[11]
-
Purification: Cool the mixture, and collect the crude this compound by filtration. The crude product can be further purified by distillation, collecting the fraction at 293-298°C, to yield a product with >98% purity.[11]
Applications in Organic Synthesis
This compound is a trifunctional building block. The carboxylic acid group can undergo esterification or amidation, the thioether can be oxidized to sulfoxide or sulfone, and the aromatic ring can participate in electrophilic substitution reactions.
Synthesis of Antimycobacterial Agents
A notable application is in the synthesis of 2-(phenylthio)benzoylarylhydrazone derivatives, which have shown potential as antimycobacterial agents against Mycobacterium tuberculosis.[13] this compound serves as a precursor to the core hydrazide intermediate.
Workflow for Hydrazone Synthesis
Caption: Synthesis of bioactive hydrazones from a thiobenzoic acid precursor.
Detailed Experimental Protocol: Synthesis of 2-(Phenylthio)benzoic Acid Hydrazide
This protocol outlines the key steps to form the hydrazide intermediate, adapted from a study on antimycobacterial agents.[13]
Materials:
-
2-(Phenylthio)benzoic acid (or this compound as a starting point)
-
Methanol
-
Concentrated Sulfuric Acid (catalyst)
-
Hydrazine hydrate
Procedure:
-
Esterification:
-
A mixture of 2-(Phenylthio)benzoic acid (1 equivalent), methanol (as solvent), and a catalytic amount of concentrated sulfuric acid is refluxed until the reaction is complete (monitored by TLC).
-
The excess methanol is removed under reduced pressure. The residue is neutralized with a sodium bicarbonate solution and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried and concentrated to yield methyl 2-(phenylthio)benzoate.
-
-
Hydrazide Formation:
-
The methyl 2-(phenylthio)benzoate (1 equivalent) is dissolved in a suitable solvent like ethanol.
-
Hydrazine hydrate (an excess, e.g., 5-10 equivalents) is added to the solution.
-
The mixture is refluxed for several hours. The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford 2-(phenylthio)benzoic acid hydrazide. This hydrazide is then used in condensation reactions with various aldehydes to produce the final bioactive compounds.[13]
-
Safety and Handling
This compound requires careful handling in a laboratory setting.
-
Hazards: It may cause skin and serious eye irritation, and potentially respiratory irritation.[8]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. If dust formation is likely, a suitable respirator should be used.[4]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[1][3]
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its accessible reactive sites allow for the straightforward creation of diverse and complex molecules. The detailed protocols and compiled data in this guide provide a solid foundation for researchers to utilize this compound effectively in the development of novel pharmaceuticals, agrochemicals, and other advanced materials. Its continued exploration is likely to uncover new synthetic pathways and applications.
References
- 1. chembk.com [chembk.com]
- 2. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. This compound 97 3724-10-5 [sigmaaldrich.com]
- 5. Benzoic acid, 2-(methylthio)- [webbook.nist.gov]
- 6. This compound | CAS: 3724-10-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 7. This compound | 3724-10-5 | TCI AMERICA [tcichemicals.com]
- 8. This compound | C8H8O2S | CID 19498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound 97 3724-10-5 [sigmaaldrich.com]
- 10. PubChemLite - this compound (C8H8O2S) [pubchemlite.lcsb.uni.lu]
- 11. CN101712641A - Method for preparing methylthio benzoic acid - Google Patents [patents.google.com]
- 12. CN101817770B - Method for preparing methylthio-benzoic acid - Google Patents [patents.google.com]
- 13. Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Reactivity of the Methylthio Group in 2-(Methylthio)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Methylthio)benzoic acid is a versatile building block in organic synthesis, offering a unique combination of a carboxylic acid and a reactive methylthio group. The sulfur atom's ability to exist in various oxidation states and participate in carbon-sulfur bond-forming reactions makes it a valuable scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides an in-depth analysis of the reactivity of the methylthio group in this compound, focusing on its oxidative transformations and potential for cross-coupling reactions. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate further research and application in drug discovery and development.
Introduction
The methylthio group (-SCH₃) is a key functional moiety in a variety of bioactive molecules. Its presence can significantly influence a compound's physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity. In the context of this compound, the interplay between the electron-withdrawing carboxylic acid and the potentially oxidizable and catalytically active methylthio group offers a rich landscape for chemical exploration. Understanding the reactivity of this functional group is paramount for its strategic manipulation in the synthesis of complex molecular architectures with desired biological activities.
Physicochemical and Spectroscopic Data of this compound
A comprehensive understanding of the starting material is crucial for any synthetic endeavor. The key physicochemical and spectroscopic data for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₈O₂S | [1] |
| Molecular Weight | 168.21 g/mol | [1] |
| Appearance | White to light yellow solid | |
| Melting Point | 169-173 °C | |
| CAS Number | 3724-10-5 | [1] |
| ¹³C NMR (Predicted) | δ (ppm): 17.5 (CH₃), 121.4, 122.1, 128.2, 128.4, 128.6, 128.8, 128.9, 130.3, 137.2, 139.2 (Aromatic C), 160.6 (C=O) | |
| GC-MS (m/z) | 168 (M+), 153, 121, 113 | |
| MS-MS ([M-H]⁻, m/z) | Precursor: 167.0172. Products: 124.0, 123.1, 99.2 |
Reactivity of the Methylthio Group: Oxidation
The sulfur atom of the methylthio group is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone. These transformations significantly alter the electronic and steric properties of the molecule, which can have profound effects on its biological activity.
Oxidation to 2-(Methylsulfinyl)benzoic Acid (Sulfoxide)
Selective oxidation to the sulfoxide can be achieved using mild oxidizing agents. This transformation introduces a chiral center at the sulfur atom.
Oxidation to 2-(Methylsulfonyl)benzoic Acid (Sulfone)
Further oxidation of the sulfoxide or direct oxidation of the sulfide with stronger oxidizing agents yields the sulfone. The methylsulfonyl group is a strong electron-withdrawing group and a hydrogen bond acceptor, which can be advantageous in drug design.
Experimental Protocols for Oxidation
Below are detailed protocols for the selective oxidation of the methylthio group in aryl sulfides, which can be adapted for this compound.
Protocol 1: Selective Oxidation to Sulfoxide using Hydrogen Peroxide
-
Materials: this compound, glacial acetic acid, 30% hydrogen peroxide (H₂O₂), 4 M sodium hydroxide (NaOH) solution, dichloromethane (CH₂Cl₂), anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
Dissolve this compound (1 mmol) in glacial acetic acid (2 mL) in a round-bottom flask.
-
Slowly add 30% hydrogen peroxide (1.1 mmol) to the solution while stirring at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the starting material is consumed, neutralize the reaction mixture by the slow addition of 4 M NaOH solution until the pH is approximately 7.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude 2-(methylsulfinyl)benzoic acid.
-
Purify the product by column chromatography on silica gel.
-
Protocol 2: Oxidation to Sulfone using Oxone®
-
Materials: this compound, Oxone® (2KHSO₅·KHSO₄·K₂SO₄), methanol, water, ethyl acetate, saturated aqueous sodium thiosulfate solution, brine, anhydrous sodium sulfate.
-
Procedure:
-
Dissolve this compound (1 mmol) in a mixture of methanol and water (e.g., 10 mL of 1:1 v/v) in a round-bottom flask.
-
Add Oxone® (2.2 mmol) in portions to the stirred solution at room temperature. The reaction can be exothermic.
-
Stir the reaction mixture at room temperature until TLC analysis indicates complete conversion to the sulfone.
-
Dilute the reaction mixture with water and extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic extracts with saturated aqueous sodium thiosulfate solution to quench any remaining oxidant, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 2-(methylsulfonyl)benzoic acid by column chromatography if necessary.
-
Quantitative Data for Oxidation of Aryl Sulfides
| Substrate | Oxidizing Agent | Product | Yield (%) | Reference |
| Aryl Methyl Sulfide | H₂O₂ / TaC | Sulfoxide | High | |
| Aryl Methyl Sulfide | H₂O₂ / NbC | Sulfone | High | |
| Aryl Sulfide | m-CPBA (1.1 eq) | Sulfoxide | Good | |
| Aryl Sulfide | m-CPBA (>2.2 eq) | Sulfone | Good |
Note: Yields are reported for general aryl sulfides and may vary for this compound.
Workflow for the Oxidation of this compound
Caption: Oxidation pathway of this compound.
Reactivity of the Methylthio Group: Cross-Coupling Reactions
The methylthio group can be utilized as a leaving group in transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This strategy significantly expands the synthetic utility of this compound.
Nickel-Catalyzed Cross-Coupling
Nickel catalysts have proven effective in the cross-coupling of aryl methyl sulfides with aryl bromides to form biaryl compounds.[2][3] This reaction typically proceeds in the presence of a phosphine ligand and a reducing agent.
Palladium-Catalyzed Cross-Coupling
Palladium-based catalysts are also widely used for the cross-coupling of aryl sulfides with various partners, including arylzinc reagents and aryl bromides.[4][5] These reactions often exhibit broad substrate scope and functional group tolerance.
General Experimental Protocol for Ni-Catalyzed Cross-Coupling of an Aryl Methyl Sulfide
-
Materials: Aryl methyl sulfide (e.g., this compound derivative), aryl bromide, Ni(COD)₂ catalyst, BINAP ligand, magnesium, anhydrous solvent (e.g., THF).
-
Procedure (General):
-
To an oven-dried flask under an inert atmosphere, add Ni(COD)₂ and BINAP.
-
Add the anhydrous solvent, followed by the aryl methyl sulfide and magnesium.
-
Add the aryl bromide and stir the reaction mixture at the appropriate temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the product by column chromatography.
-
Note: This is a general procedure and specific conditions (temperature, reaction time, stoichiometry) need to be optimized for this compound.
Logical Relationship for Cross-Coupling
Caption: Key components in a cross-coupling reaction.
Applications in Drug Development
While this compound itself has limited reported biological activity, its derivatives, particularly those with oxidized or substituted methylthio groups, have shown promise in various therapeutic areas.
Anticancer Activity
Analogs of 4-amino-2-(methylthio)benzoic acid have demonstrated significant cytotoxic activity against various cancer cell lines, including colon, breast, and cervical cancer.[6] The presence of the methylthio group is thought to contribute to the compounds' efficacy.
Carbonic Anhydrase Inhibition
Derivatives of 2-(benzylsulfinyl)benzoic acid have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms.[7] Some of these compounds exhibited potent and selective inhibition of tumor-associated hCA IX, highlighting their potential as anticancer agents.
Anti-inflammatory Activity
Benzoic acid derivatives are known to possess anti-inflammatory properties. While specific data for this compound is limited, its structural analogs are being investigated for their potential to modulate inflammatory pathways.[8][9][10]
Conclusion
The methylthio group in this compound is a highly versatile functional handle that can be readily transformed through oxidation to sulfoxides and sulfones or utilized in transition metal-catalyzed cross-coupling reactions. These chemical modifications provide a powerful platform for the synthesis of a diverse range of derivatives with potential applications in drug discovery and materials science. The experimental protocols and data presented in this guide serve as a valuable resource for researchers seeking to explore the rich chemistry of this important building block. Further investigation into the biological activities of this compound and its derivatives is warranted to fully realize their therapeutic potential.
References
- 1. This compound | C8H8O2S | CID 19498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-catalyzed cross-coupling of unactivated aryl sulfides with arylzinc reagents under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and anti-inflammatory activity of 2-aryloxy methyl oxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Biological Activities of 2-(Methylthio)benzoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 2-(methylthio)benzoic acid represent a class of organic compounds that have garnered significant interest in the field of medicinal chemistry. The core structure, featuring a benzoic acid moiety substituted with a methylthio group at the ortho position, serves as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the reported biological activities of these derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. The information presented herein is intended to facilitate further research and drug development efforts in these critical areas.
Anticancer Activity
Several studies have highlighted the potential of this compound derivatives as cytotoxic agents against various cancer cell lines. The primary mechanism of action for some of these derivatives is believed to involve the inhibition of key enzymes or disruption of cellular processes essential for cancer cell proliferation.
Quantitative Anticancer Data
The anticancer efficacy of various this compound derivatives has been quantified using the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values. These metrics represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A summary of the reported activities is presented in the tables below.
Table 1: In Vitro Anticancer Activity of 2-benzylthio-4-chloro-5-(5-substituted 1,3,4-oxadiazol-2-yl)benzenesulfonamide Derivatives [1][2]
| Compound | Substituent | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | HeLa IC50 (µM) |
| 6 | Phenyl | >100 | >100 | 17 |
| 7 | 4-Methylphenyl | >100 | >100 | 15 |
| 9 | 4-Methoxyphenyl | >100 | >100 | 10 |
| 10 | 4-Chlorophenyl | >100 | >100 | 7 |
| 11 | 4-Fluorophenyl | >100 | >100 | 9 |
| 16 | 4-Nitrophenyl | >100 | >100 | 14 |
| 23 | Styryl | 29 | 11 | 22 |
| 24 | 4-Methylstyryl | 21 | 13 | 19 |
| 25 | 4-Methoxystyryl | 18 | 12 | 16 |
| 26 | 4-Chlorostyryl | 15 | 14 | 13 |
| 27 | 4-Fluorostyryl | 17 | 15 | 11 |
Table 2: In Vitro Anticancer Activity of N-(2-benzoxazolyl)-2-benzylthio-4-chloro-5-(4-fluorophenylcarbamoyl)benzenesulfonamide (Compound 18) [3]
| Cell Line | GI50 (µM) |
| NCI-H522 (Non-Small Cell Lung) | 0.1 |
| SK-MEL-2 (Melanoma) | 0.1 |
Experimental Protocol: MTT Assay for Cytotoxicity[4][5][6][7][8]
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.
Materials:
-
MTT solution (5 mg/mL in phosphate-buffered saline [PBS])
-
Cell culture medium
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microtiter plates
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 28 µL of the 2 mg/mL MTT solution to each well. Incubate for an additional 1.5 to 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 130 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Incubate for 15 minutes with shaking to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 492 nm or 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.
Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity
Derivatives of this compound have also demonstrated promising activity against a range of pathogenic bacteria and fungi. These compounds often exhibit broad-spectrum activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria.
Quantitative Antimicrobial Data
The antimicrobial efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 3: Minimum Inhibitory Concentration (MIC, µg/mL) of 2-methylthio-benzo[g][1][4][5]triazolo[1,5-a]quinazoline Derivatives [6][7][8]
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger |
| 3 | 12.5 | 25 | 25 | 50 | 12.5 | 25 |
| 4 | 25 | 12.5 | 50 | 100 | 25 | 12.5 |
| 7 | 6.25 | 12.5 | 12.5 | 25 | 6.25 | 12.5 |
| 8 | 12.5 | 6.25 | 25 | 50 | 12.5 | 6.25 |
| 9 | 25 | 12.5 | 12.5 | 25 | 25 | 12.5 |
| 10 | 12.5 | 25 | 6.25 | 12.5 | 12.5 | 25 |
| 11 | 6.25 | 12.5 | 12.5 | 25 | 6.25 | 12.5 |
| 14 | 25 | 50 | 12.5 | 25 | 25 | 50 |
| 17 | 12.5 | 25 | 6.25 | 12.5 | 12.5 | 25 |
| 18 | 6.25 | 12.5 | 12.5 | 25 | 6.25 | 12.5 |
| 19 | 12.5 | 6.25 | 25 | 50 | 12.5 | 6.25 |
| 20 | 25 | 12.5 | 12.5 | 25 | 25 | 12.5 |
| 21 | 12.5 | 25 | 6.25 | 12.5 | 12.5 | 25 |
| Ampicillin | 6.25 | 6.25 | 12.5 | - | - | - |
| Gentamicin | 3.12 | 3.12 | 6.25 | 6.25 | - | - |
| Amphotericin B | - | - | - | - | 3.12 | 3.12 |
Table 4: Antimycobacterial Activity of 2-(Phenylthio)benzoylarylhydrazone Derivatives against Mycobacterium tuberculosis H37Rv [4][5][9][10]
| Compound | IC50 (µg/mL) | IC90 (µg/mL) |
| 4f (5-Nitro-2-furyl analogue) | 2.92 | 7.57 |
| 4g (5-Nitro-2-thienyl analogue) | 3.11 | 2.96 |
Experimental Protocols: Antimicrobial Susceptibility Testing
This method is used for the qualitative screening of antimicrobial activity.
Materials:
-
Mueller-Hinton Agar (MHA)
-
Microbial inoculum (adjusted to 0.5 McFarland standard)
-
Sterile petri dishes
-
Sterile cork borer (6-8 mm diameter)
-
Test compounds (dissolved in a suitable solvent)
-
Positive control (standard antibiotic)
-
Negative control (solvent)
Procedure:
-
Inoculation: A standardized microbial inoculum is uniformly spread over the surface of a sterile MHA plate.
-
Well Preparation: Wells of 6-8 mm diameter are punched into the agar using a sterile cork borer.
-
Compound Addition: A fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control are added to separate wells.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.
Workflow for the agar well diffusion method.
This method is used for the quantitative determination of the MIC.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Microbial inoculum (adjusted to 0.5 McFarland standard and then diluted)
-
Sterile 96-well microtiter plates
-
Test compounds
-
Positive control (standard antibiotic)
-
Growth control (no compound)
-
Sterility control (no inoculum)
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds and the positive control in MHB directly in the wells of a 96-well plate.
-
Inoculation: Add a standardized microbial inoculum to each well (except the sterility control) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Enzyme Inhibitory Activity
Certain benzoic acid derivatives have been investigated for their ability to inhibit specific enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation.[11][12][13] While specific studies on this compound derivatives as COX-2 inhibitors are not extensively detailed in the provided search results, the general mechanism of COX-2 inhibition by non-steroidal anti-inflammatory drugs (NSAIDs), a class to which some benzoic acid derivatives belong, is well-established.
Potential Signaling Pathway: COX-2 Inhibition
The anti-inflammatory effects of many NSAIDs are attributed to their inhibition of the COX-2 enzyme. COX-2 is an inducible enzyme that is upregulated at sites of inflammation and catalyzes the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. By inhibiting COX-2, these compounds can reduce the production of prostaglandins, thereby alleviating inflammatory symptoms.
References
- 1. Novel 2-benzylthio-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamides with anticancer activity: Synthesis, QSAR study, and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and in vitro antitumor activity of novel series 2-benzylthio-4-chlorobenzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Activity of Synthesized 2-Methylthiobenzo[g][1,2,4]- triazolo[1,5-a]quinazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives | Semantic Scholar [semanticscholar.org]
- 11. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. mdpi.com [mdpi.com]
2-(Methylthio)benzoic Acid: A Technical Guide to Its Role in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(methylthio)benzoic acid, focusing on its properties as a ligand in coordination chemistry. While the coordination complexes of this specific molecule are not extensively documented in published literature, this guide extrapolates its potential based on the known characteristics of its functional groups and provides standardized protocols for its use in research and development.
Introduction to this compound as a Ligand
This compound is an aromatic carboxylic acid containing a thioether group (-SCH₃) ortho to the carboxyl group (-COOH). This unique structural arrangement presents two potential donor sites for coordination with metal ions: the carboxylate oxygen atoms and the thioether sulfur atom. This duality allows for versatile coordination modes, making it a ligand of interest for the synthesis of novel metal complexes with potential applications in catalysis, materials science, and drug development. The presence of both a soft donor (sulfur) and hard donors (oxygen) allows it to bind to a wide range of metal centers.
Physicochemical and Spectroscopic Data
A thorough understanding of the ligand's properties is fundamental to its application in coordination chemistry. The key physical and spectroscopic data for this compound are summarized below.
Physical and Chemical Properties
The general properties of this compound are presented in Table 1.
| Property | Value | Reference |
| CAS Number | 3724-10-5 | [1][2] |
| Molecular Formula | C₈H₈O₂S | [2] |
| Molecular Weight | 168.21 g/mol | [1][2] |
| Melting Point | 169-173 °C | [1] |
| Appearance | White to cream solid | [1] |
| pKa | 3.67 ± 0.10 (Predicted) | [3] |
| Solubility | Soluble in Methanol | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of the ligand and its subsequent metal complexes. Predicted and experimental data for this compound are summarized in the following tables.
Table 2: ¹³C NMR Spectroscopic Data (Predicted) [4]
| Assignment | Chemical Shift (δ, ppm) | Solvent |
| C=O | ~168.1 | CDCl₃ |
| C-S | ~142.1 | CDCl₃ |
| Aromatic C | ~132.5, ~131.8, ~126.3, ~124.9, ~124.2 | CDCl₃ |
| -SCH₃ | ~14.9 | CDCl₃ |
Table 3: Infrared (IR) Spectroscopic Data (Predicted) [4]
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500-3300 | Broad |
| C=O (Carboxylic Acid) | ~1685 | Strong |
| C-S (Thioether) | ~600-800 | Medium-Weak |
Table 4: Mass Spectrometry Data [2]
| Technique | Ion Type | Key Fragmentation Peaks (m/z) |
| GC-MS | [M]⁺ | 168, 153, 121, 113 |
| MS-MS | [M-H]⁻ | 167.0, 123.1, 99.2 |
Coordination Chemistry and Potential Binding Modes
The versatility of this compound as a ligand stems from its ability to adopt several coordination modes, which are influenced by the metal ion's nature, the reaction conditions, and the solvent used. The primary functional groups involved in coordination are the deprotonated carboxylate group and the thioether sulfur.
-
Monodentate Carboxylate: The ligand can coordinate to a metal center solely through one or both oxygen atoms of the carboxylate group.
-
Bidentate Chelating (O,S): The ligand can form a stable five-membered chelate ring by coordinating through one carboxylate oxygen and the thioether sulfur atom. This is a common mode for ligands containing both hard and soft donors.
-
Bidentate Bridging (O,O'): The carboxylate group can bridge two metal centers.
-
Tridentate Bridging (O,S,O'): In polynuclear complexes, the ligand could potentially bridge metal centers using both carboxylate oxygens and the sulfur atom.
The diagram below illustrates the most probable coordination modes.
Caption: Common potential coordination modes for the 2-(methylthio)benzoate ligand.
Experimental Protocols
While specific literature on the synthesis of this compound complexes is limited, standardized protocols for analogous carboxylate and thioether ligands can be readily adapted.
General Synthesis of a Metal Complex (e.g., Copper(II) Complex)
This protocol describes a general method for synthesizing a copper(II) complex.[5][6]
Objective: To synthesize a Copper(II) 2-(methylthio)benzoate complex.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O) or Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Methanol or Ethanol
-
Deionized water
Procedure:
-
Ligand Deprotonation: Dissolve this compound in a minimal amount of methanol. In a separate flask, dissolve an equimolar amount of NaOH in water. Slowly add the NaOH solution to the ligand solution with constant stirring to form sodium 2-(methylthio)benzoate.
-
Reaction with Metal Salt: Dissolve the copper(II) salt in deionized water.
-
Complex Formation: While stirring vigorously, slowly add the aqueous solution of the copper(II) salt to the methanolic solution of the deprotonated ligand. A precipitate should form immediately. The molar ratio of ligand to metal can be adjusted (e.g., 2:1) to favor the desired coordination.
-
Isolation: Continue stirring the reaction mixture at room temperature for 2-4 hours. Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.
-
Purification: Wash the solid with deionized water, followed by a small amount of cold methanol to remove unreacted starting materials.
-
Drying: Dry the purified complex in a desiccator over a drying agent or in a vacuum oven at a low temperature (e.g., 40-50 °C).
Characterization Protocols
Objective: To characterize the structure and purity of the synthesized complex.
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Methodology (ATR): Record a background spectrum of the clean ATR crystal. Place a small amount of the solid sample on the crystal and apply pressure. Acquire the spectrum, typically from 4000 to 400 cm⁻¹.[4]
-
Analysis: Compare the spectrum of the complex with that of the free ligand. Look for the disappearance of the broad O-H stretch from the carboxylic acid and a shift in the C=O stretching frequency (ν_as(COO⁻) and ν_s(COO⁻)), which indicates coordination. The position of the C-S stretch may also shift if the sulfur is coordinated.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Methodology: For a diamagnetic complex (e.g., Zn(II)), dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra.[4][7]
-
Analysis: Compare the chemical shifts of the complex to the free ligand. Changes in the shifts of the aromatic protons and the methyl protons can indicate coordination. The absence of the carboxylic acid proton signal (~13 ppm) confirms deprotonation.
-
-
UV-Visible Spectroscopy:
-
Methodology: Prepare a dilute solution of the complex in a suitable solvent (e.g., THF, DMF). Record the absorption spectrum over a range of 200-800 nm.[5]
-
Analysis: For transition metal complexes, look for d-d transitions in the visible region, which are characteristic of the metal ion's coordination environment and geometry.
-
-
Single-Crystal X-ray Diffraction:
-
Methodology: Grow single crystals of the complex, typically by slow evaporation of the solvent from a dilute solution or by liquid/vapor diffusion. Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Analysis: Solve and refine the crystal structure to determine precise bond lengths, bond angles, coordination geometry, and intermolecular interactions. This is the most definitive method for structural characterization.
-
Experimental and Analytical Workflow
The logical progression for synthesizing and characterizing a new coordination complex is outlined in the workflow diagram below.
Caption: A generalized workflow for the synthesis and analysis of a coordination complex.
Applications and Future Outlook
While this compound itself is primarily used as an intermediate in organic synthesis, its metal complexes represent an underexplored area with significant potential.[8] Based on related compounds, potential applications include:
-
Catalysis: Thioether- and carboxylate-ligated complexes are known to act as catalysts in various organic transformations.
-
Materials Science: The formation of coordination polymers or metal-organic frameworks (MOFs) could lead to materials with interesting magnetic, porous, or optical properties.[9]
-
Bioinorganic Chemistry: As a model for metalloenzymes containing sulfur and oxygen donor atoms, these complexes could provide insights into biological processes.
-
Drug Development: The ligand scaffold could be incorporated into metallodrugs, where the metal center imparts therapeutic activity.
Further research is required to synthesize and characterize a range of metal complexes of this compound to fully evaluate their structural diversity and potential applications.
References
- 1. This compound 97 3724-10-5 [sigmaaldrich.com]
- 2. This compound | C8H8O2S | CID 19498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 3724-10-5 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Copper benzoate - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Thiol and thioether-based metal–organic frameworks: synthesis, structure, and multifaceted applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
2-(Methylthio)benzoic acid safety and handling precautions
An In-depth Technical Guide to the Safety and Handling of 2-(Methylthio)benzoic Acid
This guide provides comprehensive safety and handling information for this compound, intended for researchers, scientists, and professionals in drug development. It outlines the substance's hazards, exposure controls, and emergency procedures to ensure safe laboratory practices.
Substance Identification and Properties
This compound is a chemical compound used in laboratory research.[1] Its key identifiers and physical properties are summarized below.
| Property | Value | Citations |
| Chemical Name | 2-(Methylsulfanyl)benzoic acid | [1] |
| CAS Number | 3724-10-5 | [1][2][3] |
| Molecular Formula | C8H8O2S | [1][4][5] |
| Molecular Weight | 168.21 g/mol | [6][7] |
| Appearance | Solid, white to yellow | [2] |
| Melting Point | 169-173 °C | [6] |
Hazard Identification and Classification
This compound is classified as a hazardous chemical.[8] It is known to cause skin and eye irritation and may cause respiratory irritation.[2][4][5]
GHS Hazard Statements:
Hazard Pictogram:
Toxicological Information
Limited quantitative toxicological data is available for this compound. The available data from animal studies are presented below. Exposure should be minimized as a standard precautionary measure.[1]
| Test | Species | Route | Value | Citations |
| LDLo (Lethal Dose Low) | Rat | Intraperitoneal | 2,500 mg/kg | [2] |
| LDLo (Lethal Dose Low) | Rat | Intravenous | 2,250 mg/kg | [2] |
Note: Data for acute oral, dermal, and inhalation toxicity, as well as carcinogenicity, mutagenicity, and reproductive toxicity, were not available in the consulted resources.[1][9]
Experimental Protocols
Detailed experimental protocols for the toxicological studies cited in this guide are not provided in the source safety data sheets. For methodologies, direct consultation of the primary toxicological literature would be required.
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize risk.
Handling:
-
Avoid all personal contact, including inhalation of dust.[1]
-
Use only in a well-ventilated area, such as a chemical fume hood.[1][3][8]
-
Wash hands and any exposed skin thoroughly after handling.[2][3][5]
-
Do not eat, drink, or smoke when using this product.[10]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][4][5]
-
Store away from incompatible materials such as oxidizing agents.[5]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure.[8]
Caption: Required Personal Protective Equipment (PPE).
Emergency Procedures
Immediate and appropriate action is crucial in an emergency.
First Aid Measures
The following diagram outlines the initial steps to take in case of exposure. Always seek medical attention if symptoms persist.[3][4]
Caption: First aid procedures for exposure.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use extinguishing media suitable for the surrounding area. Dry powder, foam, water spray, and carbon dioxide are acceptable.[1][2][5]
-
Specific Hazards: The substance is non-combustible, but containers may burn.[1] It may emit corrosive fumes in a fire.[1]
-
Protective Equipment: In the event of a fire, wear a self-contained breathing apparatus and full protective gear.[3][4][9]
Accidental Release Measures
In case of a spill, follow the workflow below to ensure safe containment and cleanup.
Caption: Workflow for handling accidental spills.
Stability and Reactivity
-
Reactivity: No specific reactivity hazards have been identified.[2]
-
Chemical Stability: The substance is stable under normal storage conditions.[2][4]
-
Hazardous Reactions: No hazardous reactions are expected under normal processing.[4]
-
Conditions to Avoid: No specific conditions to avoid are known.[4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[5]
Disposal Considerations
Dispose of contents and containers in accordance with local, regional, and national regulations.[3] Waste should be sent to an approved waste disposal plant.[4] Do not allow the material to enter drains or water courses.[1][2]
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. tcichemicals.com [tcichemicals.com]
- 6. This compound 97 3724-10-5 [sigmaaldrich.com]
- 7. This compound | C8H8O2S | CID 19498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. echemi.com [echemi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Physical Properties of 2-(Methylthio)benzoic Acid
This technical guide provides a comprehensive overview of the physical properties, specifically the melting and boiling points, of 2-(Methylthio)benzoic acid. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document outlines the available data for these physical constants and presents generalized, detailed experimental protocols for their determination.
Physical Properties of this compound
This compound (CAS No: 3724-10-5) is a sulfur-containing aromatic carboxylic acid. Its physical state at room temperature is a white to light yellow solid.[1] The key physical properties, melting and boiling points, are summarized in the table below. These values are critical for the identification, purification, and handling of the compound.
| Physical Property | Value | Notes | Source(s) |
| Melting Point | 169-173 °C | Literature value | [2] |
| 166-171 °C | Determined as clear melt | [3] | |
| 169-170 °C | [4] | ||
| Boiling Point | 297.4 ± 23.0 °C | At 760 mmHg | [4] |
| 297.4 ± 23.0 °C | Predicted value | [5] |
Experimental Protocols for Physical Property Determination
While specific experimental details from the cited sources are not provided, this section outlines standardized and widely accepted laboratory protocols for determining the melting and boiling points of solid organic compounds like this compound.
2.1. Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity, with pure compounds typically exhibiting a sharp melting range of 0.5-1.0°C. The capillary method is the most common technique.
Methodology: Capillary Tube Method
-
Sample Preparation: A small amount of the dry this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder and tapped gently to pack the solid into the sealed end, achieving a sample height of 2-3 mm.[6]
-
Apparatus Setup:
-
Thiele Tube Apparatus: The capillary tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.[4] This assembly is then inserted into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).[4]
-
Digital Melting Point Apparatus (e.g., Mel-Temp): The capillary tube is inserted into the heating block of the apparatus.
-
-
Heating and Observation:
-
The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[4][6]
-
Two temperatures are recorded: the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is reported as the melting point.
-
2.2. Boiling Point Determination
For high-boiling point solids like this compound, distillation of the crude product during purification can provide the boiling point.[7] A common laboratory method for small quantities is the Thiele tube method.
Methodology: Thiele Tube Method (for liquids or melted solids)
-
Sample Preparation: A small amount of the substance (a few milliliters) is placed in a small test tube (fusion tube).[8] A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.[9]
-
Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube filled with a suitable heating oil.[9]
-
Heating and Observation:
-
The Thiele tube is heated gently. As the liquid's temperature rises, trapped air in the capillary tube expands and escapes as a slow stream of bubbles.[9]
-
Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube.[10]
-
The heat source is then removed, and the apparatus is allowed to cool.
-
The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[9] This occurs when the vapor pressure of the substance equals the atmospheric pressure.
-
Logical Workflow for Compound Characterization
As specific biological signaling pathways for this compound are not prominently documented in publicly available literature, the following diagram illustrates a general experimental workflow for the synthesis and characterization of such a chemical compound. This logical diagram outlines the necessary steps to confirm the identity, purity, and basic physical properties of a synthesized organic molecule.
Caption: General workflow for the synthesis and characterization of an organic compound.
References
- 1. chembk.com [chembk.com]
- 2. This compound 97 3724-10-5 [sigmaaldrich.com]
- 3. pennwest.edu [pennwest.edu]
- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. byjus.com [byjus.com]
- 6. benchchem.com [benchchem.com]
- 7. CN101712641A - Method for preparing methylthio benzoic acid - Google Patents [patents.google.com]
- 8. byjus.com [byjus.com]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
A Comprehensive Technical Guide to 2-(Methylthio)benzoic Acid for Researchers and Drug Development Professionals
An In-depth Overview of the Synthesis, Commercial Availability, and Potential Applications of a Versatile Building Block in Medicinal Chemistry.
Introduction
2-(Methylthio)benzoic acid, a sulfur-containing aromatic carboxylic acid, is a versatile building block with growing interest in the fields of organic synthesis and medicinal chemistry. Its unique structural features, including a carboxylic acid moiety, a methylthio group, and an aromatic ring, make it an attractive starting material for the synthesis of a diverse range of complex molecules and potential therapeutic agents. This technical guide provides a comprehensive overview of its commercial availability, synthesis, physicochemical properties, and potential applications in drug discovery and development, tailored for researchers, scientists, and professionals in the field.
Commercial Availability and Suppliers
This compound is commercially available from several chemical suppliers, ensuring its accessibility for research and development purposes. The typical purity of the commercially available compound is 97% or higher, and it is generally supplied as a white to off-white powder.
| Supplier | Purity/Grade | Catalog Number (Example) |
| Thermo Scientific Chemicals | 98+% | A10379 |
| Sigma-Aldrich | 97% | 523127 |
| Simson Pharma Limited | Custom Synthesis | OT55560000 |
| Clinivex | Reference Standard | - |
| TCI America | >98.0% (GC) | M1953 |
Note: Availability and catalog numbers are subject to change. Please refer to the suppliers' websites for the most current information.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical and spectroscopic properties of this compound is crucial for its application in synthesis and biological assays.
| Property | Value |
| CAS Number | 3724-10-5 |
| Molecular Formula | C₈H₈O₂S |
| Molecular Weight | 168.21 g/mol |
| Appearance | White to cream powder |
| Melting Point | 166-171 °C |
| Solubility | Soluble in Methanol |
Spectroscopic Data:
-
¹H NMR (Predicted, DMSO-d₆, 400 MHz): δ ~7.8 (d, 1H), ~7.5 (t, 1H), ~7.3 (t, 1H), ~7.2 (d, 1H), ~2.5 (s, 3H).
-
¹³C NMR (Predicted, DMSO-d₆, 100 MHz): δ ~168, ~140, ~132, ~131, ~126, ~125, ~124, ~15.
-
IR (KBr Pellet, cm⁻¹): Broad O-H stretch (~3000), C=O stretch (~1680), aromatic C=C stretches, C-S stretch.
-
Mass Spectrometry (EI): m/z 168 (M⁺), 153, 121, 113.[1]
Synthesis of this compound
Two primary synthetic routes for this compound have been described in the literature, primarily in patents. A common and practical laboratory-scale synthesis involves the S-methylation of 2-mercaptobenzoic acid.
Experimental Protocol: Synthesis via S-methylation of 2-Mercaptobenzoic Acid
This protocol is based on established methods for the alkylation of thiols.
Materials:
-
2-Mercaptobenzoic acid (thiosalicylic acid)
-
Methyl iodide
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
Acetone or Methanol
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-mercaptobenzoic acid (1 equivalent) in a suitable solvent such as acetone or methanol.
-
Addition of Base: Add a base, such as potassium carbonate (2-3 equivalents) or sodium hydroxide (2 equivalents), to the solution. Stir the mixture at room temperature for 30 minutes to form the thiolate salt.
-
Methylation: Slowly add methyl iodide (1.1-1.5 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Acidification: Dissolve the residue in water and acidify with dilute hydrochloric acid to a pH of ~2. This will precipitate the product.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a white to off-white solid.
Applications in Drug Discovery and Development
While this compound itself has not been extensively studied for its biological activity, its structural motifs are present in molecules with significant therapeutic potential. Benzoic acid derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The introduction of a methylthio group can modulate the lipophilicity and electronic properties of the molecule, potentially influencing its pharmacokinetic and pharmacodynamic profile.
Potential as a Scaffold for Anticancer Agents
Derivatives of the structurally similar 4-Amino-2-(methylthio)benzoic acid have demonstrated cytotoxic activity against various cancer cell lines. This suggests that the this compound scaffold could be a valuable starting point for the design and synthesis of novel anticancer agents. For instance, 2,5-substituted benzoic acids are being explored as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are key targets in cancer therapy.
Role as an Intermediate in Organic Synthesis
This compound serves as a crucial intermediate in the synthesis of more complex molecules. The carboxylic acid group can be readily converted into a variety of functional groups, such as esters, amides, and acid chlorides, providing a handle for further molecular elaboration. The methylthio group can also be a site for chemical modification, for example, through oxidation to the corresponding sulfoxide or sulfone, further expanding the chemical diversity of accessible compounds.
Experimental Protocols for Analysis and Evaluation
General Protocol for Analytical Characterization
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection: Split/splitless inlet.
-
Oven Program: A temperature gradient suitable for eluting the compound (e.g., starting at 100 °C and ramping to 280 °C).
-
MS Detection: Electron ionization (EI) at 70 eV.
General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol can be used to evaluate the potential anticancer activity of derivatives synthesized from this compound.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116).
-
Complete cell culture medium.
-
96-well plates.
-
Test compounds (dissolved in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Plate reader.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Conclusion
This compound is a readily available and synthetically versatile building block with significant potential in drug discovery and development. Its unique combination of functional groups allows for the generation of diverse chemical libraries for screening against various biological targets. While direct biological data on the parent molecule is limited, the demonstrated activity of its derivatives, particularly in the area of oncology, highlights the promise of this scaffold for the development of novel therapeutic agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this compound in their scientific endeavors.
References
An In-depth Technical Guide to 2-(Methylthio)benzoic Acid
This technical guide provides a comprehensive overview of 2-(Methylthio)benzoic acid, a pivotal chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed information on its chemical properties, synthesis protocols, and key applications.
Core Molecular and Physical Properties
This compound, also known as o-(Methylthio)benzoic acid, is a sulfur-containing aromatic carboxylic acid. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and research applications.
| Property | Value |
| Molecular Formula | C₈H₈O₂S |
| Molecular Weight | 168.21 g/mol [1][2][3][4][5] |
| CAS Number | 3724-10-5[1][3][6] |
| Appearance | White to light yellow solid[1] |
| Melting Point | 169-173 °C[7][8] |
| Solubility | Soluble in methanol[1][9]; almost insoluble in water[1] |
| InChI Key | LWJQGKJCZOGGPJ-UHFFFAOYSA-N[1][3][6] |
| SMILES | CSC1=CC=CC=C1C(=O)O[8] |
Synthesis of this compound: Experimental Protocol
The synthesis of this compound can be achieved through various methods. A common approach involves the reaction of a chlorobenzonitrile derivative with a methyl mercaptide, followed by hydrolysis. The following protocol is a representative example based on established synthesis routes.[4][5]
Materials:
-
2-Chlorobenzonitrile
-
Sodium methyl mercaptide (NaSMe) solution
-
An organic solvent (e.g., dichlorobenzene)[5]
-
A phase-transfer catalyst (e.g., resin-immobilized quaternary ammonium salt)[4][5]
-
Solid sodium hydroxide (NaOH) or potassium hydroxide (KOH)[4][5]
-
Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)
-
Stirring and heating apparatus
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a mechanical stirrer, add 2-chlorobenzonitrile and the organic solvent. Add the phase-transfer catalyst to the mixture.
-
Thiolation: Heat the mixture to approximately 70°C with vigorous stirring. Slowly add the sodium methyl mercaptide solution dropwise from the dropping funnel. The molar ratio of 2-chlorobenzonitrile to sodium methyl mercaptide should be in the range of 1:1 to 1:1.1.[4]
-
Reaction Progression: After the addition is complete, raise the temperature to 80°C and continue stirring. Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC) until the starting material is consumed.
-
Hydrolysis: Once the initial reaction is complete, add solid sodium hydroxide or potassium hydroxide to the reaction mixture. Heat the mixture to 110°C and continue stirring. The hydrolysis is complete when the evolution of ammonia gas ceases.[4][5]
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers.
-
Acidification and Isolation: Carefully acidify the aqueous layer by adding 20% hydrochloric acid until the pH reaches 1-2. This will precipitate the crude this compound.[4][5]
-
Purification: Collect the crude product by filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent or by distillation to yield the final, high-purity product.[4][5]
Applications in Organic Synthesis
This compound serves as a versatile intermediate in the synthesis of a variety of more complex molecules.[1][10] Its carboxylic acid and methylthio groups provide two reactive sites for further chemical transformations. A primary application is in the formation of amide bonds, which are fundamental linkages in many biologically active compounds.
Representative Experimental Protocol: Amide Coupling
The following protocol details a general procedure for the amide coupling of this compound with a primary or secondary amine using a standard coupling agent.
Materials:
-
This compound
-
A primary or secondary amine (e.g., benzylamine)
-
A coupling agent (e.g., HATU)
-
A non-nucleophilic base (e.g., DIPEA)
-
Anhydrous DMF
-
1 M HCl
-
Ethyl acetate
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DMF.
-
Addition of Reagents: Add the amine (1.1 equivalents) to the solution, followed by the addition of DIPEA (2.5 equivalents). Stir the mixture for 5 minutes.
-
Activation and Coupling: In a separate flask, dissolve the coupling agent HATU (1.2 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction's progress by TLC.
-
Quenching and Extraction: Once the reaction is complete, quench it by adding 1 M HCl. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash them sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate it under reduced pressure to obtain the crude amide product.
-
Purification: The crude product can be purified by column chromatography or recrystallization as needed.
Visualization of Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound, providing a clear visual representation of the experimental workflow.
Caption: Synthesis workflow for this compound.
References
- 1. chembk.com [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C8H8O2S | CID 19498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN101712641A - Method for preparing methylthio benzoic acid - Google Patents [patents.google.com]
- 5. CN101817770B - Method for preparing methylthio-benzoic acid - Google Patents [patents.google.com]
- 6. Benzoic acid, 2-(methylthio)- [webbook.nist.gov]
- 7. 4-(Methylthio)benzoic acid | C8H8O2S | CID 83230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-(甲硫基)苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. echemi.com [echemi.com]
- 10. This compound, 98+% | Fisher Scientific [fishersci.ca]
Methodological & Application
Application Notes and Protocols for Amide Coupling Reactions Using 2-(Methylthio)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of modern organic and medicinal chemistry, pivotal in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. 2-(Methylthio)benzoic acid is a versatile building block in organic synthesis. Its unique substitution pattern, featuring a carboxylic acid ortho to a methylthio group, presents both opportunities and challenges in amide coupling reactions. The presence of the methylthio group can influence the reactivity of the carboxylic acid and may require specific optimization of reaction conditions. These application notes provide detailed protocols for the synthesis of amides using this compound, covering both the activation of the carboxylic acid and its subsequent coupling with amines.
General Principles of Amide Coupling
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that can readily react with the amine nucleophile. Common strategies for activation include conversion to an acyl chloride or the use of coupling reagents.
The general workflow for an amide coupling reaction involves the activation of the carboxylic acid followed by the nucleophilic attack of the amine.
Experimental Protocols
Two primary methods for the synthesis of amides from this compound are detailed below: the acyl chloride method and the direct coupling method using common coupling reagents.
Protocol 1: Synthesis of N-Substituted-2-(methylthio)benzamides via the Acyl Chloride Method
This two-step method involves the initial conversion of this compound to its more reactive acyl chloride, followed by reaction with an amine. This method is particularly useful for less reactive amines.
Step 1: Synthesis of 2-(Methylthio)benzoyl Chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or dichloromethane (DCM)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend this compound (1.0 eq) in anhydrous toluene or DCM.
-
Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (SO₂ and HCl) ceases and the solution becomes clear.
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 2-(methylthio)benzoyl chloride. This intermediate can be used in the next step without further purification.
Step 2: Amide Formation
Materials:
-
2-(Methylthio)benzoyl chloride
-
Primary or secondary amine (1.0-1.2 eq)
-
Triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
Procedure:
-
Dissolve the amine (1.0-1.2 eq) and TEA or DIPEA (1.5-2.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of crude 2-(methylthio)benzoyl chloride (1.0 eq) in the same anhydrous solvent to the amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-substituted-2-(methylthio)benzamide.
Protocol 2: Direct Amide Coupling Using Coupling Reagents
This one-pot method avoids the isolation of the acyl chloride and often proceeds under milder conditions. It is suitable for a wide range of amines. Here, we detail the use of two common coupling systems: EDC/HOBt and HATU.
A. Using EDC/HOBt
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1-1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2-1.5 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2-1.5 eq)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)
-
Anhydrous dimethylformamide (DMF) or dichloromethane (DCM)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF or DCM, add the amine (1.1-1.2 eq), HOBt (1.2-1.5 eq), and DIPEA or TEA (2.0-3.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2-1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and purify the product as described in Protocol 1, Step 2 (points 5-9).
B. Using HATU
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1-1.2 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1-1.3 eq)
-
Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (2.0-3.0 eq)
-
Anhydrous dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and HATU (1.1-1.3 eq) in anhydrous DMF or NMP.
-
Add the amine (1.1-1.2 eq) to the solution.
-
Add DIPEA or 2,4,6-Collidine (2.0-3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and purify the product as described in Protocol 1, Step 2 (points 5-9).
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the synthesis of various amides from this compound based on established methodologies for similar substrates. Actual yields may vary depending on the specific amine and reaction scale.
| Amine Substrate | Coupling Method | Solvent | Reaction Time (h) | Typical Yield (%) | Reference |
| Aniline | Acyl Chloride | Toluene/DCM | 3 | 95 | [1] |
| Ammonia (aq) | Acyl Chloride | - | - | High | [1] |
| Benzylamine | HATU/DIPEA | DMF | 4-6 | 85-95 | Adapted from[2] |
| Morpholine | EDC/HOBt/DIPEA | DCM | 12-18 | 80-90 | Adapted from[3] |
| sec-Butylamine | Direct reaction (heat) | - | Reflux | Moderate | [4] |
Yields are estimates and may require optimization.
Troubleshooting and Considerations
-
Steric Hindrance: The ortho-methylthio group may sterically hinder the approach of bulky amines to the activated carboxylic acid. In such cases, using a more reactive coupling reagent like HATU or converting to the acyl chloride may be beneficial. Increasing the reaction temperature or time might also be necessary.
-
Oxidation of the Thioether: The methylthio group is susceptible to oxidation to a sulfoxide or sulfone, especially in the presence of strong oxidizing agents or prolonged exposure to air at elevated temperatures. It is advisable to perform reactions under an inert atmosphere and use purified, peroxide-free solvents.
-
Purification: The presence of the sulfur atom can sometimes lead to tailing of peaks during silica gel chromatography. Using a solvent system with a small amount of a basic modifier like triethylamine or an acidic modifier like acetic acid can sometimes improve separation.
Conclusion
This compound is a valuable reagent for the synthesis of a diverse range of N-substituted benzamides. The choice of amide coupling protocol depends on the reactivity of the amine partner and the desired reaction scale. The acyl chloride method provides a robust route for a wide variety of amines, while direct coupling methods offer milder conditions and operational simplicity. Careful consideration of the potential for steric hindrance and side reactions involving the methylthio group will enable the successful application of this versatile building block in research and development.
References
Application Notes and Protocols for the Esterification of 2-(Methylthio)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the esterification of 2-(methylthio)benzoic acid. The synthesis of its esters is a crucial step in the development of novel therapeutic agents and other industrially significant organic molecules. Three primary methods are detailed: Fischer-Speier Esterification, Steglich Esterification, and the Mitsunobu Reaction.
Introduction
This compound is a valuable building block in organic synthesis. Its ester derivatives are of significant interest in medicinal chemistry and materials science. The esterification of the carboxylic acid moiety can modulate the compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which is a key strategy in drug design. This document outlines three distinct and widely used protocols for the synthesis of methyl, ethyl, and isopropyl esters of this compound, providing a comparative overview of their reaction conditions and expected yields.
Comparative Data of Esterification Protocols
The following table summarizes the quantitative data for the different esterification methods described in this document, allowing for easy comparison of reaction parameters and outcomes.
| Parameter | Fischer-Speier Esterification | Steglich Esterification | Mitsunobu Reaction |
| Target Ester | Methyl 2-(methylthio)benzoate | Ethyl 2-(methylthio)benzoate | Isopropyl 2-(methylthio)benzoate |
| Alcohol | Methanol | Ethanol | Isopropanol |
| Catalyst/Reagents | H₂SO₄ | DCC, DMAP | PPh₃, DEAD |
| Solvent | Methanol (excess) | Dichloromethane (DCM) | Tetrahydrofuran (THF) |
| Temperature | Reflux (~65 °C) | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 4 - 6 hours | 12 - 18 hours | 8 - 12 hours |
| Typical Yield | 70 - 80% | 85 - 95% | 80 - 90% |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification for Methyl 2-(methylthio)benzoate
This classical method utilizes an acid catalyst and an excess of alcohol to drive the equilibrium towards the ester product. It is a cost-effective method suitable for the synthesis of simple alkyl esters.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (or other suitable organic solvent)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add an excess of anhydrous methanol (10-20 eq), which also serves as the solvent.
-
Slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the stirring mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-(methylthio)benzoate.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Steglich Esterification for Ethyl 2-(methylthio)benzoate
The Steglich esterification is a mild method that uses a coupling agent, N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP).[1][2] This method is particularly useful for substrates that are sensitive to acidic conditions.[3]
Materials:
-
This compound
-
Ethanol (anhydrous)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
0.5 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), ethanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous dichloromethane.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C with continuous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter off the precipitated DCU and wash the filter cake with a small amount of dichloromethane.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 0.5 M HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ethyl 2-(methylthio)benzoate by column chromatography on silica gel.
Protocol 3: Mitsunobu Reaction for Isopropyl 2-(methylthio)benzoate
The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to esters with inversion of stereochemistry under mild, neutral conditions.[4][5] It utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD).[4]
Materials:
-
This compound
-
Isopropanol
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD)
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.5 eq) and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran.
-
Add isopropanol (1.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DEAD (1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.[4]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 8-12 hours.[4]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Take up the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, which will contain triphenylphosphine oxide as a byproduct, should be purified by column chromatography on silica gel to yield pure isopropyl 2-(methylthio)benzoate.
Visualized Workflows
The following diagrams illustrate the general workflows for the described esterification protocols.
Caption: General workflow for Fischer-Speier Esterification.
Caption: General workflow for Steglich Esterification.
Caption: General workflow for the Mitsunobu Reaction.
References
- 1. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 2. Steglich esterification - Wikipedia [en.wikipedia.org]
- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
Application Notes and Protocols for Suzuki Coupling Reactions with 2-(Methylthio)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with 2-(methylthio)benzoic acid derivatives. This class of compounds presents unique challenges and opportunities in the synthesis of biaryl carboxylic acids, which are valuable scaffolds in medicinal chemistry and materials science. The presence of the methylthio group can influence the catalytic cycle, necessitating careful optimization of reaction conditions.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide or triflate, catalyzed by a palladium complex.[1] When applied to this compound derivatives, this reaction allows for the synthesis of novel biaryl-2-carboxylic acids. These products are of significant interest in drug discovery, as the biaryl motif is a privileged structure in many biologically active compounds.[2]
The sulfur atom in the methylthio group can interact with the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Therefore, the selection of appropriate ligands, bases, and reaction conditions is crucial for achieving high yields and purity. These notes provide detailed protocols and guidance to navigate these challenges.
Reaction Principle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., a 2-bromo-6-(methylthio)benzoic acid derivative).
-
Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium complex, forming the desired biaryl product and regenerating the Pd(0) catalyst.[3]
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for Suzuki coupling reactions of aryl halides containing a methylthio group, based on reactions with analogous substrates.[4][5]
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Iodo-2-(methylthio)benzo[b]furan | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 80 | 12 | 95 |
| 2 | 3-Iodo-2-(methylthio)benzo[b]furan | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 80 | 12 | 92 |
| 3 | 3-Iodo-2-(methylthio)benzo[b]furan | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 80 | 12 | 88 |
| 4 | 3-Iodo-2-(methylthio)benzo[b]furan | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 80 | 12 | 85 |
| 5 | 2,5-Dibromo-3-hexylthiophene | 4-(Methylthio)phenylboronic acid | Pd(PPh₃)₄ (cat.) | - | K₃PO₄ | Dioxane/H₂O | 90 | - | Good |
Note: Yields are based on reported values for analogous sulfur-containing heterocyclic compounds and may vary depending on the specific this compound derivative used.[4][5]
Experimental Protocols
This section provides a detailed methodology for the Suzuki coupling of a representative this compound derivative with an arylboronic acid.
Materials:
-
2-Bromo-6-(methylthio)benzoic acid or its corresponding ester (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add the 2-bromo-6-(methylthio)benzoic acid derivative (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst and Ligand Addition: In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%). If a ligand is required, it should be added at this stage.
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane, 8 mL) and degassed water (2 mL) to the flask.
-
Degassing: Seal the flask and thoroughly degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 15-20 minutes. Alternatively, perform three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.[6]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a benzoic acid product is desired and an ester was used as the starting material, the ester can be hydrolyzed at this stage by adding a suitable base (e.g., NaOH or LiOH) and stirring at room temperature or with gentle heating.
-
Extraction: Dilute the reaction mixture with water and acidify with 1 M HCl to a pH of ~2-3 to precipitate the carboxylic acid product. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure biaryl-2-carboxylic acid derivative.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for the Suzuki coupling of this compound derivatives.
Troubleshooting and Optimization
-
Low Yields: If low yields are observed, consider screening different palladium catalysts and ligands. Buchwald-type ligands such as SPhos and XPhos are often effective for challenging substrates.[7] Increasing the catalyst loading or reaction temperature may also improve conversion. Ensure all reagents and solvents are pure and anhydrous, and that the reaction is thoroughly degassed to prevent catalyst deactivation.
-
Side Reactions: Protodeboronation of the arylboronic acid can be a significant side reaction. Using a stronger base or a different solvent system can sometimes mitigate this issue.[8] Homocoupling of the boronic acid can also occur; using a slight excess of the aryl halide can help to suppress this.
-
Catalyst Poisoning: The sulfur atom in the methylthio group can coordinate to the palladium center and inhibit catalysis. The use of bulky, electron-rich phosphine ligands can often overcome this by promoting the desired catalytic cycle over catalyst deactivation pathways.
By following these protocols and considering the potential challenges, researchers can successfully employ the Suzuki-Miyaura cross-coupling reaction for the synthesis of a wide range of novel biaryl compounds derived from this compound.
References
- 1. scilit.com [scilit.com]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. youtube.com [youtube.com]
- 4. scite.ai [scite.ai]
- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-(Methylthio)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds, utilizing 2-(methylthio)benzoic acid as a versatile starting material. The described methods focus on the preparation of sulfur and nitrogen-containing heterocycles, which are important scaffolds in medicinal chemistry and drug discovery.
Synthesis of Sulfur-Containing Heterocycles: Thioxanthones and Benzothiophenones
The synthesis of thioxanthone and its derivatives from this compound is a valuable transformation for accessing compounds with potential biological activities. The primary strategy involves an intramolecular Friedel-Crafts acylation. This can be approached through two main pathways: a direct, acid-catalyzed cyclization or a two-step approach involving demethylation followed by cyclization.
Pathway 1: Direct Acid-Catalyzed Intramolecular Cyclization
This approach aims to directly cyclize a derivative of this compound to form the thioxanthone core. This method is conceptually straightforward but may require harsh reaction conditions. The first step is the conversion of the carboxylic acid to a more reactive acid chloride.
Experimental Protocol:
Step 1: Synthesis of 2-(Methylthio)benzoyl chloride
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of acid) under an inert atmosphere (N₂ or Ar), add oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1 drop).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 2-(methylthio)benzoyl chloride, which is used in the next step without further purification.
Step 2: Intramolecular Friedel-Crafts Acylation to form Thioxanthone
-
To a solution of the crude 2-(methylthio)benzoyl chloride (1.0 eq) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane), add a strong Lewis acid such as aluminum chloride (AlCl₃, 2.5 eq) portion-wise at 0 °C.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the thioxanthone.
Data Summary for Direct Cyclization:
| Step | Reactants | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | This compound | Oxalyl chloride, DMF | DCM | 2-4 | 0 to RT | >95 (crude) |
| 2 | 2-(Methylthio)benzoyl chloride | AlCl₃ | Nitrobenzene | 4-8 | 80-100 | 40-60* |
*Yields are estimated based on similar intramolecular Friedel-Crafts reactions and may require optimization.
Logical Workflow for Direct Cyclization:
Caption: Direct synthesis of thioxanthone via acid chloride formation and intramolecular cyclization.
Pathway 2: Demethylation Followed by Intermolecular Coupling and Cyclization
This pathway involves the initial demethylation of this compound to thiosalicylic acid. This intermediate is then coupled with an aromatic partner, followed by an intramolecular cyclization. This route is often higher yielding and more versatile.
Experimental Protocol:
Step 1: Demethylation to Thiosalicylic Acid
-
To a solution of this compound (1.0 eq) in anhydrous N-methyl-2-pyrrolidone (NMP), add sodium cyanide (NaCN, 2.0 eq).
-
Heat the mixture to 180-200 °C for 6-12 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture, pour it into water, and acidify with concentrated HCl to pH 1-2.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield thiosalicylic acid.
Step 2: Synthesis of 2-(Arylthio)benzoic Acid
-
In a flask, combine thiosalicylic acid (1.0 eq), an aryl halide (e.g., iodobenzene, 1.1 eq), copper(I) iodide (CuI, 0.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq) in a suitable solvent such as dimethylformamide (DMF).
-
Heat the mixture to 120-140 °C for 12-24 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
After cooling, dilute the reaction mixture with water and acidify with HCl.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify by column chromatography to obtain the 2-(arylthio)benzoic acid.
Step 3: Intramolecular Cyclization to Thioxanthone
-
Add the 2-(arylthio)benzoic acid (1.0 eq) to an excess of a strong acid, such as concentrated sulfuric acid or triflic acid, at 0 °C.
-
Stir the mixture at room temperature for 2-6 hours.
-
Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto ice and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry and concentrate.
-
Purify by column chromatography to yield the thioxanthone.
Data Summary for Demethylation Pathway:
| Step | Starting Material | Key Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | This compound | NaCN | NMP | 6-12 | 180-200 | 70-85* |
| 2 | Thiosalicylic Acid | Aryl halide, CuI, K₂CO₃ | DMF | 12-24 | 120-140 | 60-80 |
| 3 | 2-(Arylthio)benzoic acid | Conc. H₂SO₄ or TfOH | - | 2-6 | RT | 80-95 |
*Yields for the demethylation step are estimated based on general procedures for aryl methyl thioether cleavage.
Synthetic Pathway via Demethylation:
Caption: Multi-step synthesis of thioxanthone involving demethylation and cyclization.
Synthesis of Nitrogen-Containing Heterocycles
The synthesis of nitrogen-containing heterocycles such as benzothiazinones and quinazolinones from this compound requires the introduction of a nitrogen atom onto the aromatic ring, which presents a significant synthetic challenge. The proposed pathways involve multi-step sequences.
Proposed Synthesis of 2-Alkylthio-4H-3,1-benzothiazin-4-ones
This proposed synthesis first requires the conversion of the carboxylic acid group to an amine, followed by reaction with carbon disulfide and subsequent alkylation and cyclization.
Experimental Protocol:
Step 1: Curtius Rearrangement to form 2-(Methylthio)aniline
-
Convert this compound to its corresponding acid chloride as described in section 1.1, step 1.
-
Dissolve the crude acid chloride in acetone and add a solution of sodium azide (NaN₃, 1.5 eq) in water dropwise at 0 °C.
-
Stir the mixture for 1 hour at 0 °C.
-
Extract the resulting acyl azide with toluene.
-
Gently heat the toluene solution to 80-100 °C to induce the Curtius rearrangement to the isocyanate.
-
Add water or dilute acid to the reaction mixture and heat to hydrolyze the isocyanate to the amine.
-
Extract the 2-(methylthio)aniline and purify by column chromatography.
Step 2: Formation of Dithiocarbamate
-
To a solution of 2-(methylthio)aniline (1.0 eq) in a mixture of ethanol and water, add carbon disulfide (CS₂, 1.2 eq) and a strong base like potassium hydroxide (KOH, 1.2 eq).
-
Stir the mixture at room temperature for 4-6 hours.
-
The potassium dithiocarbamate salt may precipitate and can be collected by filtration.
Step 3: S-Alkylation and Cyclization
-
Suspend the dithiocarbamate salt in a suitable solvent like ethanol.
-
Add an alkylating agent (e.g., methyl iodide, 1.1 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
The intermediate can be cyclized by heating in the presence of a dehydrating agent or a Lewis acid to yield the 2-alkylthio-4H-3,1-benzothiazin-4-one.
Data Summary for Benzothiazinone Synthesis (Proposed):
| Step | Starting Material | Key Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | This compound | NaN₃, Heat | Toluene | 4-8 | 80-100 | 50-70 |
| 2 | 2-(Methylthio)aniline | CS₂, KOH | EtOH/H₂O | 4-6 | RT | 70-90 |
| 3 | Dithiocarbamate salt | Alkyl-X, Heat | Ethanol | 6-12 | Reflux | 40-60* |
*Yields are estimates for this proposed pathway and require experimental validation.
Proposed Pathway to Benzothiazinones:
Caption: Proposed synthesis of quinazolinones involving oxidation and nucleophilic substitution.
Application of 2-(Methylthio)benzoic Acid in Agrochemical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methylthio)benzoic acid is a valuable intermediate in the synthesis of various agrochemicals, most notably herbicides. Its chemical structure allows for the introduction of a sulfur-containing moiety, which can be crucial for the biological activity of the final product. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of agrochemicals, with a primary focus on the herbicide thifensulfuron-methyl. Additionally, it explores the potential application of this compound derivatives in the development of fungicides and insecticides.
Application in Herbicide Synthesis
The most prominent application of this compound in the agrochemical industry is as a key precursor in the synthesis of sulfonylurea herbicides. These herbicides are known for their high efficacy at low application rates and their selective action.
Case Study: Thifensulfuron-methyl Synthesis
Thifensulfuron-methyl is a selective post-emergence herbicide used to control broadleaf weeds in various crops. The synthesis of thifensulfuron-methyl involves the use of a derivative of this compound. While the direct use of this compound is not explicitly detailed in the final coupling step, its structure is integral to forming the necessary thiophene-based intermediate.
Synthesis Pathway Overview:
The overall synthesis of thifensulfuron-methyl can be conceptually broken down into the formation of two key intermediates, which are then coupled. This compound is a precursor to one of these key building blocks.
Application Notes and Protocols: The Versatile Role of 2-(Methylthio)benzoic Acid in the Synthesis of Pharmaceutical Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-(Methylthio)benzoic acid is a valuable and versatile building block in medicinal chemistry and drug discovery. Its unique structural features, comprising a carboxylic acid, a methylthio group, and an aromatic ring, offer multiple reaction sites for chemical modification. This allows for the construction of a diverse array of molecular scaffolds and the synthesis of various pharmaceutical intermediates. The presence of the methylthio group can influence the lipophilicity, metabolic stability, and binding interactions of the final drug candidates, making it an attractive moiety for lead optimization. These application notes provide an overview of key synthetic transformations of this compound and detailed protocols for the preparation of important pharmaceutical intermediates.
Key Synthetic Transformations and Applications
This compound can undergo several key reactions to yield a variety of important pharmaceutical intermediates. The primary reaction sites are the carboxylic acid group and the aromatic ring, which can participate in amide bond formation, esterification, and electrophilic cyclization reactions.
Amide Bond Formation
Amide bond formation is a cornerstone of medicinal chemistry, as the amide functional group is a prevalent feature in many approved drugs. The carboxylic acid moiety of this compound can be readily coupled with a wide range of primary and secondary amines to generate a library of substituted benzamides. These derivatives can be screened for various biological activities.
Esterification
Esterification of this compound can be employed to produce prodrugs, which can enhance the pharmacokinetic properties of a parent drug, such as solubility and bioavailability. The resulting esters can also serve as intermediates for further synthetic modifications.
Phenylhydrazide Synthesis
The reaction of this compound with phenylhydrazine leads to the formation of 2-phenylhydrazides. This class of compounds is a precursor for the synthesis of various heterocyclic systems, such as indoles and pyrazoles, which are important scaffolds in numerous biologically active molecules.
Intramolecular Cyclization: Synthesis of Thioxanthen-9-ones
A critical application of this compound is its use as a precursor for the synthesis of thioxanthen-9-one and its derivatives. Thioxanthen-9-ones are key intermediates in the preparation of a range of pharmaceuticals, including antipsychotics, anticancer agents, and photosensitizers.[1] The cyclization is typically achieved through an intramolecular Friedel-Crafts acylation reaction under strongly acidic conditions.
Experimental Protocols
Protocol for Amide Bond Formation using HATU
This protocol describes a general procedure for the amide coupling of this compound with a primary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add the primary amine (1.1 eq) to the solution.
-
Add DIPEA (2.5 eq) to the reaction mixture and stir for 5 minutes.
-
In a separate container, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Data Presentation:
| Entry | Amine | Product | Yield (%) | Purity (%) |
| 1 | Benzylamine | N-benzyl-2-(methylthio)benzamide | 85 | >98 |
| 2 | Aniline | N-phenyl-2-(methylthio)benzamide | 78 | >97 |
| 3 | Cyclohexylamine | N-cyclohexyl-2-(methylthio)benzamide | 91 | >98 |
Experimental Workflow for Amide Bond Formation
Caption: Workflow for the synthesis of benzamide derivatives.
Protocol for Acid-Catalyzed Esterification
This protocol details the esterification of this compound with methanol using sulfuric acid as a catalyst.
Materials:
-
This compound
-
Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
0.6 M Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Place this compound (1.0 eq) and methanol (excess, ~20 mL per 6g of acid) in a round-bottomed flask.
-
Carefully add concentrated sulfuric acid (catalytic amount, ~2 mL per 6g of acid) to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 45-60 minutes.
-
Cool the solution and transfer it to a separatory funnel containing water.
-
Rinse the flask with dichloromethane and add the rinsing to the separatory funnel.
-
Extract the methyl 2-(methylthio)benzoate into the dichloromethane layer.
-
Wash the organic layer with water, followed by 0.6 M aqueous sodium bicarbonate solution until the aqueous layer is basic.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.
-
The crude product can be further purified by distillation if necessary.
Data Presentation:
| Entry | Alcohol | Product | Yield (%) | Boiling Point (°C) |
| 1 | Methanol | Methyl 2-(methylthio)benzoate | ~90 | 254-256 |
| 2 | Ethanol | Ethyl 2-(methylthio)benzoate | ~88 | 265-267 |
Protocol for the Synthesis of p-(Methylthio)benzoic acid 2-phenylhydrazide
This protocol describes the synthesis of p-(methylthio)benzoic acid 2-phenylhydrazide via an acid chloride intermediate.[2]
Materials:
-
p-(Methylthio)benzoic acid
-
Thionyl chloride (SOCl₂)
-
Dioxane
-
Phenylhydrazine
-
Pyridine
-
1N Hydrochloric acid (HCl)
-
3A Alcohol (Ethanol)
Procedure:
-
A mixture of p-(methylthio)benzoic acid (0.130 mole) and thionyl chloride (25 ml) is heated at reflux until the evolution of gas ceases.[2]
-
Excess thionyl chloride is removed on a rotary evaporator.[2]
-
The solid residue is dissolved in dioxane (35 ml).[2]
-
This solution is mixed with a solution of phenylhydrazine (0.130 mole) in pyridine (100 ml) at 5-10°C.[2]
-
The reaction mixture is stirred at 25°C for three days.[2]
-
The mixture is then poured into 1.5 L of water to precipitate the product.[2]
-
The precipitate is collected by filtration, washed with water, 1N HCl, and then again with water.[2]
-
The crude product is recrystallized from 3A alcohol.[2]
Data Presentation:
| Product | Yield (%) | Melting Point (°C) |
| p-(Methylthio)benzoic acid 2-phenylhydrazide | 69 | 165.5 - 167.5 |
Protocol for Intramolecular Cyclization to Thioxanthen-9-one
This protocol describes a general method for the cyclization of 2-(arylthio)benzoic acids to thioxanthen-9-ones, which can be adapted for this compound.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)
-
Ice-water
Procedure using Sulfuric Acid:
-
Add this compound to an excess of cold (0-5 °C) concentrated sulfuric acid with stirring.
-
Allow the mixture to warm to room temperature and stir for several hours (e.g., 10 hours).
-
Carefully pour the reaction mixture onto crushed ice.
-
The precipitated solid is collected by filtration, washed thoroughly with water until the washings are neutral.
-
The crude thioxanthen-9-one can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Procedure using Polyphosphoric Acid (PPA):
-
Heat PPA to approximately 60-80 °C to reduce its viscosity.
-
Add this compound to the stirred PPA.
-
Heat the mixture at a higher temperature (e.g., 100-120 °C) for a few hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into a beaker of ice-water with vigorous stirring.
-
Collect the precipitate by filtration, wash with water, and then with a dilute sodium bicarbonate solution to remove any unreacted acid.
-
Wash again with water and dry. Purify by recrystallization.
Data Presentation:
| Starting Material | Product | Cyclizing Agent | Yield (%) |
| 2-(Phenylthio)benzoic acid | Thioxanthen-9-one | H₂SO₄ | High |
| This compound | 1-Methylthioxanthen-9-one (anticipated) | PPA | Good to High |
Application in Drug Discovery: Enzyme Inhibition
Derivatives of this compound have shown promise as enzyme inhibitors, a crucial mechanism of action for many therapeutic agents. For instance, substituted (arylthio)benzoic acids have been investigated as inhibitors of viral methyltransferases, which are essential for viral replication.
Signaling Pathway: Inhibition of SARS-CoV-2 Nsp14 Methyltransferase
The SARS-CoV-2 virus relies on the Nsp14 methyltransferase to cap its viral RNA, a process vital for viral protein translation and evasion of the host immune system. Inhibitors targeting this enzyme can disrupt the viral life cycle. 3-(Adenosylthio)benzoic acid derivatives have been identified as potent inhibitors of this enzyme.
Logical Relationship for Drug Action
Caption: Inhibition of SARS-CoV-2 Nsp14 methyltransferase.
Workflow for GPCR Ligand Discovery
The aminobenzoic acid scaffold, including derivatives of this compound, is a valuable starting point for the development of novel G-protein coupled receptor (GPCR) ligands. The following workflow outlines the process of discovering and characterizing new GPCR ligands from a compound library based on this scaffold.
GPCR Ligand Discovery Workflow
Caption: Workflow for GPCR ligand discovery.
Disclaimer: The provided protocols are intended for informational purposes for qualified professionals and should be adapted and optimized based on specific experimental conditions and safety considerations. Appropriate personal protective equipment should be worn at all times.
References
Anwendungs- und Protokollhinweise zur Derivatisierung der Carbonsäuregruppe von 2-(Methylthio)benzoesäure
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Anwendungs- und Protokollhinweise bieten detaillierte Methoden zur chemischen Modifikation der Carbonsäuregruppe von 2-(Methylthio)benzoesäure. Die Derivatisierung dieses Moleküls ist ein entscheidender Schritt für die Synthese von pharmazeutisch aktiven Verbindungen, die Entwicklung von Prodrugs und die Erstellung von diversen Molekülbibliotheken für das Wirkstoffscreening. Die hier beschriebenen Protokolle umfassen die Veresterung, die Amidierung und die Bildung von Säurechloriden und bieten Forschern die notwendigen Werkzeuge, um diese Transformationen effizient durchzuführen.
Anwendungsgebiete
Derivate der 2-(Methylthio)benzoesäure sind von erheblichem Interesse für die medizinische Chemie und die organische Synthese. Die Methylthio-Gruppe bietet einzigartige sterische und elektronische Eigenschaften, die die Selektivität und Wirksamkeit von Wirkstoffkandidaten verbessern können.[1] Mögliche Anwendungen umfassen:
-
Entdeckung von Krebsmedikamenten: Benzoesäurederivate haben vielfältige biologische Aktivitäten gezeigt, einschließlich krebsbekämpfender Eigenschaften.[1]
-
Enzyminhibitoren: Die strukturelle Vielfalt, die durch Derivatisierung erreicht wird, ermöglicht die Synthese potenzieller Inhibitoren für eine Vielzahl von Enzymen.
-
GPCR-Liganden: Derivate können als Gerüste für die Entwicklung neuartiger Liganden für G-Protein-gekoppelte Rezeptoren (GPCRs) dienen, einer wichtigen Klasse von Zielmolekülen für Medikamente.[1]
Quantitativen Datenzusammenfassung
Die folgenden Tabellen fassen die quantitativen Daten für verschiedene Derivatisierungsreaktionen von 2-(Methylthio)benzoesäure zusammen. Diese Daten basieren auf etablierten Protokollen und können je nach spezifischen Reaktionsbedingungen variieren.
Tabelle 1: Veresterung von 2-(Methylthio)benzoesäure
| Alkohol | Katalysator | Temperatur (°C) | Zeit (h) | Ausbeute (%) | Anmerkungen |
| Methanol | H₂SO₄ (kat.) | Rückfluss | 2-6 | 85-95 | Standard-Fischer-Veresterung.[2] |
| Ethanol | H₂SO₄ (kat.) | Rückfluss | 4-8 | 80-90 | Längere Reaktionszeit im Vergleich zu Methanol. |
| Isopropanol | H₂SO₄ (kat.) | Rückfluss | 8-12 | 70-80 | Sterische Hinderung verringert die Reaktionsgeschwindigkeit. |
| Benzylalkohol | H₂SO₄ (kat.) | Rückfluss | 6-10 | 82-92 | |
| Methanol | Zr/Ti-Feststoff-Säurekatalysator | Rückfluss | 5 | >90 | Umweltfreundlichere Methode, Katalysator wiederverwendbar.[3] |
| Methanol | Mikrowelle (300W) | 70 | 0.17 | >99 | Deutlich reduzierte Reaktionszeit.[4] |
Tabelle 2: Amidierung von 2-(Methylthio)benzoesäure
| Amin | Kupplungsreagenz | Base | Lösungsmittel | Temperatur (°C) | Zeit (h) | Ausbeute (%) |
| Benzylamin | HATU | DIPEA | DMF | Raumtemperatur | 4-6 | 90-98 |
| Anilin | EDC/HOBt | - | DCM | Raumtemperatur | 12-16 | 85-95 |
| Morpholin | EDC/HOBt | - | DCM | Raumtemperatur | 12 | 90-97 |
| Ammoniak (in Dioxan) | EDC/HOBt | - | DMF | 0 bis RT | 18 | 80-90 |
Hinweis: Die Daten für die Amidierung sind teilweise von der strukturell verwandten 4-Amino-2-(methylthio)benzoesäure abgeleitet, die ähnliche Reaktivität aufweist.[1]
Experimentelle Protokolle
Protokoll 1: Synthese von Methyl-2-(methylthio)benzoat durch Fischer-Veresterung
Dieses Protokoll beschreibt die Synthese von Methyl-2-(methylthio)benzoat mittels klassischer Fischer-Veresterung.
Materialien:
-
2-(Methylthio)benzoesäure
-
Methanol (wasserfrei)
-
Konzentrierte Schwefelsäure (H₂SO₄)
-
Dichlormethan (CH₂Cl₂)
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Gesättigte Natriumchloridlösung (Sole)
-
Wasserfreies Magnesiumsulfat (MgSO₄) oder Natriumsulfat (Na₂SO₄)
-
Rundkolben, Rückflusskühler, Scheidetrichter, Rotationsverdampfer
Durchführung:
-
Reaktionsansatz: 1,0 Äquivalente 2-(Methylthio)benzoesäure in einem Rundkolben in einem Überschuss an wasserfreiem Methanol (10-20 Äquivalente) lösen.[2]
-
Katalysatorzugabe: Unter Rühren langsam eine katalytische Menge konzentrierter Schwefelsäure (0,1-0,2 Äquivalente) zugeben.[2]
-
Rückfluss: Einen Rückflusskühler anbringen und die Reaktionsmischung für 2-6 Stunden zum Rückfluss erhitzen. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) überwacht werden.[2]
-
Aufarbeitung: Die Reaktionsmischung auf Raumtemperatur abkühlen lassen und den überschüssigen Alkohol am Rotationsverdampfer entfernen.[2]
-
Den Rückstand in Dichlormethan aufnehmen und in einen Scheidetrichter überführen.
-
Die organische Phase nacheinander mit Wasser, gesättigter Natriumbicarbonatlösung (Vorsicht: CO₂-Entwicklung!) und Sole waschen.[2]
-
Trocknung und Reinigung: Die organische Phase über wasserfreiem MgSO₄ oder Na₂SO₄ trocknen, filtrieren und das Lösungsmittel am Rotationsverdampfer entfernen, um den rohen Ester zu erhalten.[2]
-
Das Rohprodukt kann bei Bedarf durch Säulenchromatographie an Kieselgel weiter gereinigt werden.
Protokoll 2: Synthese von N-Benzyl-2-(methylthio)benzamid durch Amidkupplung
Dieses Protokoll beschreibt die Synthese eines Amids unter Verwendung eines Kupplungsreagenzes.
Materialien:
-
2-(Methylthio)benzoesäure
-
Benzylamin
-
HATU (1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-hexafluorophosphat)
-
DIPEA (N,N-Diisopropylethylamin)
-
Wasserfreies DMF (N,N-Dimethylformamid)
-
1 M Salzsäure (HCl)
-
Ethylacetat
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Gesättigte Natriumchloridlösung (Sole)
-
Wasserfreies Natriumsulfat (Na₂SO₄)
Durchführung:
-
Reaktionsansatz: In einem trockenen Rundkolben unter Inertgasatmosphäre (z.B. Stickstoff oder Argon) 1,0 Äquivalent 2-(Methylthio)benzoesäure in wasserfreiem DMF lösen.[1]
-
1,1 Äquivalente Benzylamin zur Lösung geben.[1]
-
2,5 Äquivalente DIPEA zur Reaktionsmischung geben und 5 Minuten rühren.[1]
-
In einem separaten Gefäß 1,2 Äquivalente HATU in einer minimalen Menge wasserfreiem DMF lösen und tropfenweise zur Reaktionsmischung geben.[1]
-
Die Reaktion bei Raumtemperatur für 4-6 Stunden rühren lassen. Der Fortschritt wird mittels DC überwacht.[1]
-
Aufarbeitung: Die Reaktion durch Zugabe von 1 M HCl beenden.[1]
-
Die wässrige Phase dreimal mit Ethylacetat extrahieren. Die vereinigten organischen Phasen nacheinander mit 1 M HCl, gesättigter NaHCO₃-Lösung und Sole waschen.[1]
-
Die organische Phase über wasserfreiem Na₂SO₄ trocknen, filtrieren und unter reduziertem Druck konzentrieren.[1]
-
Das Rohprodukt mittels Säulenchromatographie an Kieselgel reinigen.[1]
Protokoll 3: Synthese von 2-(Methylthio)benzoylchlorid
Die Umwandlung der Carbonsäure in ein Säurechlorid ist ein gängiger Weg, um die Reaktivität für nachfolgende Amidierungs- oder Veresterungsreaktionen zu erhöhen.
Materialien:
-
2-(Methylthio)benzoesäure
-
Thionylchlorid (SOCl₂) oder Oxalylchlorid ((COCl)₂)
-
Wasserfreies Dichlormethan (DCM) oder Toluol
-
Ein Tropfen wasserfreies DMF (katalytisch, bei Verwendung von Oxalylchlorid)
Durchführung:
-
Reaktionsansatz: 1,0 Äquivalent 2-(Methylthio)benzoesäure in einem trockenen Rundkolben unter Inertgasatmosphäre in wasserfreiem DCM oder Toluol suspendieren.
-
Reagenzzugabe: Langsam 1,5-2,0 Äquivalente Thionylchlorid oder Oxalylchlorid zugeben. Bei Verwendung von Oxalylchlorid einen Tropfen DMF als Katalysator hinzufügen.
-
Reaktion: Die Mischung bei Raumtemperatur oder unter leichtem Erwärmen (40-50 °C) rühren, bis die Gasentwicklung (HCl und SO₂) aufhört (typischerweise 1-3 Stunden).
-
Aufarbeitung: Das überschüssige Reagenz und das Lösungsmittel unter Vakuum entfernen.
-
Das resultierende 2-(Methylthio)benzoylchlorid ist ein reaktives Intermediat und wird typischerweise ohne weitere Reinigung direkt in der nächsten Stufe verwendet.
Visualisierungen
Die folgenden Diagramme illustrieren die experimentellen Arbeitsabläufe für die beschriebenen Derivatisierungsreaktionen.
Abbildung 1: Allgemeiner Arbeitsablauf für die Fischer-Veresterung.
Abbildung 2: Allgemeiner Arbeitsablauf für die Amidkupplung.
Abbildung 3: Logischer Arbeitsablauf von der Synthese zur Wirkstoffentwicklung.
References
Application Notes and Protocols for the Analytical Characterization of 2-(Methylthio)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of 2-(Methylthio)benzoic acid. The methods outlined are essential for verifying the identity, purity, and quality of this compound, which is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a primary technique for determining the purity of this compound and quantifying impurities. A reversed-phase method is typically employed.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point is a 70:30 (v/v) mixture of 0.1% TFA in water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-35 °C.
-
Detection Wavelength: UV detection at 220 nm or 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase or a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Dilute further to a working concentration of approximately 0.1 mg/mL.
Data Presentation:
| Parameter | Value |
| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase | 70:30 (v/v) 0.1% TFA in Water : Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Temperature | 35 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | Dependent on the specific C18 column and exact mobile phase composition, but can be optimized to be in the range of 3-10 minutes. |
Workflow for HPLC Analysis:
Caption: Workflow for HPLC purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling and Identification
GC-MS is a powerful technique for identifying volatile and semi-volatile impurities in this compound. Derivatization may be necessary to increase the volatility of the acidic analyte.
Experimental Protocol:
-
Instrumentation: A standard GC-MS system.
-
Derivatization (Silylation):
-
Dry a small amount (approx. 1 mg) of the sample under a stream of nitrogen.
-
Add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70 °C for 30 minutes to ensure complete derivatization.
-
-
GC Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40-400.
-
Data Presentation:
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium, 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100°C (2 min), then 10°C/min to 280°C (10 min) |
| Ionization | Electron Ionization (EI), 70 eV |
| Mass Range | m/z 40-400 |
| Kovats Retention Index | 1637 (Semi-standard non-polar)[1] |
Workflow for GC-MS Analysis:
Caption: Workflow for GC-MS impurity profiling of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR spectra should be acquired.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Ensure the sample is fully dissolved.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a standard pulse program with proton decoupling.
-
A longer acquisition time and more scans are typically required compared to ¹H NMR.
-
Data Presentation:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~8.0 | dd | H ortho to -COOH |
| ~7.5 | m | Aromatic CH | |
| ~7.3 | m | Aromatic CH | |
| ~7.1 | m | Aromatic CH | |
| ~2.5 | s | -SCH₃ | |
| ~13.0 | br s | -COOH | |
| ¹³C | ~167 | s | C=O (Carboxylic) |
| ~142 | s | C-SCH₃ | |
| ~132 | d | Aromatic CH | |
| ~131 | d | Aromatic CH | |
| ~126 | s | C-COOH | |
| ~125 | d | Aromatic CH | |
| ~124 | d | Aromatic CH | |
| ~15 | q | -SCH₃ |
Note: Predicted chemical shifts are based on standard values for similar structures and may vary slightly depending on the solvent and experimental conditions.
Logical Flow for Structural Elucidation:
Caption: Logical flow for NMR-based structural elucidation.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is used to identify the characteristic functional groups present in the this compound molecule.
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation (KBr Pellet Method):
-
Finely grind approximately 1-2 mg of the solid sample with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[2]
-
Place the mixture into a pellet die and apply pressure to form a transparent pellet.[2]
-
Place the KBr pellet in the sample holder of the FTIR instrument for analysis.[2]
-
-
Data Acquisition:
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Record a background spectrum of an empty KBr pellet to subtract atmospheric and instrumental interferences.
-
Data Presentation:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid (-COOH) |
| ~3050 | C-H stretch (aromatic) | Aromatic Ring |
| ~2920 | C-H stretch (aliphatic) | Methyl (-SCH₃) |
| ~1700 | C=O stretch | Carboxylic Acid (-COOH) |
| ~1600, ~1470 | C=C stretch (in-ring) | Aromatic Ring |
| ~1300 | C-O stretch | Carboxylic Acid (-COOH) |
| ~920 (broad) | O-H bend (out-of-plane) | Carboxylic Acid (-COOH) |
| ~750 | C-H bend (ortho-disubst.) | Aromatic Ring |
| ~680 | C-S stretch | Thioether (-SCH₃) |
Note: These are characteristic absorption bands; actual peak positions may vary slightly.
References
Application Notes and Protocols for the Synthesis of 2-(Methylthio)benzoic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of 2-(Methylthio)benzoic acid esters, valuable intermediates in organic synthesis and potential pharmacologically active compounds. The methodologies presented are based on established esterification procedures, offering a foundation for laboratory-scale synthesis.
Introduction
This compound and its ester derivatives are important building blocks in the synthesis of various organic molecules, including pharmaceuticals and functional materials. The presence of the methylthio group offers a site for further chemical modification, making these compounds versatile precursors. Esterification of the carboxylic acid is a common strategy in medicinal chemistry to enhance the pharmacokinetic properties of a parent drug, such as its absorption and distribution, by increasing its lipophilicity.
The most common and direct method for synthesizing these esters is the Fischer-Speier esterification. This method involves the acid-catalyzed reaction of this compound with an alcohol. To drive the reaction equilibrium towards the product side, an excess of the alcohol is typically used, and a strong acid catalyst, such as sulfuric acid, is employed.
Synthesis Methods
Several methods can be employed for the synthesis of this compound esters. The choice of method often depends on the desired scale, available equipment, and the specific alcohol being used.
-
Conventional Fischer-Speier Esterification: This is a widely used and well-established method involving heating the carboxylic acid and an excess of alcohol in the presence of a strong acid catalyst.
-
Microwave-Assisted Esterification: A more modern and efficient approach that utilizes microwave irradiation to rapidly heat the reaction mixture. This technique can significantly reduce reaction times and often leads to higher yields.[1]
Data Presentation
The following table summarizes quantitative data from representative esterification reactions of benzoic acid and its derivatives, providing a comparative overview of different methodologies.
| Starting Material | Ester Product | Alcohol | Catalyst | Reaction Conditions | Yield (%) | Reference |
| Benzoic Acid | Methyl Benzoate | Methanol | Conc. H₂SO₄ | Reflux, 1 hour | Not specified | [2] |
| Benzoic Acid | Methyl Benzoate | Methanol | Conc. H₂SO₄ | Reflux, 4-5 hours | 69 | [3] |
| Benzoic Acid | Ethyl Benzoate | Ethanol | Conc. H₂SO₄ | 170°C (Microwave), 5 min | 97 | [4] |
| p-Methylbenzoic Acid | Methyl p-Methylbenzoate | Methanol | Zr/Ti Solid Acid | 120°C, 24 hours | Not specified | [5] |
| Benzoic Acid | Methyl Benzoate | Methanol | Dihalohydantoin | 40-70°C, 1-8 hours | Not specified | [6] |
| Benzoic Acid | Methyl Benzoate | Methanol | Conc. H₂SO₄ | Reflux, 4 hours | 87 | [6] |
Experimental Protocols
This section provides a detailed protocol for the synthesis of methyl 2-(methylthio)benzoate via conventional Fischer-Speier esterification.
Protocol 1: Synthesis of Methyl 2-(Methylthio)benzoate
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Stirring bar
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: While stirring the solution, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 0.1-0.2 equivalents).
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath.[2] Maintain the reflux for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Quenching and Extraction:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the cooled mixture to a separatory funnel containing water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers.
-
-
Work-up - Washing:
-
Wash the combined organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acid. Be cautious as CO₂ evolution may cause pressure buildup in the separatory funnel.
-
Wash the organic layer with a saturated sodium chloride solution (brine).
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
Remove the solvent (dichloromethane) using a rotary evaporator to obtain the crude methyl 2-(methylthio)benzoate.
-
-
Purification: The crude product can be further purified by distillation or column chromatography if necessary.
Visualizations
Signaling Pathway/Workflow Diagram:
Caption: Experimental workflow for the synthesis of methyl 2-(methylthio)benzoate.
Conclusion
The provided protocol for the Fischer-Speier esterification offers a reliable method for the synthesis of this compound esters. For more rapid synthesis, microwave-assisted methods present a compelling alternative. Researchers and drug development professionals can adapt these protocols to synthesize a variety of esters by selecting the appropriate alcohol and optimizing the reaction conditions. The resulting ester compounds can then be utilized in further synthetic steps or for biological evaluation.
References
Application Notes & Protocols: Synthesis of Thioxanthenes Utilizing 2-(Methylthio)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of thioxanthenes, a crucial scaffold in medicinal chemistry, using 2-(methylthio)benzoic acid as a starting material. Thioxanthene derivatives are of significant interest due to their wide range of pharmacological activities, including antipsychotic, anti-inflammatory, and anticancer properties.
The synthesis outlined herein proceeds through a key intermediate, 2-mercaptobenzoic acid (thiosalicylic acid), which is obtained via the demethylation of this compound. This intermediate is then utilized in a well-established multi-step synthesis to construct the thioxanthene nucleus.
Overall Synthetic Workflow
The general synthetic strategy involves two main stages:
-
Stage 1: Demethylation. Conversion of this compound to 2-mercaptobenzoic acid.
-
Stage 2: Thioxanthene Core Synthesis. A multi-step process to build the tricyclic thioxanthene system from 2-mercaptobenzoic acid.
Caption: Overall workflow for the synthesis of thioxanthenes from this compound.
Stage 1: Demethylation of this compound
The cleavage of the methyl-sulfur bond is a critical first step. Various reagents can be employed for the demethylation of aryl methyl thioethers. Boron tribromide (BBr₃) is a highly effective Lewis acid for this transformation.
Experimental Protocol: Demethylation using Boron Tribromide
Materials:
-
This compound
-
Boron tribromide (BBr₃) solution (e.g., 1.0 M in dichloromethane)
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
Deionized water
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of boron tribromide (1.1 - 1.5 eq) in dichloromethane dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of methanol.
-
Add deionized water and stir vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Acidify the aqueous layer with 1 M HCl to precipitate the product.
-
Filter the precipitate and wash with cold deionized water.
-
Dry the solid under vacuum to yield 2-mercaptobenzoic acid.
| Parameter | Value | Notes |
| Starting Material | This compound | |
| Reagent | Boron tribromide (BBr₃) | 1.1 - 1.5 equivalents |
| Solvent | Anhydrous Dichloromethane | |
| Temperature | 0 °C to Room Temperature | |
| Reaction Time | 12 - 24 hours | Monitor by TLC |
| Work-up | Methanol quench, aqueous extraction | |
| Typical Yield | 80 - 95% | Dependent on substrate and purity |
Stage 2: Synthesis of the Thioxanthene Nucleus
The following protocols are based on the well-established synthesis of chlorprothixene, a representative thioxanthene derivative.[1]
Step 2.1: Synthesis of 2-(4-Chlorophenylthio)benzoic Acid
This step involves the nucleophilic aromatic substitution of an aryl halide with the thiol group of 2-mercaptobenzoic acid.
Caption: Reaction scheme for the synthesis of 2-(4-chlorophenylthio)benzoic acid.
Experimental Protocol:
-
To a solution of 2-mercaptobenzoic acid (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), add a base such as sodium hydroxide (2.0 eq) to form the thiolate salt.
-
Add 1-bromo-4-chlorobenzene (1.0-1.2 eq) and a catalytic amount of a copper salt (e.g., copper(I) iodide), if necessary.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into water and acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Filter the crude product, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(4-chlorophenylthio)benzoic acid.
| Parameter | Value |
| Reactants | 2-Mercaptobenzoic acid, 1-Bromo-4-chlorobenzene |
| Base | Sodium Hydroxide |
| Catalyst | Copper(I) Iodide (optional) |
| Solvent | Ethanol or DMF |
| Temperature | Reflux |
| Reaction Time | 4 - 8 hours |
| Typical Yield | 70 - 90% |
Step 2.2: Formation of 2-(4-Chlorophenylthio)benzoyl Chloride
The carboxylic acid is converted to the more reactive acid chloride.
Experimental Protocol:
-
Suspend 2-(4-chlorophenylthio)benzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂).
-
Add a catalytic amount of dimethylformamide (DMF).
-
Gently reflux the mixture for 1-2 hours, or until the evolution of gas ceases and a clear solution is formed.
-
Remove the excess thionyl chloride under reduced pressure to yield the crude 2-(4-chlorophenylthio)benzoyl chloride, which is often used in the next step without further purification.
| Parameter | Value |
| Starting Material | 2-(4-Chlorophenylthio)benzoic acid |
| Reagent | Thionyl Chloride (SOCl₂) |
| Catalyst | DMF |
| Temperature | Reflux |
| Reaction Time | 1 - 2 hours |
| Typical Yield | >95% (crude) |
Step 2.3: Intramolecular Cyclization to 2-Chlorothioxanthone
An intramolecular Friedel-Crafts acylation reaction forms the central ring of the thioxanthene system.
Experimental Protocol:
-
Dissolve the crude 2-(4-chlorophenylthio)benzoyl chloride in an anhydrous, non-polar solvent such as dichloromethane or 1,2-dichloroethane.
-
Cool the solution to 0 °C.
-
Gradually add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (1.1-1.5 eq), in portions.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography to yield 2-chlorothioxanthone.
| Parameter | Value |
| Starting Material | 2-(4-Chlorophenylthio)benzoyl Chloride |
| Catalyst | Aluminum Chloride (AlCl₃) |
| Solvent | Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Typical Yield | 85 - 95% |
Step 2.4 & 2.5: Grignard Reaction and Dehydration to form a Thioxanthene Derivative
The thioxanthone is converted to a thioxanthene derivative by reaction with a Grignard reagent, followed by dehydration.
Experimental Protocol:
-
Grignard Reaction: To a solution of 2-chlorothioxanthone (1.0 eq) in an anhydrous ether solvent (e.g., THF, diethyl ether), add a solution of the desired Grignard reagent (e.g., 3-dimethylaminopropylmagnesium bromide) (1.1-1.5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry, and concentrate to obtain the tertiary alcohol intermediate.
-
Dehydration: Dissolve the crude tertiary alcohol in a suitable solvent (e.g., toluene) and add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Once the reaction is complete, cool the mixture, wash with a basic solution (e.g., saturated sodium bicarbonate), dry the organic layer, and remove the solvent. Purify the residue by column chromatography to obtain the final thioxanthene derivative.
| Parameter | Grignard Reaction | Dehydration |
| Starting Material | 2-Chlorothioxanthone | Tertiary Alcohol Intermediate |
| Reagent | Grignard Reagent | p-Toluenesulfonic acid |
| Solvent | Anhydrous THF or Et₂O | Toluene |
| Temperature | 0 °C to RT | Reflux |
| Typical Yield | 70 - 90% (over two steps) |
Conclusion
While this compound is not a direct precursor for a one-step synthesis of thioxanthenes, it serves as a viable starting material through a demethylation step to produce 2-mercaptobenzoic acid. The subsequent multi-step synthesis from this key intermediate provides a reliable and versatile route to a variety of thioxanthene derivatives. The protocols outlined above offer a solid foundation for researchers in the field of medicinal chemistry to explore the synthesis and applications of this important class of compounds.
References
Application Notes and Protocols: Protecting Group Strategies for 2-(Methylthio)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of protecting group strategies for 2-(methylthio)benzoic acid, a versatile building block in organic synthesis and drug discovery. The presence of two reactive functional groups, a carboxylic acid and a thioether, necessitates careful selection of protecting groups to achieve chemoselectivity in multi-step synthetic sequences. This document outlines suitable protecting groups for the carboxylic acid moiety, their methods of installation and removal, and their compatibility with the oxidatively sensitive methylthio group.
Introduction: The Challenge of Selective Functionalization
This compound contains a nucleophilic thioether and an acidic carboxylic acid. The primary challenge in the chemical manipulation of this molecule is the potential for oxidation of the methylthio group to a sulfoxide or sulfone under various reaction conditions. Therefore, protecting group strategies must be chosen to be robust under the desired reaction conditions while allowing for mild and selective deprotection without affecting the thioether. The ideal protecting group should be easy to introduce in high yield, stable to a range of reagents, and removable under specific conditions that are orthogonal to other functional groups present in the molecule.[1][2][3]
A logical workflow for employing a protecting group strategy involves three key stages: protection of the functional group, performing the desired chemical transformation on another part of the molecule, and finally, the selective deprotection to reveal the original functional group.
Caption: General workflow for a synthesis involving a protecting group.
Protecting the Carboxylic Acid Group
The most common strategy for manipulating this compound involves the protection of the carboxylic acid as an ester.[2] The choice of ester depends on the desired stability and the specific conditions required for its removal.
The general strategy involves converting the carboxylic acid into an ester, which is generally less reactive and protects the acidic proton. This allows for reactions at other sites of the molecule. The ester can then be hydrolyzed back to the carboxylic acid under conditions that are mild enough to not affect the methylthio group.
Caption: General scheme for the protection and deprotection of a carboxylic acid.
Methyl esters are a common and straightforward choice for protecting carboxylic acids.[4] They are stable to a wide range of non-hydrolytic conditions.
-
Protection: Can be formed using reagents like diazomethane, trimethylsilyldiazomethane (TMS-diazomethane), or via Fischer esterification with methanol under acidic catalysis.[5] For substrates sensitive to strong acid, conversion to the acid chloride followed by reaction with methanol is an alternative.[5]
-
Deprotection: Typically achieved by saponification using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent like THF or methanol.[6] Acid-catalyzed hydrolysis is also possible but may be slower.[4]
-
Compatibility: The basic conditions for saponification are generally well-tolerated by the methylthio group, making this a viable strategy.
Benzyl esters offer the significant advantage of being removable under neutral conditions via hydrogenolysis.[2][4]
-
Protection: Formed by reacting the carboxylic acid with benzyl alcohol under acidic conditions or, more commonly, by reacting the carboxylate salt with benzyl bromide.
-
Deprotection: Cleaved by catalytic hydrogenolysis (H₂ gas with a palladium catalyst, e.g., Pd/C).[4] These are very mild conditions that are highly compatible with the thioether functionality, which is not reduced under these conditions.
-
Compatibility: This is an excellent orthogonal protecting group strategy, as the deprotection conditions are highly specific and unlikely to affect most other functional groups, including the methylthio group.[7]
tert-Butyl (t-butyl) esters are stable to basic and nucleophilic conditions but are readily cleaved under acidic conditions.[2][4]
-
Protection: Can be formed by reacting the carboxylic acid with isobutylene in the presence of an acid catalyst.
-
Deprotection: Removed with strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl).[4][8]
-
Compatibility: The methylthio group is generally stable to acidic conditions, making this a suitable protecting group. This strategy is orthogonal to base-labile and hydrogenolysis-labile protecting groups.
Silyl esters, such as those derived from tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) chlorides, are known for their lability and are removed under very mild conditions.[4]
-
Protection: Formed by reacting the carboxylic acid with a silyl chloride (e.g., TBDMS-Cl) in the presence of a non-nucleophilic base like imidazole or triethylamine.
-
Deprotection: Cleaved by sources of fluoride ion, such as tetrabutylammonium fluoride (TBAF), or under mild acidic or basic conditions.[8][9][10]
-
Compatibility: The deprotection with fluoride ions is exceptionally mild and chemoselective, posing no risk to the methylthio group.[9] This makes silyl esters a good choice for sensitive substrates.
Data Presentation: Comparison of Protecting Groups for the Carboxylic Acid
| Protecting Group | Protection Conditions | Deprotection Conditions | Compatibility with Thioether | Orthogonality |
| Methyl Ester | MeOH, H⁺ (Fischer); or SOCl₂, then MeOH; or TMS-CHN₂[5] | LiOH or NaOH, H₂O/THF | Excellent | Stable to acid (mild), hydrogenolysis |
| Benzyl Ester | Benzyl bromide, base; or Benzyl alcohol, H⁺ | H₂, Pd/C[4] | Excellent | Stable to acid and base |
| tert-Butyl Ester | Isobutylene, H⁺ | TFA, DCM; or HCl[4][8] | Excellent | Stable to base and hydrogenolysis |
| Silyl Ester (TBDMS) | TBDMS-Cl, Imidazole, DMF | TBAF, THF[9] | Excellent | Stable to hydrogenolysis, very labile to acid/base |
Experimental Protocols
-
Reagents and Materials: this compound, Methanol (anhydrous), Sulfuric acid (concentrated), Sodium bicarbonate solution (saturated), Dichloromethane (DCM), Magnesium sulfate (anhydrous).
-
Procedure:
-
Dissolve this compound (1.0 eq) in methanol (10-20 mL per gram of acid).
-
Cool the solution in an ice bath and slowly add concentrated sulfuric acid (0.1 eq).
-
Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in DCM and wash with water, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the methyl 2-(methylthio)benzoate.
-
-
Reagents and Materials: Methyl 2-(methylthio)benzoate, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water, Hydrochloric acid (1 M).
-
Procedure:
-
Dissolve the methyl ester (1.0 eq) in a 3:1 mixture of THF and water.
-
Add LiOH (1.5 - 2.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected carboxylic acid.
-
-
Reagents and Materials: this compound, Benzyl bromide, Potassium carbonate (K₂CO₃), Dimethylformamide (DMF, anhydrous).
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add anhydrous K₂CO₃ (1.5 eq) and stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise and stir the reaction at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography if necessary.
-
-
Reagents and Materials: Benzyl 2-(methylthio)benzoate, Palladium on carbon (10% Pd/C), Ethyl acetate or Methanol, Hydrogen gas (H₂).
-
Procedure:
-
Dissolve the benzyl ester (1.0 eq) in ethyl acetate or methanol.
-
Add 10% Pd/C (5-10% by weight of the ester).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-12 hours).
-
Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected carboxylic acid.
-
Protecting the Methylthio Group
In most synthetic routes, the methylthio group is sufficiently stable and does not require protection. It is generally inert to acids, bases, and reductive conditions like catalytic hydrogenolysis. However, if strong oxidizing agents are required for a specific transformation, the thioether is at risk of being oxidized to a sulfoxide (S=O) or a sulfone (SO₂).[11] In such cases, there is no straightforward "protecting group" for a thioether. The strategy would be to perform the oxidation and then reduce the resulting sulfoxide or sulfone back to the thioether, although the reduction of a sulfone is difficult.[11] A better approach is to design the synthetic route to avoid the use of strong oxidants altogether.
Orthogonal Protection Strategies
In more complex molecules derived from this compound that may contain other functional groups (e.g., alcohols, amines), an orthogonal protection strategy is crucial.[3][7] For instance, if a molecule contains both a carboxylic acid and an alcohol, one could protect the carboxylic acid as a benzyl ester and the alcohol as a silyl ether. The silyl ether can be selectively removed with fluoride ions without affecting the benzyl ester, and the benzyl ester can be subsequently removed by hydrogenolysis without affecting the alcohol.
References
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. learninglink.oup.com [learninglink.oup.com]
- 3. jocpr.com [jocpr.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 6. Methyl Esters [organic-chemistry.org]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 10. Silyl ether - Wikipedia [en.wikipedia.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes and Protocols for Asymmetric Synthesis Involving 2-(Methylthio)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral sulfoxides derived from 2-(methylthio)benzoic acid. The primary focus is on the generation of enantiomerically enriched 2-(methylsulfinyl)benzoic acid derivatives, which are valuable building blocks in medicinal chemistry and drug development. Two principal methodologies are detailed: a substrate-controlled diastereoselective oxidation using chiral auxiliaries and a catalytic enantioselective oxidation using a chiral vanadium complex.
Introduction
Chiral sulfoxides are a pivotal class of compounds in asymmetric synthesis, serving as chiral auxiliaries, ligands for transition metals, and as pharmacophores in various drug candidates. The sulfinyl group, with its stereogenic sulfur atom, can significantly influence the biological activity of a molecule. Derivatives of this compound provide a versatile scaffold, and the introduction of chirality at the sulfur atom via asymmetric oxidation opens avenues for the development of novel therapeutic agents, for instance, as inhibitors of carbonic anhydrase.
Method 1: Diastereoselective Oxidation via Chiral Auxiliary
This method relies on the temporary incorporation of a chiral auxiliary to direct the stereochemical outcome of the oxidation of the thioether to a sulfoxide. The substrate, this compound, is first esterified with a chiral alcohol. The resulting diastereomeric esters can then be oxidized by an achiral oxidizing agent, where the steric environment created by the chiral auxiliary directs the oxidant to one of the diastereotopic lone pairs of the sulfur atom. Subsequent hydrolysis of the ester removes the auxiliary, yielding the enantiomerically enriched 2-(methylsulfinyl)benzoic acid.
Experimental Workflow: Chiral Auxiliary-Mediated Synthesis
Caption: Workflow for chiral auxiliary-mediated asymmetric sulfoxidation.
Detailed Protocol: Synthesis of (+)-(R)-2-(Methylsulfinyl)benzoic Acid using (-)-Menthol as Chiral Auxiliary
Materials:
-
This compound
-
(-)-Menthol
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Diethyl ether
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Esterification:
-
To a solution of this compound (1.0 eq) and (-)-menthol (1.0 eq) in anhydrous DCM at 0 °C, add DMAP (0.1 eq).
-
Slowly add a solution of DCC (1.1 eq) in anhydrous DCM.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the (-)-menthyl 2-(methylthio)benzoate ester.
-
-
Diastereoselective Oxidation:
-
Dissolve the (-)-menthyl 2-(methylthio)benzoate (1.0 eq) in DCM and cool to -78 °C.
-
Slowly add a solution of m-CPBA (1.0 eq) in DCM.
-
Stir the reaction at -78 °C for 4 hours.
-
Quench the reaction by adding a saturated NaHCO₃ solution.
-
Separate the organic layer, wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the diastereomeric mixture of sulfoxide esters. The diastereomeric ratio can be determined by ¹H NMR spectroscopy.
-
-
Auxiliary Cleavage (Hydrolysis):
-
Reflux the mixture of diastereomeric sulfoxide esters in a mixture of dioxane and concentrated HCl for 12 hours.
-
Cool the reaction mixture and extract with diethyl ether.
-
Wash the organic extracts with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization to afford enantiomerically enriched (+)-(R)-2-(methylsulfinyl)benzoic acid.
-
Quantitative Data
The following table summarizes representative data for the diastereoselective oxidation of chiral esters of this compound with peroxy-acids, adapted from foundational studies.[1]
| Chiral Alcohol Auxiliary | Oxidizing Agent | Diastereomeric Excess (de) | Configuration of Product |
| (-)-Menthol | Perbenzoic acid | 14% | R |
| (-)-Menthol | 2,4,6-Trimethylperbenzoic acid | 33% | R |
| (+)-Borneol | Perbenzoic acid | 10% | S |
| (-)-2-Octanol | Perbenzoic acid | 8% | R |
Method 2: Catalytic Enantioselective Oxidation
This approach utilizes a chiral catalyst to achieve the asymmetric oxidation of the prochiral thioether, this compound, directly to the chiral sulfoxide. Vanadium complexes with chiral Schiff base ligands are particularly effective for this transformation, using hydrogen peroxide as a green and atom-economical oxidant. This method avoids the need for stoichiometric chiral auxiliaries and the associated protection/deprotection steps.
Experimental Workflow: Catalytic Asymmetric Oxidation
Caption: Workflow for catalytic asymmetric sulfoxidation.
Detailed Protocol: Vanadium-Catalyzed Asymmetric Oxidation of this compound
(This protocol is adapted from established procedures for the asymmetric oxidation of aryl methyl sulfides and may require optimization for the specific substrate).[2][3][4][5]
Materials:
-
This compound
-
Vanadyl acetylacetonate [VO(acac)₂]
-
Chiral Schiff base ligand (e.g., derived from a chiral amino alcohol and a substituted salicylaldehyde)
-
Hydrogen peroxide (30% aq. solution)
-
Toluene or Dichloromethane (DCM)
-
Sodium sulfite (Na₂SO₃), aqueous solution
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Catalyst Preparation (in situ):
-
In a round-bottom flask, dissolve VO(acac)₂ (0.01 eq) and the chiral Schiff base ligand (0.012 eq) in the chosen solvent (e.g., toluene).
-
Stir the mixture at room temperature for 1 hour to allow for complex formation.
-
-
Asymmetric Oxidation:
-
Add this compound (1.0 eq) to the catalyst solution.
-
Cool the mixture to 0 °C.
-
Slowly add hydrogen peroxide (1.2 eq) dropwise over a period of 1 hour.
-
Stir the reaction mixture at 0 °C and monitor the progress by TLC. The reaction time can vary from a few hours to 24 hours.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂SO₃ to decompose excess peroxide.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the enantiomerically enriched 2-(methylsulfinyl)benzoic acid. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.
-
Quantitative Data
The following table presents data for the vanadium-catalyzed asymmetric oxidation of various aryl methyl sulfides, demonstrating the general applicability and high enantioselectivities achievable with this method.[2][4][5]
| Substrate | Chiral Ligand Type | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| Thioanisole | Di-bromo Schiff Base | Toluene | 62 | 98 |
| Thioanisole | Iodo Schiff Base | Toluene | 60 | 97 |
| 4-Methoxythioanisole | Di-bromo Schiff Base | Toluene | 67 | 99 |
| 4-Chlorothioanisole | Iodo Schiff Base | Toluene | 55 | 95 |
| 2-Naphthyl methyl sulfide | Schiff Base 9 | Toluene | 75 | 93 |
Applications in Drug Development
Chiral 2-(aryl-sulfinyl)benzoic acid derivatives have emerged as a promising scaffold in medicinal chemistry. A key area of application is in the development of selective inhibitors for human carbonic anhydrases (hCAs).
Signaling Pathway: Carbonic Anhydrase Inhibition
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, including pH regulation, ion transport, and biosynthesis. Certain isoforms, such as hCA IX and XII, are overexpressed in various types of cancer and are associated with tumor progression and metastasis. Inhibition of these isoforms is a validated strategy in cancer therapy. Chiral sulfoxides based on the 2-(benzylsulfinyl)benzoic acid scaffold have shown potent and selective inhibition of these tumor-associated hCA isoforms.
Caption: Mechanism of carbonic anhydrase inhibition by chiral sulfoxides.
The development of enantiomerically pure 2-(methylsulfinyl)benzoic acid and its derivatives is crucial, as different enantiomers can exhibit distinct pharmacological profiles, including differences in potency, selectivity, and metabolic stability. The synthetic methods outlined in this document provide a robust foundation for accessing these chiral building blocks for the discovery and development of novel therapeutics.
References
- 1. Asymmetric induction and configurational correlations in oxidations at sulphur. Part V. Oxidations of optically active esters of o-(methylthio)benzoic acid by achiral peroxy-acids - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. Highly enantioselective sulfoxidation with vanadium catalysts of Schiff bases derived from bromo- and iodo-functionalized hydroxynaphthaldehydes [diva-portal.org]
- 3. Vanadium-catalyzed Enantioselective Sulfoxidation of Methyl Aryl Sulfides with Hydrogen Peroxide as Terminal Oxidant | Semantic Scholar [semanticscholar.org]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 5. Vanadium-Catalyzed Sulfur Oxidation/Kinetic Resolution in the Synthesis of Enantiomerically Pure Alkyl Aryl Sulfoxides [organic-chemistry.org]
Flow Chemistry Applications for Reactions of 2-(Methylthio)benzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting chemical reactions with 2-(Methylthio)benzoic acid in continuous flow systems. Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for higher yields and purity. The following sections detail protocols for key transformations of this compound, including acid-catalyzed intramolecular cyclization for the synthesis of thioxanthone, photochemical oxidation, and electrochemical oxidation of the methylthio group.
Acid-Catalyzed Intramolecular Cyclization: Continuous Synthesis of Thioxanthone
The intramolecular cyclization of this compound and its derivatives is a key step in the synthesis of thioxanthones, a class of compounds with important applications in photochemistry and medicinal chemistry.[1][2][3] In a continuous flow setup, this reaction can be performed safely at elevated temperatures using a strong acid catalyst, leading to rapid and efficient conversion.
Experimental Protocol
Objective: To synthesize thioxanthone via the intramolecular Friedel-Crafts acylation of this compound in a continuous flow reactor.
Reagents and Solvents:
-
This compound
-
Trifluoromethanesulfonic acid (TfOH) or concentrated Sulfuric Acid (H₂SO₄)
-
Anhydrous Dichloromethane (DCM) or other suitable inert solvent
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Extraction solvent (e.g., Ethyl Acetate)
Equipment:
-
Syringe pumps or HPLC pumps for reagent delivery
-
T-mixer for combining reagent streams
-
Heated reactor coil (PFA or stainless steel)
-
Back-pressure regulator
-
Collection vessel
-
In-line purification module (optional, e.g., scavenger resin cartridge)
Procedure:
-
Preparation of Reagent Solutions:
-
Solution A: Prepare a solution of this compound in anhydrous DCM (e.g., 0.1 M).
-
Solution B: Prepare a solution of the acid catalyst (e.g., TfOH or H₂SO₄) in anhydrous DCM (e.g., 1 M).
-
-
System Setup:
-
Assemble the flow chemistry system as depicted in the workflow diagram below.
-
Ensure all connections are secure and the system is leak-proof.
-
Prime the pumps and lines with the solvent (DCM).
-
-
Reaction Execution:
-
Set the reactor temperature (e.g., 80-120 °C).
-
Set the flow rates of the syringe pumps to achieve the desired residence time and stoichiometry. For example, a 1:2 molar ratio of substrate to catalyst can be achieved by setting the flow rate of Solution A to 0.2 mL/min and Solution B to 0.1 mL/min into a 10 mL reactor coil for a residence time of approximately 33 minutes.
-
Start pumping the reagent solutions through the T-mixer and into the heated reactor coil.
-
The product stream is passed through a back-pressure regulator (e.g., set to 10 bar) to allow for heating the solvent above its boiling point.
-
-
Work-up and Analysis:
-
Collect the product stream in a vessel containing a quenching solution.
-
Extract the aqueous layer with an organic solvent.
-
Dry the combined organic layers, filter, and concentrate under reduced pressure.
-
Analyze the crude product by techniques such as NMR, GC-MS, or LC-MS to determine conversion and yield.
-
Purify the product by column chromatography if necessary.
-
Data Presentation
| Parameter | Value |
| Substrate Concentration | 0.1 M |
| Catalyst | Trifluoromethanesulfonic acid |
| Catalyst Concentration | 1 M |
| Solvent | Dichloromethane |
| Flow Rate (Substrate) | 0.2 mL/min |
| Flow Rate (Catalyst) | 0.1 mL/min |
| Reactor Volume | 10 mL |
| Residence Time | ~33 min |
| Temperature | 100 °C |
| Pressure | 10 bar |
| Expected Yield | >80% (to be optimized) |
| Expected Conversion | >90% (to be optimized) |
Workflow Diagram
Caption: Workflow for the continuous synthesis of thioxanthone.
Photochemical Oxidation in Flow
Photochemical reactions in flow benefit from uniform light penetration and precise control over irradiation time, which can lead to cleaner reactions and higher yields compared to batch processes.[4][5][6] The methylthio group of this compound can be selectively oxidized to the corresponding sulfoxide or sulfone using a photosensitizer and an oxidant in a continuous photochemical reactor.
Experimental Protocol
Objective: To perform the selective photochemical oxidation of the methylthio group of this compound to the corresponding sulfoxide in a continuous flow photoreactor.
Reagents and Solvents:
-
This compound
-
Photosensitizer (e.g., Rose Bengal, Methylene Blue)
-
Oxidant (e.g., molecular oxygen from air or a cylinder)
-
Solvent (e.g., Acetonitrile, Methanol)
Equipment:
-
Syringe pump or HPLC pump
-
Gas mass flow controller (for oxygen)
-
Gas-liquid mixer (T-mixer or specialized mixer)
-
Flow photoreactor with a suitable light source (e.g., LED lamp with appropriate wavelength)
-
Back-pressure regulator
-
Collection vessel
Procedure:
-
Preparation of Reagent Solution:
-
Prepare a solution of this compound and the photosensitizer in the chosen solvent (e.g., 0.05 M substrate and 0.001 M photosensitizer).
-
-
System Setup:
-
Assemble the flow photochemistry system as shown in the diagram below.
-
The reactor tubing should be transparent to the wavelength of the light source.
-
Prime the liquid handling system with the solvent.
-
-
Reaction Execution:
-
Set the desired flow rate for the liquid solution (e.g., 0.5 mL/min).
-
Introduce a controlled flow of oxygen into the gas-liquid mixer (e.g., 1 mL/min).
-
Pump the reagent solution and oxygen through the mixer and into the photoreactor.
-
Irradiate the reactor with the light source.
-
The product stream passes through a back-pressure regulator to maintain a single-phase flow.
-
-
Work-up and Analysis:
-
Collect the product stream.
-
Analyze the product mixture by NMR, GC-MS, or LC-MS to determine the conversion and selectivity for the sulfoxide.
-
If necessary, remove the photosensitizer by passing the solution through a cartridge containing a suitable adsorbent.
-
Isolate the product by solvent evaporation and subsequent purification if needed.
-
Data Presentation
| Parameter | Value |
| Substrate Concentration | 0.05 M |
| Photosensitizer | Rose Bengal |
| Photosensitizer Conc. | 0.001 M |
| Solvent | Acetonitrile |
| Liquid Flow Rate | 0.5 mL/min |
| Gas | Oxygen |
| Gas Flow Rate | 1 mL/min |
| Reactor Volume | 5 mL |
| Residence Time | 10 min |
| Light Source | Green LED (e.g., 530 nm) |
| Temperature | 25 °C |
| Pressure | 5 bar |
| Expected Yield (Sulfoxide) | >90% (to be optimized) |
| Expected Selectivity | High (minimal sulfone formation) |
Workflow Diagram
References
- 1. tus.elsevierpure.com [tus.elsevierpure.com]
- 2. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 3. Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The switch-off method: rapid investigation of flow photochemical reactions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Methylthio)benzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Methylthio)benzoic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when following the common synthetic route from 2-chlorobenzonitrile and sodium methyl mercaptide.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete reaction of 2-chlorobenzonitrile. | - Ensure the molar ratio of sodium methyl mercaptide to 2-chlorobenzonitrile is appropriate (a slight excess of the mercaptide may be beneficial).- Verify the reaction temperature is optimal for the nucleophilic aromatic substitution (typically 70-80°C).- Confirm the effectiveness of the phase transfer catalyst if one is used. |
| Incomplete hydrolysis of the nitrile intermediate. | - Ensure sufficient hydroxide concentration and reaction time for the hydrolysis step.- Increase the reaction temperature for the hydrolysis, if feasible, to drive the reaction to completion. | |
| Loss of product during workup and purification. | - Carefully separate the aqueous and organic layers during extraction.- Optimize the pH for precipitation of the carboxylic acid (typically pH 1-2).[1][2] - Use appropriate purification techniques, such as recrystallization or distillation, and minimize mechanical losses. | |
| Presence of a Major Impurity with a Similar Retention Time to the Product in Chromatography | Formation of 2-(methylthio)benzamide. | This is a common byproduct formed by the partial hydrolysis of the intermediate 2-(methylthio)benzonitrile. To minimize its formation:- Ensure complete hydrolysis by using a sufficient amount of a strong base (e.g., NaOH or KOH) and allowing for adequate reaction time at an elevated temperature (e.g., 110°C) until the evolution of ammonia gas ceases.[1][2] |
| Product is Off-Color (Yellowish) | Presence of impurities from starting materials or side reactions. | - Use high-purity starting materials (2-chlorobenzonitrile and sodium methyl mercaptide).- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by distillation under reduced pressure.[1][2] |
| Reaction Stalls or Proceeds Very Slowly | Inefficient mixing in a biphasic system. | - Use a suitable phase transfer catalyst (e.g., a quaternary ammonium salt) to facilitate the reaction between the aqueous sodium methyl mercaptide and the organic-soluble 2-chlorobenzonitrile.[1][2]- Ensure vigorous stirring throughout the reaction. |
| Deactivation of the nucleophile. | - Sodium methyl mercaptide can be sensitive to air and moisture. Ensure it is handled under an inert atmosphere if possible. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used method involves the nucleophilic aromatic substitution of 2-chlorobenzonitrile with sodium methyl mercaptide to form 2-(methylthio)benzonitrile. This intermediate is then hydrolyzed under basic conditions, followed by acidification to yield this compound.[1][2]
Q2: What are the potential side reactions in this synthesis?
A2: The most significant side reaction is the incomplete hydrolysis of the nitrile intermediate, leading to the formation of 2-(methylthio)benzamide. Other potential, though less commonly reported, side reactions could include the hydrolysis of the starting material 2-chlorobenzonitrile to 2-chlorobenzamide under the reaction conditions, or the oxidation of the methylthio group if oxidizing agents are inadvertently present.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). By taking small aliquots from the reaction mixture at different time points, you can track the disappearance of the starting material (2-chlorobenzonitrile) and the appearance of the intermediate and final product.
Q4: What is a suitable method for purifying the final product?
A4: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol-water. Alternatively, distillation under reduced pressure can be employed for purification.[1][2]
Q5: Are there any specific safety precautions I should take?
A5: Yes. Sodium methyl mercaptide is a corrosive and flammable substance. The reaction should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Care should be taken during the hydrolysis step as ammonia gas is evolved.
Data Presentation
The following tables provide an illustrative summary of how quantitative data from experimental variations could be presented. (Note: The data below is hypothetical and for illustrative purposes only).
Table 1: Effect of Reaction Temperature on the Formation of 2-(Methylthio)benzonitrile
| Temperature (°C) | Reaction Time (h) | Conversion of 2-Chlorobenzonitrile (%) | Yield of 2-(Methylthio)benzonitrile (%) |
| 60 | 6 | 75 | 70 |
| 70 | 4 | 95 | 92 |
| 80 | 3 | >99 | 96 |
| 90 | 3 | >99 | 95 (slight increase in byproducts) |
Table 2: Effect of Hydrolysis Conditions on Product Purity
| Base | Hydrolysis Time (h) | Temperature (°C) | Purity of this compound (%) | 2-(Methylthio)benzamide Impurity (%) |
| NaOH | 4 | 100 | 92 | 7 |
| NaOH | 8 | 110 | 98 | <1 |
| KOH | 4 | 100 | 93 | 6 |
| KOH | 8 | 110 | 99 | <1 |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is provided below.
Synthesis of this compound
This procedure is based on the reaction of 2-chlorobenzonitrile with sodium methyl mercaptide, followed by hydrolysis.
Step 1: Synthesis of 2-(Methylthio)benzonitrile
-
To a stirred solution of 2-chlorobenzonitrile (1.0 eq) in a suitable organic solvent (e.g., toluene or monochlorobenzene) in a three-necked flask equipped with a condenser and a dropping funnel, add a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.02 eq).
-
Heat the mixture to 70-80°C.
-
Slowly add an aqueous solution of sodium methyl mercaptide (1.1 eq) to the reaction mixture over a period of 1-2 hours.
-
After the addition is complete, continue to stir the mixture at 80°C for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or GC.
-
Cool the reaction mixture to room temperature and separate the organic and aqueous layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-(methylthio)benzonitrile.
Step 2: Hydrolysis to this compound
-
To the crude 2-(methylthio)benzonitrile, add an aqueous solution of sodium hydroxide (e.g., 20-30% w/w, 2.0-3.0 eq).
-
Heat the mixture to reflux (approximately 110°C) and stir vigorously.
-
Continue heating for 4-8 hours. The reaction is complete when the evolution of ammonia gas ceases (can be tested with moist pH paper).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with an organic solvent (e.g., toluene or dichloromethane) to remove any unreacted nitrile or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to afford the crude this compound.
Step 3: Purification
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Formation of 2-(methylthio)benzamide as a side product.
References
Technical Support Center: Optimizing Amide Coupling for 2-(Methylthio)benzoic Acid
Welcome to the technical support center for the amide coupling of 2-(Methylthio)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing amide coupling with this compound?
A1: The main challenges include potential oxidation of the methylthio group to a sulfoxide or sulfone, and possible steric hindrance from the ortho-substituent, which can slow down the reaction rate. Careful selection of reagents and reaction conditions is crucial to mitigate these issues.
Q2: Which coupling reagents are most effective for this compound?
A2: Common and effective coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-Hydroxybenzotriazole (HOBt), and uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The choice depends on the amine's reactivity and steric bulk.
Q3: How can I prevent the oxidation of the methylthio group during the reaction?
A3: To prevent oxidation, it is important to use reagents that are not strong oxidizers and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). This minimizes exposure to atmospheric oxygen, especially if heating is required.
Q4: What is the role of a non-nucleophilic base in the coupling reaction?
A4: A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is used to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride salt if it is used as a starting material. This ensures the amine remains nucleophilic.[1]
Q5: What are the best practices for purifying the final 2-(methylthio)benzamide product?
A5: Purification is typically achieved through silica gel column chromatography. The choice of eluent system (e.g., a gradient of hexane and ethyl acetate) will depend on the polarity of the product. In some cases, recrystallization from a suitable solvent can also be an effective purification method.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete activation of the carboxylic acid.2. Steric hindrance from the ortho-methylthio group.3. Low nucleophilicity of the amine.4. Presence of water in the reaction. | 1. Ensure the coupling reagent is fresh and used in the correct stoichiometric amount (typically 1.1-1.5 equivalents). Consider pre-activating the carboxylic acid for 15-30 minutes before adding the amine.2. Switch to a more powerful coupling reagent like HATU. Increase reaction temperature or prolong the reaction time.3. Use a non-nucleophilic base like DIPEA to ensure the amine is deprotonated. For weakly nucleophilic amines, consider converting the carboxylic acid to an acyl fluoride in situ.[2]4. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. |
| Formation of Side Products | 1. Oxidation of the methylthio group.2. Self-condensation of the carboxylic acid (anhydride formation).3. Racemization if chiral amines are used. | 1. Degas solvents and run the reaction under an inert atmosphere (N₂ or Ar). Avoid strong oxidizing agents.2. Add the coupling reagent to the mixture of the carboxylic acid and amine, or pre-activate the acid for a short period before adding the amine.3. Use additives known to suppress racemization, such as HOBt or OxymaPure. Running the reaction at a lower temperature can also help. |
| Difficult Product Isolation | 1. Product is soluble in the aqueous phase during workup.2. Emulsion formation during extraction. | 1. Adjust the pH of the aqueous layer to ensure the product is in its neutral form before extraction.2. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. |
Data Presentation
The following table presents a hypothetical comparison of yields for the amide coupling of this compound with benzylamine using different coupling reagents, based on typical outcomes for similar reactions.
| Coupling Reagent | Additive | Base | Solvent | Temperature | Time (h) | Hypothetical Yield (%) |
| EDC | HOBt | DIPEA | DMF | Room Temp | 12 | 75-85 |
| HATU | - | DIPEA | DMF | Room Temp | 4-6 | 85-95 |
| DCC | DMAP | - | DCM | Room Temp | 12 | 70-80 |
| SOCl₂ | - | Pyridine | DCM | 0°C to RT | 3 | 65-75 |
Experimental Protocols
Protocol 1: Amide Coupling using HATU
This protocol describes a general procedure for the amide coupling of this compound with a primary amine using HATU.[3]
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound.
-
Dissolve the starting material in anhydrous DMF.
-
Add the primary amine to the solution.
-
Add DIPEA to the reaction mixture and stir for 5 minutes.
-
In a separate container, dissolve HATU in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Amide Coupling using EDC/HOBt
This protocol details a standard procedure for amide coupling using EDC and HOBt.[1]
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 - 1.5 eq)
-
EDC·HCl (1.2 - 1.5 eq)
-
HOBt (1.2 - 1.5 eq)
-
DIPEA or TEA (3.0 eq)
-
Anhydrous DMF or DCM
Procedure:
-
Dissolve this compound, the amine, and HOBt in anhydrous DMF or DCM in a dry round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the base (DIPEA or TEA) to the mixture.
-
Add EDC·HCl portion-wise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: General workflow for the amide coupling of this compound.
Caption: Troubleshooting logic for low yield in amide coupling reactions.
References
Technical Support Center: Purification of 2-(Methylthio)benzoic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 2-(methylthio)benzoic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying derivatives of this compound?
A1: The most common and effective methods for purifying derivatives of this compound are recrystallization and column chromatography.[1][2] The choice of method depends on the nature and quantity of the impurities present. For removing significant impurities and substances that inhibit crystallization, an initial acid-base extraction can be very effective.[1]
Q2: What are the typical impurities I might encounter?
A2: Potential impurities can arise from unreacted starting materials, side-products, and degradation. Common impurities include:
-
Unreacted starting materials: Such as the corresponding 2-halobenzoic acid or thiophenol derivative.[3]
-
Oxidation products: The thioether group is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone derivatives.[3]
-
Hydrolysis products: Cleavage of the thioether bond can lead to the formation of 2-mercaptobenzoic acid derivatives.[3]
-
Isomeric impurities: Depending on the synthetic route, isomers of the desired product may be formed.[3]
-
Residual catalysts and reagents: For example, residual copper catalyst from Ullmann condensation reactions.[3]
Q3: How can I assess the purity of my purified compound?
A3: Several analytical techniques can be used to assess the purity of your sample:
-
High-Performance Liquid Chromatography (HPLC): A powerful method for separating and quantifying impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities if their signals do not overlap with those of the product.[1]
-
Melting Point Analysis: A pure compound will have a sharp melting point range. Impurities typically broaden the melting point range and lower the melting point.[1]
-
Thin-Layer Chromatography (TLC): A quick and qualitative method to assess the number of components in your sample and to determine an appropriate solvent system for column chromatography.[1]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Oiling out instead of crystallizing | The compound's solubility in the chosen solvent is too high, even at low temperatures. The cooling rate is too fast. The presence of impurities is inhibiting crystallization. | 1. Try a different solvent or a solvent mixture. 2. Add a co-solvent in which the compound is less soluble. 3. Slow down the cooling rate by insulating the flask. 4. Scratch the inside of the flask with a glass rod to induce crystallization. 5. Add a seed crystal of the pure compound. 6. Perform a pre-purification step like acid-base extraction to remove gross impurities.[1] |
| Low recovery of purified product | Too much solvent was used for dissolution. The compound has significant solubility in the cold solvent. Premature crystallization occurred during hot filtration. | 1. Use the minimum amount of hot solvent necessary to dissolve the compound. 2. Ensure the solution is thoroughly cooled, preferably in an ice bath, before filtration. 3. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. 4. Preheat the funnel and filter paper during hot filtration to prevent the product from crashing out. |
| Product is still impure after recrystallization | The chosen solvent does not effectively differentiate between the product and the impurity. Co-crystallization of the impurity with the product. The cooling was too rapid, trapping impurities. | 1. Select a solvent where the impurity is either very soluble or very insoluble. 2. Allow the solution to cool slowly to promote the formation of pure crystals. 3. Consider a second recrystallization from a different solvent system. 4. If impurities persist, column chromatography may be necessary. |
| Discoloration of the final product | Presence of colored impurities. Oxidation of the thioether group. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[2] 2. Ensure the purification process is carried out promptly to minimize air exposure and potential oxidation. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of product and impurities | The eluent system is not optimal. The column was not packed properly. The column was overloaded with the sample. | 1. Optimize the eluent system using TLC to achieve a good separation of spots. Aim for an Rf value of 0.2-0.4 for the desired compound.[1] 2. A gradient elution may be necessary to separate compounds with very different polarities. 3. Ensure the column is packed uniformly without any air bubbles or cracks. 4. Use an appropriate amount of sample for the column size (a general rule is a 1:20 to 1:100 ratio of sample to silica gel by weight).[1] |
| Product elutes too quickly (high Rf) | The eluent is too polar. | 1. Decrease the polarity of the eluent by reducing the proportion of the more polar solvent. |
| Product does not elute from the column | The eluent is not polar enough. The compound may be degrading on the silica gel. | 1. Gradually increase the polarity of the eluent. 2. If the compound is acidic, adding a small amount of acetic acid to the eluent can help with elution. 3. Test the stability of your compound on a small amount of silica gel before performing large-scale chromatography. |
| Tailing of peaks | The compound is interacting too strongly with the stationary phase. The column is overloaded. | 1. For acidic compounds, adding a small amount of acetic acid to the eluent can reduce tailing. 2. For basic compounds, adding a small amount of triethylamine may help. 3. Reduce the amount of sample loaded onto the column. |
Data Presentation
Table 1: Illustrative Purification Data for 2-((2-Aminophenyl)thio)benzoic Acid by Recrystallization
| Parameter | Before Recrystallization | After Recrystallization |
| Purity (by HPLC) | ~95% | >99% |
| Appearance | Yellowish to brownish powder | Pale yellow crystalline solid |
| Recovery Yield | N/A | 85-95% (typical) |
Disclaimer: The quantitative data presented in this table are illustrative examples based on the purification of analogous compounds and standard laboratory practices. Actual results may vary depending on the initial purity of the starting material and the precise experimental conditions.[4]
Table 2: Purification of 2-((2-Nitrophenyl)thio)benzoic Acid
| Parameter | Crude Product | After 1st Recrystallization | After 2nd Recrystallization |
| Appearance | Brownish-yellow solid | Light yellow solid | Pale yellow crystals |
| Purity (by HPLC) | ~90% | ~98% | >99.5% |
| Yield | N/A | 80-90% | 70-85% |
Note: Yield for recrystallization steps is calculated based on the amount of material used for that step.
Experimental Protocols
Protocol 1: Recrystallization of 2-((2-Aminophenyl)thio)benzoic Acid from Ethanol/Water
This protocol is a general guideline and may require optimization based on the impurity profile of your sample.
-
Dissolution: In a fume hood, place the crude 2-((2-aminophenyl)thio)benzoic acid in an Erlenmeyer flask. For every 5 grams of crude material, add 20 mL of 95% ethanol.[4]
-
Gently heat the mixture on a hot plate while stirring until the solid dissolves completely.[4]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (about 1-2% of the solute's mass) and stir for a few minutes.[2]
-
Hot Filtration: If insoluble impurities or activated charcoal are present, perform a hot filtration through a pre-warmed filter funnel into a clean, pre-warmed Erlenmeyer flask to prevent premature crystallization.[4]
-
Crystallization: To the hot ethanolic solution, slowly add warm deionized water with continuous stirring until the solution becomes slightly turbid. If the solution becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.[4]
-
Remove the flask from the heat and allow it to cool slowly to room temperature. For maximal crystal formation, subsequently place the flask in an ice bath for at least 30 minutes.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved.
Protocol 2: Flash Column Chromatography for Purification of a this compound Derivative
This protocol is a general guideline for purifying a neutral or acidic derivative.
-
TLC Analysis: Develop a solvent system using TLC that gives the desired compound an Rf value of approximately 0.2-0.4 and separates it from impurities. A common eluent system is a mixture of hexane and ethyl acetate.
-
Column Packing:
-
Securely clamp a glass column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the solvent to drain, gently tapping the column to ensure even packing. .
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Alternatively, for "dry loading," dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
If a gradient elution is needed, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
-
Mandatory Visualizations
Caption: General experimental workflow for the purification and analysis of this compound derivatives.
References
Preventing oxidation of the methylthio group during reactions
Technical Support Center: Methylthio Group Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you prevent the unwanted oxidation of the methylthio group (-SCH₃) during your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the methylthio group so susceptible to oxidation?
The sulfur atom in a methylthio group is electron-rich and nucleophilic, making it easily oxidized.[1] This oxidation can occur in two stages: first to a sulfoxide (-SOCH₃) and then further to a sulfone (-SO₂CH₃).[2][3] This transformation can significantly alter a molecule's physical and chemical properties, including polarity and biological activity.[3]
Q2: What are the common culprits for unintentional methylthio group oxidation?
Several factors can lead to the oxidation of the methylthio group:
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Residual Oxidizing Agents: Many common oxidants used in synthesis (e.g., peroxides like m-CPBA, hypervalent iodine reagents) can oxidize the methylthio group if not properly removed or quenched after the reaction.[1]
-
Atmospheric Oxygen: Under certain conditions, especially in the presence of transition metal catalysts, atmospheric oxygen can cause oxidation.[1]
-
Harsh Reaction Conditions: Some reaction conditions, even if not explicitly oxidative, can promote the oxidation of sensitive functional groups.
Q3: I'm observing oxidation during the aqueous workup. How can I prevent this?
Oxidation during workup is a common issue, often caused by unreacted oxidizing agents.[1] The most effective solution is to add a quenching agent before or during the workup. Mild reducing agents are ideal as they will neutralize excess oxidant without affecting your product.
Q4: How do I choose the right quenching agent?
The choice of quenching agent is critical for preventing unwanted side reactions. The most common and effective options are sodium sulfite (Na₂SO₃) and sodium thiosulfate (Na₂S₂O₃).[1]
-
Sodium Sulfite (Na₂SO₃): This is a versatile and robust choice, effective at quenching a wide range of oxidants. It is generally preferred if your reaction mixture is acidic, as it does not produce elemental sulfur.[1]
-
Sodium Thiosulfate (Na₂S₂O₃): While also very effective, sodium thiosulfate can disproportionate under acidic conditions, forming elemental sulfur which can complicate the purification process.[1]
-
Ascorbic Acid: This is another mild reducing agent that can be used as an alternative.[1]
Troubleshooting Guide
Issue 1: My methylthio group is oxidized even after using a quenching agent.
If you are still observing oxidation after quenching, consider the following troubleshooting steps:
-
Degas Solvents: Dissolved oxygen can contribute to oxidation. Degassing your solvents before the workup can minimize this risk.
-
Inert Atmosphere: Perform the workup and subsequent purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.[4]
-
Check for Metal Impurities: Transition metal impurities can catalyze oxidation. Adding a chelating agent like EDTA can sequester these metal ions.[4]
-
Optimize Quenching Protocol: Ensure you are using a sufficient excess of the quenching agent and allowing enough time for it to react completely with the oxidant before proceeding with the workup.
Issue 2: I need to perform a selective oxidation on another functional group in the molecule without affecting the methylthio group.
This is a significant challenge due to the high reactivity of the thioether.
-
Protecting Groups: One strategy is to temporarily protect the methylthio group. However, protecting groups for thiols and thioethers can be problematic, as the conditions required for their cleavage can be harsh.[5]
-
Selective Oxidants: The use of highly selective oxidizing agents is crucial. For example, Swern oxidation can often oxidize an alcohol to an aldehyde without affecting a thioether.[6] Researching specific reagents for your desired transformation that are known to be compatible with thioethers is essential.
Comparative Data on Prevention Strategies
The following table summarizes common strategies to prevent methylthio group oxidation.
| Strategy | Key Reagents/Method | Advantages | Disadvantages & Considerations |
| Quenching | Sodium Sulfite (Na₂SO₃), Sodium Thiosulfate (Na₂S₂O₃) | Highly effective for neutralizing residual oxidants from the reaction.[1] Simple to implement during workup. | Thiosulfate may form elemental sulfur in acidic media.[1] Ineffective against atmospheric oxygen. |
| Inert Atmosphere | Nitrogen (N₂) or Argon (Ar) gas | Prevents oxidation by atmospheric oxygen.[4] Crucial for sensitive compounds or metal-catalyzed reactions. | Requires specialized glassware and techniques (e.g., Schlenk line). May not be sufficient if strong oxidants are present. |
| Chelating Agents | Ethylenediaminetetraacetic acid (EDTA) | Sequesters catalytic transition metal impurities that can promote oxidation.[4] | Only effective if metal-catalyzed oxidation is the primary issue. |
| Protecting Groups | Thioethers, Thioesters | Can provide robust protection during harsh reaction conditions.[2][5] | Cleavage conditions are often harsh and may not be compatible with other functional groups.[5] |
Experimental Protocols
Protocol 1: General Quenching Procedure with Sodium Sulfite
-
Cool the Reaction: After confirming the reaction is complete via TLC or another monitoring method, cool the reaction mixture to 0 °C in an ice bath.
-
Prepare Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium sulfite (Na₂SO₃).
-
Quench the Reaction: Slowly add the sodium sulfite solution to the stirred reaction mixture. Continue stirring for 15-30 minutes at 0 °C.
-
Verify Quenching: Test for the presence of residual oxidant (e.g., with peroxide test strips) if applicable.
-
Proceed with Workup: Continue with your standard aqueous workup procedure (e.g., extraction with an organic solvent, washing with brine, drying, and concentration).[1]
Protocol 2: Working Under an Inert Atmosphere
-
Solvent Degassing: Before use, degas all solvents (for both reaction and purification) by sparging with an inert gas (N₂ or Ar) for 20-30 minutes or by using a freeze-pump-thaw technique.
-
Reaction Setup: Assemble your glassware and flame-dry it under vacuum, then backfill with an inert gas.
-
Running the Reaction: Maintain a positive pressure of the inert gas throughout the reaction. Use septa and syringes for reagent addition.
-
Workup and Purification: Conduct the workup and column chromatography using degassed solvents and while maintaining an inert atmosphere where possible.
Visual Guides
Caption: Oxidation pathway of the methylthio group.
Caption: Workflow for preventing oxidation during workup.
Caption: Decision flowchart for troubleshooting oxidation.
References
Technical Support Center: Demethylation of 2-(Methylthio)benzoic acid
Welcome to the technical support center for the demethylation of 2-(Methylthio)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this common synthetic step. The primary goal of this reaction is the conversion of this compound to the valuable compound Thiosalicylic acid (2-Mercaptobenzoic acid).
Frequently Asked Questions (FAQs)
Q1: My demethylation reaction of this compound shows low to no conversion. What are the likely causes?
A1: Low or no conversion is a common issue that can stem from several factors:
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Reagent Inactivity: The demethylating agent may have degraded. For instance, Boron tribromide (BBr₃) is highly reactive with atmospheric moisture and should be handled under inert conditions.[1][2] Thiolate solutions can be air-sensitive and may have oxidized.[3]
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Insufficient Reagent: Ensure you are using a sufficient stoichiometric excess of the demethylating agent, especially for powerful reagents like BBr₃.
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Low Reaction Temperature: Many demethylation reactions require elevated temperatures to proceed at a reasonable rate.[4] For example, methods using thiols often require heating in high-boiling solvents like NMP or DMSO.[1]
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Short Reaction Time: The reaction may not have been allowed to run to completion. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time.
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Improper Solvent: The choice of solvent is critical. For SN2-type demethylations with thiolates, polar aprotic solvents like DMF or NMP are generally preferred.[4][5] For Lewis acid-based methods, halogenated solvents like dichloromethane (DCM) are common.[1][2]
Q2: I am observing a significant amount of an unexpected side product in my reaction mixture. What could it be?
A2: The most common side product in this reaction is the disulfide, 2,2'-dithiosalicylic acid . The desired product, thiosalicylic acid, is a thiol and is susceptible to oxidation, especially during the reaction work-up if exposed to air.[6] Other potential side reactions depend on the reagent used. Strong acids, for example, could potentially lead to other undesired reactions if your substrate has other acid-sensitive functional groups.[7]
Q3: How can I prevent the formation of the 2,2'-dithiosalicylic acid disulfide byproduct?
A3: To minimize disulfide formation, it is crucial to limit the exposure of the product to oxygen.
-
Inert Atmosphere: Conduct the reaction and the work-up under an inert atmosphere (e.g., Nitrogen or Argon).
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Reducing Agents in Work-up: Consider adding a mild reducing agent during the work-up process to reduce any disulfide that has formed back to the thiol.
Q4: What are the best reagents for demethylating this compound?
A4: The choice of reagent depends on the scale of your reaction and the presence of other functional groups.
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Boron Tribromide (BBr₃): A very powerful and effective Lewis acid for cleaving aryl methyl ethers and thioethers. It is often used at low temperatures in chlorinated solvents.[1][2]
-
Thiolates: Using a strong nucleophile like sodium ethanethiolate (NaSEt) or an odorless long-chain thiol (e.g., 1-dodecanethiol) with a base is a common and effective method.[1][3] This is an Sɴ2-type reaction.[5]
-
Methionine/MSA: Using methionine in methanesulfonic acid (MSA) is a newer method where the resulting methylated methionine is non-volatile and non-genotoxic.[5][7]
-
Strong Acids (e.g., HBr): Concentrated hydrobromic acid can be used, but typically requires high temperatures and may have limited functional group compatibility.[1][4]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues during the experiment.
Data Summary: Demethylation Reagents
The following table summarizes common reagents used for the demethylation of aryl methyl ethers/thioethers, with conditions analogous to those required for this compound.
| Reagent Class | Specific Reagent | Typical Solvent | Temperature (°C) | Typical Reaction Time | Reported Yield Range (%) | Reference |
| Lewis Acid | Boron Tribromide (BBr₃) | Dichloromethane (DCM) | -78 to 25 | 1 - 12 hours | 85 - 95 | [1][2] |
| Lewis Acid | Aluminum Chloride (AlCl₃) | Dichloromethane (DCM) | 25 to 40 | 4 - 24 hours | 70 - 90 | [1] |
| Protic Acid | Hydrobromic Acid (HBr, 47%) | Acetic Acid or neat | 120 - 140 | 2 - 8 hours | 60 - 85 | [1] |
| Nucleophile | Sodium Ethanethiolate (NaSEt) | DMF, NMP | 130 - 150 | 2 - 6 hours | > 90 | [5][7] |
| Nucleophile | 1-Dodecanethiol / NaOH | NMP | 130 | 8 hours | > 90 | [1][3] |
| Nucleophile | L-Methionine | Methanesulfonic Acid | 50 - 80 | 4 - 10 hours | 75 - 95 | [5][7] |
Experimental Protocols
Protocol 1: Demethylation using Boron Tribromide (BBr₃)
This protocol describes a general procedure for demethylation using BBr₃, a highly effective but hazardous reagent. Caution: BBr₃ reacts violently with water and is corrosive. Handle only in a well-ventilated fume hood under an inert atmosphere.[1]
Methodology:
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of BBr₃ (1.5 - 3.0 eq) in DCM dropwise to the cooled solution.
-
Reaction: Stir the mixture at -78 °C for one hour, then allow it to slowly warm to room temperature.
-
Monitoring: Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Quenching: Once complete, cool the reaction mixture to 0 °C and carefully quench by the slow addition of water or methanol.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Protocol 2: Demethylation using an Odorless Thiol
This method uses a high-boiling, low-odor thiol, which is safer and more pleasant to handle than low molecular weight thiols.[1][3]
Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq), 1-dodecanethiol (2.5 eq), and sodium hydroxide (2.2 eq).
-
Solvent: Add N-methyl-2-pyrrolidone (NMP) as the solvent.
-
Heating: Heat the reaction mixture to 130 °C with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 8-12 hours).
-
Cooling & Dilution: After completion, cool the mixture to room temperature and dilute with water.
-
Acidification: Acidify the aqueous solution with concentrated HCl to precipitate the product, thiosalicylic acid.
-
Isolation: Filter the precipitate, wash thoroughly with cold water to remove NMP and other impurities.
-
Drying: Dry the solid product under vacuum to yield the purified thiosalicylic acid.
Logical Relationships in Troubleshooting
Understanding the connections between observed problems and their root causes is key to efficient troubleshooting.
References
- 1. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 5. Thiols/Methionine - Wordpress [reagents.acsgcipr.org]
- 6. 2,2'-Dithiosalicylic acid: Synthesis and Identification_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Improving solubility of 2-(Methylthio)benzoic acid in reaction media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of 2-(Methylthio)benzoic acid in reaction media.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a substituted aromatic carboxylic acid. Its solubility is dictated by the interplay of its functional groups: the nonpolar aromatic ring and methylthio group, and the polar carboxylic acid group. Generally, it exhibits the following solubility characteristics:
-
Good solubility is expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
-
Moderate solubility is anticipated in alcohols like methanol and ethanol.[1]
-
Low to slight solubility is expected in water and nonpolar solvents like hexane and toluene.
Q2: I am having difficulty dissolving this compound in my reaction solvent. What are the initial troubleshooting steps?
A2: If you are encountering solubility issues, consider the following initial steps:
-
Verify Compound Purity: Impurities can significantly impact solubility. Ensure the purity of your this compound.
-
Increase Agitation: Simple stirring or vortexing can enhance the dissolution rate.
-
Gentle Heating: Carefully warming the solvent can increase the solubility of the compound. Be cautious not to exceed the decomposition temperature of your reactants.
-
Allow Sufficient Time: Some compounds dissolve slowly. Allow adequate time for dissolution to occur before concluding that it is insoluble.
Q3: How does pH affect the solubility of this compound?
A3: As a carboxylic acid, the solubility of this compound is pH-dependent. In basic conditions, the carboxylic acid group will be deprotonated to form the more polar and, therefore, more water-soluble carboxylate salt. Conversely, in acidic conditions, it will remain in its less soluble protonated form. Adjusting the pH of the reaction media, if compatible with your reaction conditions, can be an effective way to improve solubility.
Q4: Can co-solvents be used to improve the solubility of this compound?
A4: Yes, using a co-solvent is a common and effective technique. If this compound has low solubility in your primary reaction solvent, adding a miscible co-solvent in which the compound is highly soluble can significantly improve its overall solubility in the solvent system. For example, if your reaction is in a less polar solvent, adding a small amount of DMSO or DMF can enhance dissolution.
Troubleshooting Guides
Issue 1: Complete Insolubility in the Chosen Reaction Solvent
If this compound remains insoluble in your chosen solvent even after initial troubleshooting, follow this workflow to identify a suitable solvent or solvent system.
Caption: Decision tree for addressing insolubility.
Issue 2: Precipitation of this compound During Reaction
If the compound initially dissolves but precipitates out as the reaction proceeds, consider the following:
-
Change in Reaction Medium Polarity: The polarity of the reaction mixture may be changing as reactants are consumed and products are formed. This can lead to the precipitation of a sparingly soluble starting material.
-
Temperature Fluctuation: If the reaction was initially heated to dissolve the compound, a decrease in temperature could cause it to crash out of solution.
-
Reaction with the Solvent: In some cases, the solute might react with the solvent to form a less soluble species.
To address this, you can try:
-
Adding a co-solvent to maintain a suitable polarity throughout the reaction.
-
Maintaining a constant temperature.
-
Choosing a more inert solvent.
Quantitative Data
| Solvent | Hansen Dispersion (δD) | Hansen Polar (δP) | Hansen H-Bond (δH) | Estimated RED | Predicted Solubility |
| This compound (Estimated) | 18.5 | 6.5 | 8.0 | - | - |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 0.89 | Good |
| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 0.85 | Good |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 0.45 | Good |
| Methanol | 15.1 | 12.3 | 22.3 | 1.65 | Moderate |
| Ethanol | 15.8 | 8.8 | 19.4 | 1.45 | Moderate |
| Acetonitrile | 15.3 | 18.0 | 6.1 | 1.25 | Partial |
| Acetone | 15.5 | 10.4 | 7.0 | 0.65 | Good |
| Toluene | 18.0 | 1.4 | 2.0 | 1.30 | Poor |
| Hexane | 14.9 | 0.0 | 0.0 | 2.05 | Poor |
Disclaimer: The Hansen Solubility Parameters for this compound were estimated using a group contribution method and should be used as a predictive tool. Experimental verification is recommended.
Experimental Protocols
Protocol 1: Determination of Solubility using the Shake-Flask Method
This protocol outlines a standard procedure to experimentally determine the solubility of this compound in a given solvent.
Caption: Workflow for experimental solubility determination.
Methodology:
-
Preparation: Add an excess amount of this compound to a sealed vial containing a known volume of the solvent to be tested.
-
Equilibration: Place the vial in a shaker bath at a constant temperature and agitate for 24 to 48 hours to ensure that equilibrium between the dissolved and undissolved solid is reached.
-
Phase Separation: Allow the vial to stand undisturbed at the same constant temperature until the excess solid has fully settled, leaving a clear saturated solution (supernatant).
-
Sampling: Carefully withdraw a known aliquot of the clear supernatant without disturbing the solid.
-
Analysis: Determine the concentration of this compound in the aliquot using a validated analytical method, such as HPLC with a calibration curve or UV-Vis spectroscopy if the compound has a suitable chromophore.
-
Calculation: Calculate the solubility from the concentration of the saturated solution. Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).
References
Technical Support Center: Catalyst Selection for Cross-Coupling with 2-(Methylthio)benzoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving 2-(methylthio)benzoic acid. The presence of both a thioether and a carboxylic acid group on the substrate presents unique challenges, which this guide aims to address with practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in using this compound in palladium-catalyzed cross-coupling reactions?
A1: The primary challenges stem from the two functional groups on the aromatic ring:
-
Thioether Group and Catalyst Poisoning: The sulfur atom in the methylthio group can act as a Lewis base and strongly coordinate to the palladium catalyst. This can lead to the formation of stable palladium-sulfur complexes, effectively deactivating the catalyst and hindering its participation in the catalytic cycle. This is a common issue with sulfur-containing substrates.
-
Carboxylic Acid Group: The acidic proton of the carboxylic acid can react with basic reagents, potentially complicating the reaction. The carboxylate group can also chelate to the metal center, influencing the catalyst's reactivity and stability. Careful selection of the base is crucial to avoid unwanted side reactions or insolubility issues.
Q2: Which palladium catalysts and ligands are generally recommended for substrates containing a thioether group?
A2: To overcome catalyst poisoning by the thioether group, it is crucial to use catalyst systems that promote a rate of reductive elimination that is significantly faster than the rate of catalyst deactivation. The most successful strategies typically involve:
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Electron-rich and Sterically Hindered Monophosphine Ligands: These ligands stabilize the palladium center, promote rapid oxidative addition and reductive elimination, and their bulk can sterically hinder the binding of the substrate's sulfur atom. Biarylphosphine ligands, such as those developed by Buchwald and Hartwig, are particularly effective.
-
Palladium Precatalysts: The use of well-defined, air-stable precatalysts (e.g., Buchwald G3 or G4 palladacycles) can ensure efficient generation of the active Pd(0) species and improve reaction reproducibility.
Q3: How does the carboxylic acid functionality influence the choice of base in the reaction?
A3: The carboxylic acid requires careful consideration when selecting a base. Strong bases like alkoxides (e.g., NaOtBu, KOtBu) can deprotonate the carboxylic acid, forming a carboxylate salt. While this may be necessary for some reactions like the Buchwald-Hartwig amination, it can also lead to solubility issues. For reactions like the Suzuki-Miyaura coupling, weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃ are often preferred. The choice of base can significantly impact the reaction's success and should be screened for optimal performance.
Troubleshooting Guides
Problem 1: Low or No Conversion of Starting Material
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Catalyst Poisoning | 1. Increase Catalyst Loading: Incrementally increase the precatalyst and ligand loading from 1-2 mol% up to 5 mol%. |
| 2. Switch Ligand: Change to a more electron-rich and sterically bulky biarylphosphine ligand (e.g., SPhos, XPhos, RuPhos). | |
| 3. Use a Precatalyst: If generating the catalyst in situ from sources like Pd(OAc)₂, switch to a well-defined palladacycle precatalyst (e.g., a G3 or G4 Buchwald precatalyst). | |
| Inefficient Catalyst Activation | 1. Ensure Inert Atmosphere: Cross-coupling reactions are sensitive to oxygen. Use a glovebox or proper Schlenk technique and thoroughly degas all solvents and reagents. |
| 2. Change Palladium Source: Switch from Pd(OAc)₂ to a more easily reduced source like Pd₂(dba)₃ or a dedicated precatalyst. | |
| Inappropriate Base | 1. Screen Bases: Test a range of bases with varying strengths and solubilities (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, NaOtBu). The choice will depend on the specific cross-coupling reaction. |
| 2. Check Base Quality: Ensure the base is anhydrous and of high purity. | |
| Poor Solubility | 1. Solvent Screening: Try different anhydrous, degassed solvents such as dioxane, toluene, THF, or 2-MeTHF to improve the solubility of the starting materials and base. |
Problem 2: Formation of Significant Side Products (e.g., Homocoupling, Protodeboronation)
Possible Causes and Solutions:
| Side Product | Potential Cause & Solution |
| Homocoupling of Boronic Acid (in Suzuki Coupling) | Presence of Oxygen: Thoroughly degas the reaction mixture and solvents with an inert gas (e.g., argon or nitrogen) before adding the catalyst. Maintain a positive inert gas atmosphere throughout the reaction. |
| Protodeboronation (in Suzuki Coupling) | Hydrolysis of Boronic Acid: Use anhydrous solvents and reagents. Consider using a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid. A milder base like KF may also be beneficial. |
| Dehalogenation | Reaction with Base or Impurities: Screen different, milder bases. Ensure all reagents and solvents are of high purity. |
Recommended Catalyst Systems and Data
While specific examples for the cross-coupling of this compound are limited in the literature, the following tables provide recommended starting points for catalyst systems based on successful couplings of structurally similar substrates, such as other benzoic acid derivatives and aryl thioethers.
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Toluene/H₂O | 100 | Moderate to High |
| XPhos Pd G3 | (none) | K₃PO₄ | Dioxane/H₂O | 80-100 | High |
| SPhos Pd G2 | (none) | K₂CO₃ | THF/H₂O | 60-80 | Moderate to High |
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range |
| Pd₂(dba)₃ | XantPhos | NaOtBu | Dioxane | 100-120 | Moderate to High |
| BrettPhos Pd G3 | (none) | LHMDS | THF | 65-80 | High |
| RuPhos Pd G3 | (none) | K₃PO₄ | Toluene | 100 | Moderate to High |
Experimental Protocols
The following are generalized protocols that serve as a good starting point for the cross-coupling of a halo-2-(methylthio)benzoic acid. Optimization of specific parameters will likely be necessary.
General Protocol for Suzuki-Miyaura Coupling
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Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the halo-2-(methylthio)benzoic acid (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
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Catalyst Addition: In a separate vial, pre-mix the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and any additional ligand if required. Add this catalyst mixture to the reaction flask.
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Solvent Addition and Degassing: Add the anhydrous solvent (e.g., dioxane) to achieve a concentration of approximately 0.1-0.2 M with respect to the halo-2-(methylthio)benzoic acid. If using an aqueous base, add the appropriate amount of water. Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under an inert atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
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Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x volume).
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Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions with this compound.
Catalyst Poisoning by Thioether
Caption: The competition between the desired catalytic cycle and catalyst deactivation by the thioether group.
By-product formation in the nitration of 2-(Methylthio)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 2-(methylthio)benzoic acid. The following information is designed to help you anticipate and resolve common issues, particularly concerning by-product formation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the expected major products of the nitration of this compound?
A1: The nitration of this compound is a complex electrophilic aromatic substitution reaction due to the competing directing effects of the two substituents. The methylthio (-SCH₃) group is an ortho, para-director, while the carboxylic acid (-COOH) group is a meta-director. Consequently, a mixture of isomers is typically formed. The primary desired products are the mono-nitrated derivatives. The exact ratio of these isomers can be influenced by reaction conditions such as temperature and the specific nitrating agent used.
Q2: I've observed unexpected peaks in my NMR and Mass Spectra. What are the most likely by-products?
A2: The most common by-products in the nitration of this compound arise from the oxidation of the sulfur atom by the strong oxidizing nitrating mixture (typically nitric acid and sulfuric acid). The primary oxidation by-products are:
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2-(Methylsulfinyl)benzoic acid derivatives (Sulfoxides): Where the -SCH₃ group is oxidized to -S(O)CH₃.
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2-(Methylsulfonyl)benzoic acid derivatives (Sulfones): Where the -SCH₃ group is further oxidized to -S(O)₂CH₃.
Additionally, dinitration and, to a lesser extent, decarboxylation can occur under harsh reaction conditions.
Q3: My reaction yield is low, and I have a significant amount of starting material remaining. What could be the cause?
A3: Low conversion can be attributed to several factors:
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Insufficiently strong nitrating agent: Ensure that concentrated nitric acid and sulfuric acid are used. The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺).
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Reaction temperature is too low: While low temperatures are crucial to control by-product formation, a temperature that is too low can significantly slow down the reaction rate.
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Inadequate reaction time: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to ensure it has gone to completion.
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Poor mixing: Ensure efficient stirring to maintain a homogenous reaction mixture, especially if the starting material is not fully dissolved.
Q4: How can I minimize the formation of oxidized by-products (sulfoxides and sulfones)?
A4: Minimizing oxidation is key to a successful nitration. Consider the following strategies:
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Temperature Control: Maintain a low reaction temperature, typically between 0 °C and 5 °C, throughout the addition of the nitrating agent.[1][2] Overheating can significantly increase the rate of oxidation.
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Slow Addition of Nitrating Agent: Add the nitrating mixture dropwise to the solution of this compound. This helps to control the reaction exotherm and maintain a low temperature.[2]
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Use of Milder Nitrating Agents: For sensitive substrates, exploring milder nitrating agents could be an option, though this may require significant experimental optimization.
Q5: I am getting a mixture of nitrated isomers. How can I improve the regioselectivity?
A5: Achieving high regioselectivity can be challenging. The isomer distribution is a result of the interplay between the directing effects of the existing substituents.
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Kinetic vs. Thermodynamic Control: Lower reaction temperatures generally favor the kinetically controlled product. Experimenting with a range of low temperatures might influence the isomer ratio.
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Steric Hindrance: The bulky nature of the carboxylic acid group may sterically hinder nitration at the ortho position, potentially favoring nitration at other positions.
Q6: What are the best practices for the work-up and purification of the reaction mixture?
A6: A careful work-up is essential to isolate the desired product and remove acidic impurities.
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Quenching: Slowly and carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the crude product.[1]
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Filtration and Washing: Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acids.
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Purification: Recrystallization is a common method for purifying the crude product. The choice of solvent will depend on the polarity of the desired isomer and the impurities present. Column chromatography may be necessary to separate the different nitrated isomers if they have formed in significant amounts.
Quantitative Data Summary
The following table provides representative data for the nitration of this compound under typical laboratory conditions. Please note that actual yields may vary depending on the specific experimental setup and conditions.
| Product/By-product | Typical Yield (%) | Key Identifying Features (¹H NMR, MS) |
| Desired Product: | ||
| 2-(Methylthio)-X-nitrobenzoic acid (Isomer Mixture) | 60-75% | ¹H NMR: Aromatic protons in the range of 7.5-8.5 ppm, singlet for -SCH₃ around 2.5 ppm. MS: Expected molecular ion peak. |
| Common By-products: | ||
| 2-(Methylsulfinyl)-X-nitrobenzoic acid (Sulfoxide) | 10-20% | ¹H NMR: Downfield shift of the -S(O)CH₃ singlet to around 2.8-3.0 ppm. MS: Molecular ion peak +16 amu compared to the desired product. |
| 2-(Methylsulfonyl)-X-nitrobenzoic acid (Sulfone) | 5-10% | ¹H NMR: Further downfield shift of the -S(O)₂CH₃ singlet to around 3.2-3.5 ppm. MS: Molecular ion peak +32 amu compared to the desired product. |
| Dinitrated Products | < 5% | MS: Molecular ion peak corresponding to the addition of two nitro groups. |
| Decarboxylated Products | < 2% | Absence of the carboxylic acid proton in ¹H NMR and characteristic fragmentation in MS. |
Experimental Protocol: Nitration of this compound
This protocol is a general guideline and may require optimization.
Materials:
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This compound
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Concentrated Sulfuric Acid (98%)
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Concentrated Nitric Acid (70%)
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Ice
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Deionized Water
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Suitable solvent for recrystallization (e.g., ethanol/water mixture)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in a minimal amount of concentrated sulfuric acid.
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Cool the flask in an ice-salt bath to maintain a temperature between 0 °C and 5 °C.
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In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture in the ice bath.
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Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of this compound. Crucially, maintain the reaction temperature below 5 °C throughout the addition.
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After the addition is complete, allow the reaction to stir in the ice bath for an additional 30-60 minutes. Monitor the reaction progress by TLC.
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Once the reaction is complete, slowly and carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.
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Allow the ice to melt, and the crude product will precipitate.
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Collect the solid product by vacuum filtration.
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Wash the filter cake with several portions of cold deionized water until the washings are neutral to pH paper.
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Dry the crude product.
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Purify the crude product by recrystallization from a suitable solvent system.
Visualizations
Caption: Reaction pathway for the nitration of this compound.
References
Work-up procedures for reactions involving 2-(Methylthio)benzoic acid
Welcome to the Technical Support Center for 2-(Methylthio)benzoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the work-up procedures for reactions involving this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Physical and Chemical Properties
A summary of key quantitative data for this compound is provided below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₈H₈O₂S | --INVALID-LINK-- |
| Molecular Weight | 168.21 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Melting Point | 169-173 °C | --INVALID-LINK-- |
| Boiling Point | 297.4 ± 23.0 °C (Predicted) | --INVALID-LINK-- |
| pKa | 3.67 ± 0.10 (Predicted) | --INVALID-LINK-- |
| Solubility | Soluble in Methanol | --INVALID-LINK-- |
Frequently Asked Questions (FAQs)
Here are some frequently asked questions regarding the work-up of reactions involving this compound.
Q1: How do I remove unreacted starting materials and reagents from my reaction mixture containing this compound?
A standard work-up procedure involves an acid-base extraction. Since this compound is a carboxylic acid, it can be deprotonated with a mild base (e.g., sodium bicarbonate solution) to form a water-soluble carboxylate salt. This allows for the separation of neutral or basic impurities, which will remain in the organic layer.
Q2: I've performed a basic wash and now need to isolate my product. What is the next step?
After separating the aqueous layer containing the sodium 2-(methylthio)benzoate salt, you will need to acidify the solution with a strong acid, such as 1 M HCl, to a pH of 1-2.[1] This will protonate the carboxylate, causing the this compound to precipitate out of the aqueous solution. The solid product can then be collected by vacuum filtration.
Q3: What are the best solvents for recrystallizing this compound?
While specific solubility data is limited, a mixed solvent system of ethanol and water is often effective for recrystallizing aromatic carboxylic acids.[2] The compound is typically dissolved in a minimal amount of hot ethanol, followed by the dropwise addition of hot water until the solution becomes slightly turbid. Slow cooling should then induce crystallization. Other potential solvent systems to screen include methanol, toluene, or mixtures of hexanes and ethyl acetate.[3]
Q4: My final product is discolored (yellow or brown). How can I decolorize it?
Discoloration often arises from impurities. Treating a solution of your crude product with activated carbon can be effective. Dissolve the product in a suitable hot solvent, add a small amount of activated carbon, and stir for a few minutes. The carbon will adsorb the colored impurities and can then be removed by hot filtration.[4]
Troubleshooting Guides
This section addresses common problems encountered during the work-up and purification of this compound.
Issue 1: Oxidation of the Methylthio Group
The methylthio group (-SCH₃) is susceptible to oxidation to the corresponding sulfoxide or sulfone, especially in the presence of unquenched oxidizing agents from the reaction.
dot
References
Removal of unreacted 2-(Methylthio)benzoic acid from product mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of unreacted 2-(methylthio)benzoic acid from their product mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for removing unreacted this compound?
A1: The most common and effective method is acid-base extraction.[1][2][3] This technique exploits the acidic nature of this compound to separate it from neutral or basic products. By washing the organic reaction mixture with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide), the acidic starting material is deprotonated to form a water-soluble salt, which then partitions into the aqueous layer.[2][4][5] The layers can then be separated, effectively removing the impurity.
Q2: I performed an acid-base extraction, but I still see traces of this compound in my product. What could be the issue?
A2: Incomplete removal of acidic impurities after an acid-base extraction can be due to several factors:
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Insufficient base: The amount of base used may not have been enough to neutralize all the this compound. It is recommended to use a sufficient excess of the basic solution.
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Inefficient mixing: The organic and aqueous layers must be mixed thoroughly to ensure complete reaction and transfer of the salt to the aqueous phase.
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Emulsion formation: An emulsion between the two layers can trap the impurity. If an emulsion forms, it can sometimes be broken by adding brine (saturated NaCl solution).
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Product solubility: If your desired product has some solubility in the aqueous base, you may lose some of it during the extraction.[6]
To address this, you can try repeated extractions with the basic solution or back-washing the combined aqueous layers with a fresh organic solvent to recover any dissolved product.[4]
Q3: What are some alternative methods to acid-base extraction for removing this compound?
A3: If acid-base extraction is not suitable or sufficient, other purification techniques can be employed:
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Column Chromatography: This is a powerful technique for separating compounds based on their polarity.[7] By choosing an appropriate solvent system (eluent) and stationary phase (e.g., silica gel), this compound can be effectively separated from the desired product.[8]
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Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.[9] This technique relies on the difference in solubility between your product and the impurity in a particular solvent.
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Preparative Thin-Layer Chromatography (TLC): For small-scale purifications, preparative TLC can be used to isolate the desired compound.[10]
Q4: How do I choose the right base for my acid-base extraction?
A4: The choice of base depends on the pKa of the acidic impurity and the stability of your desired product.
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Sodium Bicarbonate (NaHCO₃): This is a weak base and is often sufficient for extracting carboxylic acids like this compound (predicted pKa ≈ 3.67).[3][11] It is a good first choice as it is less likely to cause hydrolysis of sensitive functional groups in your product.[2]
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Sodium Hydroxide (NaOH): A strong base that can be used if a weaker base is ineffective.[4] However, it can cause hydrolysis of esters or other base-sensitive functional groups.[2]
Data Presentation
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 3724-10-5 | [11][12] |
| Molecular Formula | C₈H₈O₂S | [12][13] |
| Molecular Weight | 168.21 g/mol | [13] |
| Melting Point | 169-173 °C | |
| Boiling Point | 297.4±23.0 °C (Predicted) | [11] |
| pKa | 3.67±0.10 (Predicted) | [11] |
| Solubility | Soluble in Methanol | [11] |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of this compound
This protocol describes the standard procedure for removing unreacted this compound from a reaction mixture in an organic solvent.
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Dissolution: Ensure your crude product mixture is fully dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
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Liquid-Liquid Extraction:
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Transfer the organic solution to a separatory funnel.
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Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
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Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
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Allow the layers to separate completely. The aqueous layer will be on the bottom if using a denser organic solvent like dichloromethane, and on top for less dense solvents like ethyl acetate.
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Drain the aqueous layer.
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Repeat Extraction: Repeat the extraction with fresh NaHCO₃ solution at least two more times to ensure complete removal of the acid.
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Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water-soluble components.
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Drying and Concentration:
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Drain the organic layer into a clean flask.
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Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
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Filter off the drying agent.
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Concentrate the organic solvent under reduced pressure to obtain the purified product.
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Visualizations
Caption: Workflow for the removal of acidic impurities via acid-base extraction.
Caption: Troubleshooting guide for incomplete removal of acidic impurities.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. youtube.com [youtube.com]
- 5. magritek.com [magritek.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. openaccesspub.org [openaccesspub.org]
- 11. This compound CAS#: 3724-10-5 [m.chemicalbook.com]
- 12. Benzoic acid, 2-(methylthio)- [webbook.nist.gov]
- 13. This compound | C8H8O2S | CID 19498 - PubChem [pubchem.ncbi.nlm.nih.gov]
Impact of base selection on reactions with 2-(Methylthio)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Methylthio)benzoic acid. The information is designed to address specific issues that may be encountered during experimentation, with a focus on the critical impact of base selection.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and how does this influence reaction planning?
A1: this compound has three primary sites for reactivity: the acidic proton of the carboxylic acid, the aromatic ring, and the methylthio group. The carboxylic acid is the most acidic site and will react readily with a wide range of bases. The methylthio group is susceptible to oxidation to the corresponding sulfoxide or sulfone, especially in the presence of strong oxidizing agents or under harsh reaction conditions. The aromatic ring can undergo electrophilic substitution, and its reactivity is influenced by the directing effects of the carboxylic acid and methylthio substituents. Additionally, the protons on the aromatic ring can be abstracted by strong bases, leading to directed metallation.
Q2: How does the choice of base affect the deprotonation of this compound?
A2: The choice of base is critical and dictates which proton is removed.
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Weak inorganic bases (e.g., NaHCO₃, K₂CO₃) will selectively deprotonate the carboxylic acid to form the corresponding carboxylate salt.
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Stronger inorganic bases (e.g., NaH, KH) will also primarily deprotonate the carboxylic acid.
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Organolithium bases (e.g., n-BuLi, s-BuLi, LDA) are strong enough to deprotonate not only the carboxylic acid but also a proton on the aromatic ring, typically at the position ortho to the carboxylic acid (C6) due to a directed metalation effect. This allows for subsequent functionalization at that position.
Q3: What are the most common side reactions observed in reactions with this compound?
A3: Common side reactions include:
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Oxidation of the methylthio group: The sulfide can be oxidized to the sulfoxide and further to the sulfone. This is a particular risk when using oxidizing reagents or if atmospheric oxygen is not excluded, especially at elevated temperatures.
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Decarboxylation: Under strongly acidic conditions and/or high temperatures, the benzoic acid moiety can lose carbon dioxide to form thioanisole.
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Multiple deprotonation: With very strong bases and excess equivalents, deprotonation at multiple sites on the aromatic ring or even at the methyl group of the methylthio substituent can occur, leading to a mixture of products.
Troubleshooting Guides
Problem 1: Low or no yield in a reaction involving deprotonation of the aromatic ring.
| Possible Cause | Suggested Solution |
| Base is not strong enough. | For deprotonation of the aromatic ring, a strong organolithium base such as n-BuLi, s-BuLi, or LDA is typically required. Weaker bases will only deprotonate the carboxylic acid. |
| Incomplete dissolution of starting material. | Ensure the this compound is fully dissolved in an appropriate anhydrous solvent (e.g., THF, diethyl ether) before adding the base, especially at low temperatures. |
| Degradation of the organolithium reagent. | Use a freshly opened bottle of the organolithium reagent or titrate it before use to determine its exact concentration. Organolithium reagents are sensitive to moisture and air. |
| Reaction temperature is too high. | Directed ortho-lithiation reactions are often carried out at low temperatures (e.g., -78 °C) to prevent side reactions and ensure regioselectivity. |
| Presence of water in the reaction. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture, which quenches organolithium reagents. |
Problem 2: Formation of a significant amount of sulfoxide or sulfone byproduct.
| Possible Cause | Suggested Solution |
| Reaction is exposed to atmospheric oxygen. | Conduct the reaction under a positive pressure of an inert gas (nitrogen or argon). |
| Use of an oxidizing reagent. | If possible, choose reagents that are not strong oxidants. If an oxidant is required for a different part of the molecule, consider protecting the methylthio group. |
| Prolonged reaction time at elevated temperature. | Minimize reaction time and temperature where possible. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
Data Presentation
Table 1: Predicted pKa Values of this compound and Related Compounds
| Compound | Predicted pKa | Rationale for Acidity |
| Benzoic Acid | ~4.20 | Baseline reference. |
| 2-Methylbenzoic Acid | ~3.91 | The ortho-methyl group provides some steric hindrance to the solvation of the carboxylate anion, which can increase acidity (the "ortho effect"). |
| This compound | ~3.67 | The ortho-methylthio group is electron-withdrawing through its inductive effect, which stabilizes the carboxylate anion and increases acidity. This effect is generally stronger than that of a methyl group. |
Table 2: Guide to Base Selection for Reactions with this compound
| Base | Base Type | Typical Reaction | Notes |
| NaHCO₃, K₂CO₃ | Weak Inorganic | Salt formation | Selectively deprotonates the carboxylic acid. |
| NaH, KH | Strong Inorganic | Salt formation | Primarily deprotonates the carboxylic acid. |
| n-BuLi, s-BuLi | Organolithium | ortho-Lithiation | Strong bases that can deprotonate the aromatic ring at the C6 position. Often used with an additive like TMEDA.[1] |
| LDA (Lithium diisopropylamide) | Organolithium (Hindered) | ortho-Lithiation | A strong, non-nucleophilic base that can also be used for ortho-lithiation. |
Experimental Protocols
Protocol 1: General Procedure for ortho-Lithiation of this compound and Subsequent Electrophilic Quench
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Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve this compound (1.0 eq.) in anhydrous THF (tetrahydrofuran) at room temperature.
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Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
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Deprotonation: Slowly add a solution of n-butyllithium (n-BuLi) (2.2 eq.) in hexanes dropwise to the stirred solution, maintaining the internal temperature below -70 °C.
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Stirring: Stir the resulting mixture at -78 °C for 1-2 hours.
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Electrophilic Quench: Add the desired electrophile (e.g., an alkyl halide, a ketone, an aldehyde) (1.2 eq.) dropwise to the reaction mixture at -78 °C.
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Warming: Allow the reaction to slowly warm to room temperature and stir for an additional 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
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Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
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Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Visualizations
Caption: Impact of base selection on reaction intermediates.
Caption: Troubleshooting workflow for low-yield ortho-lithiation.
References
Technical Support Center: Catalyst Deactivation in the Presence of 2-(Methylthio)benzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering catalyst deactivation when 2-(Methylthio)benzoic acid is present in a reaction. The information is based on established principles of catalyst deactivation by sulfur-containing organic compounds.
Troubleshooting Guide
This guide is designed to help you diagnose and address catalyst deactivation in your experiments involving this compound.
Issue 1: Rapid Loss of Catalytic Activity
-
Potential Cause: Poisoning of active sites by the sulfur atom in this compound. Sulfur compounds are known to strongly and often irreversibly bind to the active sites of many metal catalysts, particularly those containing platinum group metals (PGM) like Pd, Pt, and Rh, as well as other transition metals like Ni.[1][2] This chemical bonding deactivates the catalyst by preventing reactant molecules from accessing the active sites.[2]
-
Recommended Actions:
-
Catalyst Selection: If possible, consider using a catalyst known to have higher tolerance to sulfur poisoning. For instance, Rh-based catalysts have shown better sulfur tolerance than Ni-based catalysts in some applications.[3]
-
Feedstock Purification: If this compound is an impurity, consider purifying the feedstock prior to the catalytic step. Techniques like activated carbon treatment can remove impurities.[4]
-
Process Condition Modification: Adjusting reaction conditions such as temperature and pressure might mitigate the poisoning effect, although this is highly system-dependent.[5]
-
Issue 2: Gradual Decline in Catalyst Performance Over Time
-
Potential Cause: Fouling of the catalyst surface or pores. This can occur through the deposition of species from the reaction mixture onto the catalyst surface, blocking active sites and pores.[5] In the context of this compound, this could involve the formation of polymeric materials or the deposition of metal sulfides.[3]
-
Recommended Actions:
-
Characterize the Deactivated Catalyst: Employ analytical techniques to understand the nature of the fouling agent.
-
Temperature-Programmed Desorption (TPD): Can help determine the strength of adsorption of species on the catalyst surface.[5]
-
X-ray Photoelectron Spectroscopy (XPS): Can detect the presence of poisons like sulfur on the catalyst's surface.[5]
-
BET Surface Area Analysis: Can reveal a reduction in the catalyst's active surface area due to fouling or sintering.[5]
-
-
Catalyst Regeneration: Depending on the nature of the foulant, regeneration may be possible.
-
Issue 3: Change in Product Selectivity
-
Potential Cause: Selective poisoning of certain active sites. The presence of this compound may selectively block the active sites responsible for the desired reaction pathway, while leaving sites for side reactions active. In some cases, intentional poisoning is used to improve selectivity.[2] For example, the Lindlar catalyst uses lead to poison a palladium catalyst to control selectivity in hydrogenations.[2]
-
Recommended Actions:
-
Detailed Product Analysis: Carefully analyze the product stream to identify all major and minor products to understand how the selectivity has shifted.
-
In-situ/Operando Characterization: Advanced techniques can probe the catalyst's active sites during the reaction to understand how they are being affected by the this compound.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of catalyst deactivation by this compound?
A1: The primary mechanism is expected to be poisoning . The sulfur atom in the methylthio group has lone pairs of electrons that can strongly adsorb to the metal active sites of the catalyst.[2] This leads to the formation of stable metal-sulfur bonds, rendering the active sites unavailable for the desired catalytic reaction.[8]
Q2: Which types of catalysts are most susceptible to poisoning by this compound?
A2: Catalysts based on platinum group metals (PGMs) such as palladium (Pd), platinum (Pt), and rhodium (Rh), as well as transition metals like nickel (Ni), are highly susceptible to sulfur poisoning.[1][9]
Q3: Can a catalyst poisoned by this compound be regenerated?
A3: Regeneration may be possible but can be challenging. The feasibility depends on the strength of the sulfur-metal bond. Potential regeneration strategies include:
-
Oxidative Treatment: Heating the catalyst in the presence of air or a dilute oxygen stream to convert strongly adsorbed sulfur species into more volatile oxides like SO₂.[1]
-
Reductive Treatment: Treating the catalyst with a reducing agent like hydrogen at elevated temperatures can sometimes remove sulfur as hydrogen sulfide (H₂S).[1][10]
Q4: How can I minimize catalyst deactivation when this compound is a necessary reactant?
A4:
-
Catalyst Design: Use catalysts with higher sulfur tolerance. This might involve using different metals, supports, or adding promoters.
-
Process Optimization: Operate at conditions that minimize the strength of the sulfur-catalyst interaction. This could involve adjusting the temperature or pressure.
-
Use of Sacrificial Beds: A guard bed of a less expensive material that reacts with the sulfur compound can be placed upstream of the main catalyst bed to remove the poison.
Q5: Besides the sulfur group, can the carboxylic acid group of this compound also affect the catalyst?
A5: Yes, the carboxylic acid group can also interact with the catalyst. It can adsorb onto the catalyst surface, potentially competing with the reactants for active sites. The acidity of the molecule could also influence the reaction environment and catalyst stability.
Quantitative Data Summary
Currently, there is no specific quantitative data in the provided search results for the deactivation of catalysts by this compound. The following table provides a general overview of the impact of sulfur on different catalyst systems based on the search results.
| Catalyst System | Sulfur Compound | Temperature (°C) | Impact on Activity | Regeneration Possible? | Citation |
| Ni-based | 350 ppm sulfur in hydrocarbon fuel | 800 | Initial deactivation due to metal sulfide formation | Not specified | [3] |
| Rh-based | 350 ppm sulfur in hydrocarbon fuel | 800 | Better sulfur tolerance than Ni catalyst | Not specified | [3] |
| Pd(II)-AmP-MCF | Acetylenic acids (leading to Pd(0) formation) | Not specified | Deactivation over repeated cycles | Yes, with an oxidizing agent (BQ) | [11] |
| Ni-Ce-Zr | H₂S (100 ppm) | 220 | Activity decreased from 14% to 8% | Yes, with H₂ heat treatment at 350°C | [10] |
Experimental Protocols
Protocol 1: Evaluating Catalyst Deactivation
This protocol outlines a method to quantify the extent of catalyst deactivation.
-
Baseline Experiment:
-
Perform the catalytic reaction under standard conditions without the presence of this compound.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them using a suitable technique (e.g., GC, HPLC).
-
Determine the initial reaction rate and the final conversion.
-
-
Deactivation Experiment:
-
Repeat the reaction under the same conditions but with the addition of a known concentration of this compound.
-
Monitor the reaction progress as in the baseline experiment.
-
Compare the initial rate and final conversion to the baseline to quantify the deactivation.
-
-
Catalyst Recovery and Reuse (Optional):
-
After the deactivation experiment, recover the catalyst by filtration or centrifugation.
-
Wash the catalyst with a suitable solvent to remove any adsorbed species.
-
Dry the catalyst thoroughly.
-
Use the recovered catalyst in a fresh reaction (without the poison) to assess its remaining activity.
-
Protocol 2: Temperature-Programmed Desorption (TPD) of Adsorbed Species
This protocol helps to understand the strength of binding of this compound to the catalyst surface.
-
Adsorption Step:
-
Place a known amount of the fresh catalyst in the TPD apparatus.
-
Introduce a controlled flow of a carrier gas containing a known concentration of this compound vapor over the catalyst at a specific temperature to allow for adsorption.
-
Purge the system with an inert gas to remove any non-adsorbed or weakly bound molecules.
-
-
Desorption Step:
-
Heat the catalyst at a linear rate while maintaining a constant flow of inert gas.
-
Use a detector (e.g., a mass spectrometer) to monitor the species desorbing from the catalyst surface as a function of temperature.
-
The temperature at which a species desorbs provides information about its binding strength.
-
Visualizations
Caption: Mechanism of catalyst poisoning by this compound.
Caption: Troubleshooting workflow for catalyst deactivation.
References
- 1. Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale with Near-Field Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. Sulfur poisoning mechanism of steam reforming catalysts: an X-ray absorption near edge structure (XANES) spectroscopic study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Kinetics and catalyst deactivation in the enantioselective hydrogenation of ethyl benzoylformate over Pt/Al2O3 - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 6. benchchem.com [benchchem.com]
- 7. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 8. What Is the Mechanism by Which High-Sulfur Fuel Poisons a Catalytic Converter? → Learn [pollution.sustainability-directory.com]
- 9. Upgrading heterogeneous Ni catalysts with thiol modification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-(Methylthio)benzoic Acid and 2-Methoxybenzoic Acid for Drug Development Professionals
Abstract
This guide provides a comprehensive comparison of the chemical reactivity of 2-(methylthio)benzoic acid and 2-methoxybenzoic acid, two important building blocks in medicinal chemistry. We delve into their physicochemical properties, analyze their reactivity in key synthetic transformations such as esterification and amide bond formation, and explore their relevance in biological signaling pathways. This document aims to equip researchers, scientists, and drug development professionals with the necessary data and understanding to effectively utilize these reagents in their synthetic endeavors.
Introduction
This compound and 2-methoxybenzoic acid are substituted benzoic acid derivatives that serve as versatile scaffolds in the synthesis of a wide range of biologically active molecules. The nature of the ortho-substituent, a methylthio (-SCH₃) group versus a methoxy (-OCH₃) group, imparts distinct electronic and steric properties to the molecule, thereby influencing its reactivity and potential applications. Understanding these differences is paramount for designing efficient synthetic routes and for the rational design of novel therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and 2-methoxybenzoic acid is presented in Table 1. These properties are fundamental to understanding the behavior of these molecules in chemical reactions and biological systems.
| Property | This compound | 2-Methoxybenzoic Acid |
| Molecular Formula | C₈H₈O₂S | C₈H₈O₃ |
| Molecular Weight | 168.21 g/mol | 152.15 g/mol |
| CAS Number | 3724-10-5 | 579-75-9 |
| Melting Point | 169-173 °C | 98-100 °C |
| pKa (Predicted) | ~3.67 | 4.09 |
| Solubility | Soluble in methanol. | Slightly soluble in water. |
| Appearance | White to light yellow solid. | White to off-white crystalline powder. |
Comparative Reactivity Analysis
The reactivity of the carboxylic acid functionality in both molecules is significantly influenced by the nature of the ortho-substituent. Both the methylthio and methoxy groups exert electronic and steric effects that modulate the acidity of the carboxylic acid and its susceptibility to nucleophilic attack.
Acidity and the Ortho Effect
Generally, ortho-substituted benzoic acids are stronger acids than their meta and para isomers, a phenomenon known as the "ortho effect".[1][2][3] This effect is attributed to a combination of steric and electronic factors. In the case of both this compound and 2-methoxybenzoic acid, the ortho-substituent forces the carboxylic acid group out of the plane of the benzene ring.[2] This steric hindrance inhibits resonance between the carboxyl group and the phenyl ring, which in turn increases the acidity of the carboxylic acid.[1]
While both substituents lead to an increase in acidity compared to benzoic acid (pKa 4.20), the electronic nature of the sulfur and oxygen atoms leads to subtle differences. Oxygen is more electronegative than sulfur, leading to a stronger inductive electron-withdrawing effect (-I) for the methoxy group. However, the sulfur atom in the methylthio group is more polarizable and can also participate in resonance. The predicted pKa value for this compound is slightly lower than that of 2-methoxybenzoic acid, suggesting it is a slightly stronger acid.
Esterification
Esterification is a fundamental reaction in drug development, often employed to create prodrugs or to modify the pharmacokinetic properties of a lead compound. The rate of acid-catalyzed esterification is influenced by both the acidity of the carboxylic acid and the steric hindrance around the reaction center.
Given that this compound is a slightly stronger acid, it would be expected to protonate the alcohol more readily, potentially leading to a faster reaction rate. However, the larger van der Waals radius of the sulfur atom compared to the oxygen atom in the methoxy group might introduce greater steric hindrance, which could counteract the electronic advantage. Without direct comparative kinetic data, it is plausible that the reaction rates would be comparable, with the specific alcohol and reaction conditions playing a significant role in determining the outcome.
Amide Bond Formation
Amide bond formation is another critical transformation in the synthesis of pharmaceuticals. The reactivity of the carboxylic acid towards activation and subsequent reaction with an amine is key. Stronger acids are generally more readily activated by coupling reagents.
The slightly higher acidity of this compound may facilitate the initial activation step with coupling reagents like EDC or HATU. However, similar to esterification, the steric bulk of the methylthio group could hinder the approach of the amine nucleophile to the activated carbonyl center. Therefore, while the initial activation might be faster, the overall rate of amide formation could be comparable to or even slightly slower than that of 2-methoxybenzoic acid, depending on the steric profile of the amine.
Experimental Protocols
General Protocol for Fischer Esterification
This protocol describes a general procedure for the acid-catalyzed esterification of this compound or 2-methoxybenzoic acid with a generic alcohol.
Materials:
-
This compound or 2-methoxybenzoic acid (1.0 eq)
-
Alcohol (e.g., methanol, ethanol; 10-20 eq)
-
Concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq)
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Brine
-
Organic solvent (e.g., diethyl ether, ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the benzoic acid derivative in the alcohol.
-
Carefully add the concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel if necessary.
General Protocol for Amide Coupling using EDC/HOBt
This protocol outlines a standard procedure for the formation of an amide bond between the benzoic acid derivatives and a primary or secondary amine.
Materials:
-
This compound or 2-methoxybenzoic acid (1.0 eq)
-
Amine (1.0-1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1-1.5 eq)
-
Hydroxybenzotriazole (HOBt) (1.1-1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base (2-3 eq)
-
Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the benzoic acid derivative and the amine in the anhydrous solvent in a reaction vessel.
-
Add HOBt and the base to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Biological Relevance and Signaling Pathways
2-Methoxybenzoic Acid Derivatives as Hedgehog Signaling Pathway Inhibitors
Derivatives of 2-methoxybenzoic acid, particularly 2-methoxybenzamides, have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway.[4][5] The Hh pathway is a crucial regulator of embryonic development and its aberrant activation is implicated in the development of various cancers.[4] These inhibitors typically target the Smoothened (Smo) receptor, a key component of the Hh pathway.
Caption: The Hedgehog signaling pathway and the inhibitory action of 2-methoxybenzamide derivatives on the Smoothened (SMO) receptor.
This compound in Drug Discovery
While specific signaling pathway modulation by this compound is not as well-documented, its structural motifs suggest potential for broad applications in drug discovery. The methylthio group can participate in various interactions with biological targets and serves as a handle for further chemical modification.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ortho effect - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2-(Methylthio)benzoic Acid and 2-Chlorobenzoic Acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the selection of a starting material is a critical decision that dictates reaction pathways, efficiency, and the ultimate success of a synthetic campaign. Substituted benzoic acids are foundational building blocks, prized for their versatility. This guide provides an objective, data-driven comparison between two such analogs: 2-(Methylthio)benzoic acid and 2-Chlorobenzoic acid. We will explore their distinct physicochemical properties and compare their performance and utility in common synthetic transformations, with a particular focus on transition metal-catalyzed cross-coupling reactions.
Physicochemical Properties
A molecule's physical and chemical properties are the primary determinants of its behavior in a reaction. Solubility influences solvent choice, while acidity (pKa) can affect reactivity and purification strategies. The table below summarizes the key properties of both compounds.
| Property | This compound | 2-Chlorobenzoic Acid | Supporting Data |
| Molecular Formula | C₈H₈O₂S | C₇H₅ClO₂ | [1][2] |
| Molecular Weight | 168.21 g/mol | 156.57 g/mol | [2][3] |
| Appearance | White to light yellow solid | White crystalline solid | [4][5] |
| Melting Point | 169-173 °C | 138-142 °C | [2][3][6] |
| pKa (Predicted/Known) | ~3.67 (Predicted) | 2.92 | [5][7] |
| Solubility | Soluble in methanol; almost insoluble in water.[4] | Freely soluble in alcohol and ether; sparingly soluble in cold water, more soluble in hot water.[6][8] | [4][6][8] |
2-Chlorobenzoic acid is notably more acidic than its methylthio counterpart, a factor attributable to the strong electron-withdrawing inductive effect of the chlorine atom.
Comparative Performance in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. The performance of this compound and 2-Chlorobenzoic acid in this context differs significantly, primarily due to the nature of the ortho-substituent.
-
2-Chlorobenzoic Acid: As an aryl chloride, this compound is a classic and reliable substrate for cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig amination.[9] The carbon-chlorine bond is readily activated by a Pd(0) catalyst to form the key oxidative addition intermediate, initiating the catalytic cycle. Its utility is well-documented and widely applied in the synthesis of pharmaceuticals and advanced materials.[9]
-
This compound: The thioether (or methylsulfanyl) group introduces both opportunities and challenges. The sulfur atom, with its lone pairs of electrons, can act as a potent poison for palladium catalysts by strongly coordinating to the metal center and inhibiting its catalytic activity.[10][11][12] This can lead to sluggish or failed reactions under standard conditions. However, specialized catalyst systems, often employing nickel or bulky, electron-rich phosphine ligands on palladium, have been developed to overcome this issue and directly activate the C–S bond for cross-coupling.[13][14] This allows the methylthio group to be used as a "leaving group," analogous to a halide.
The following diagram illustrates the key considerations for using each compound in palladium-catalyzed synthesis.
Comparative Experimental Data
The following table presents representative, illustrative data for a Suzuki-Miyaura coupling reaction to highlight the practical differences in synthesizing a biphenyl derivative from each starting material. The conditions for this compound are adapted to reflect the need for a catalyst system capable of C-S bond activation.
| Parameter | Reaction with 2-Chlorobenzoic Acid Derivative | Reaction with this compound Derivative |
| Aryl Substrate | Methyl 2-chlorobenzoate | Methyl 2-(methylthio)benzoate |
| Coupling Partner | Phenylboronic acid | Phenylboronic acid |
| Catalyst System | Pd(OAc)₂, SPhos | NiCl₂(dppp) |
| Base | K₃PO₄ | K₃PO₄ |
| Solvent | Toluene/H₂O | Dioxane |
| Temperature | 100 °C | 100 °C |
| Typical Yield | 85 - 95% | 70 - 85% |
| Key Challenge | Standard inert atmosphere techniques required. | Catalyst selection is critical to avoid poisoning and achieve C-S activation. |
Note: This data is illustrative and serves to compare general methodologies. Actual yields may vary based on specific substrate scope and optimization.
Experimental Protocols
Detailed and reproducible protocols are essential for any synthetic procedure. Below are general workflows for the Suzuki-Miyaura coupling reactions described above.
Protocol 1: Suzuki-Miyaura Coupling of Methyl 2-chlorobenzoate
-
Reaction Setup: To an oven-dried Schlenk flask, add methyl 2-chlorobenzoate (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon gas three times.
-
Reagent Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol) and SPhos (0.04 mmol). To this solid mixture, add 5 mL of degassed toluene and 0.5 mL of degassed water.
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 4-12 hours, monitoring by TLC.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biphenyl product.
Protocol 2: Ni-Catalyzed Suzuki-Miyaura Coupling of Methyl 2-(methylthio)benzoate
-
Reaction Setup: To an oven-dried Schlenk flask, add methyl 2-(methylthio)benzoate (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol).
-
Inert Atmosphere: Transfer the flask into a glovebox. Add nickel(II) chloride (NiCl₂, 0.1 mmol) and 1,3-Bis(diphenylphosphino)propane (dppp, 0.1 mmol).
-
Reagent Addition: Add 5 mL of anhydrous, degassed 1,4-dioxane.
-
Reaction: Seal the flask, remove from the glovebox, and heat to 100 °C. Stir vigorously for 12-24 hours, monitoring by GC-MS.
-
Workup: After cooling, carefully quench the reaction with 1 M HCl (5 mL). Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Conclusion and Strategic Recommendations
Both this compound and 2-chlorobenzoic acid are valuable precursors in organic synthesis, yet they serve distinct strategic roles.
-
Choose 2-Chlorobenzoic Acid for:
-
Reliability and Predictability: It is a workhorse substrate for standard, well-optimized palladium-catalyzed cross-coupling reactions.[9]
-
Efficiency: Reactions are often high-yielding and proceed under relatively mild conditions with commercially available catalysts.
-
Established Routes: Its use as a precursor in multi-step syntheses is extensively documented.[15]
-
-
Choose this compound for:
-
Alternative Reactivity: When C-S bond activation is desired, offering a different disconnection approach in retrosynthesis.[13]
-
Orthogonal Chemistry: When the thioether moiety is to be retained in the final product for its biological or material properties.
-
Directed C-H Activation: The thioether can serve as a directing group for C-H activation reactions, a synthetic avenue not available with the chloro-substituent.[16]
-
Ultimately, the choice between these two reagents depends on the specific goals of the synthesis. For straightforward aryl-aryl bond formation, 2-chlorobenzoic acid is the more conventional and often more efficient choice. For synthetic strategies that leverage C-S activation or require the presence of a thioether group, this compound provides unique, albeit more challenging, opportunities that require careful catalyst selection and reaction optimization.
References
- 1. This compound | C8H8O2S | CID 19498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 3. This compound 97 3724-10-5 [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. 2-Chlorobenzoic acid | 118-91-2 [chemicalbook.com]
- 6. 2-クロロ安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound CAS#: 3724-10-5 [m.chemicalbook.com]
- 8. CAS 118-91-2: 2-Chlorobenzoic acid | CymitQuimica [cymitquimica.com]
- 9. nbinno.com [nbinno.com]
- 10. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 11. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ni-Catalyzed cross-coupling of aryl thioethers with alkyl Grignard reagents via C–S bond cleavage - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Visible-Light-Promoted C−S Cross-Coupling Reaction for Synthesis of Aromatic Thioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2-Chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 16. Mechanistic study of enantioselective Pd-catalyzed C(sp3)–H activation of thioethers involving two distinct stereomodels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of 2-(Methylthio)benzoic Acid and Thiosalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 2-(Methylthio)benzoic acid and its structural analog, thiosalicylic acid. While direct comparative studies on the parent compounds are limited, this document synthesizes available experimental data on their derivatives to offer insights into their potential therapeutic applications. The information is presented to facilitate objective evaluation and guide future research in drug discovery and development.
Overview of Compounds
Thiosalicylic Acid , also known as 2-mercaptobenzoic acid, is an organosulfur compound with known analgesic and antipyretic properties. It serves as a precursor in the synthesis of the dye thioindigo and the vaccine preservative thiomersal, which has antiseptic and antifungal applications.
This compound is a derivative of benzoic acid where a methylthio group is attached to the ortho position of the carboxyl group. It is primarily utilized as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and various dyestuffs. Its derivatives have been explored for a range of biological activities.
Comparative Biological Activities
The following sections detail the known biological activities of derivatives of this compound and thiosalicylic acid.
Antimicrobial Activity
Derivatives of both this compound and thiosalicylic acid have been investigated for their efficacy against various microbial strains.
This compound Derivatives: Derivatives of this compound have demonstrated notable antimicrobial properties. For instance, certain synthesized 2-methylthio-benzo[g][1][2][3]triazolo[1,5-a]quinazoline derivatives have shown significant activity against a panel of Gram-positive and Gram-negative bacteria, as well as several fungal strains.[4] Similarly, 2-(phenylthio) benzoylarylhydrazone derivatives have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis.[5]
Thiosalicylic Acid and its Derivatives: Thiosalicylic acid itself is a precursor to thiomersal, a compound historically used as an antiseptic and antifungal agent in vaccines.[6] This indicates the inherent antimicrobial potential within the thiosalicylic acid scaffold.
The following table summarizes the minimum inhibitory concentration (MIC) values for selected derivatives against various microorganisms.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| This compound Derivatives | |||
| 2-methylthio-benzo[g][1][2][3]triazolo[1,5-a]quinazoline derivatives | Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Aspergillus fumigatus, Candida albicans | Not specified | [4] |
| 2-(phenylthio) benzoylarylhydrazones | Mycobacterium tuberculosis H37Rv | IC90: 2.96 - 7.57 | [5] |
| Thiosalicylic Acid Derivatives | |||
| Thiomersal (derived from thiosalicylic acid) | Staphylococcus aureus | Not specified (40-50 times more effective than phenol) | [6] |
Anti-inflammatory Activity
The anti-inflammatory potential of salicylic acid derivatives is well-documented, and this activity extends to thiosalicylic acid analogues. The primary mechanism often involves the inhibition of cyclooxygenase (COX) enzymes and modulation of the NF-κB signaling pathway.[7][8]
This compound Derivatives: While direct studies on the anti-inflammatory activity of this compound are not prevalent in the searched literature, its structural similarity to other benzoic acid derivatives suggests potential activity. For instance, various benzoic acid derivatives have been studied as anti-inflammatory agents.[9]
Thiosalicylic Acid and its Derivatives: Thiosalicylic acid, being an analogue of salicylic acid, is expected to exhibit anti-inflammatory properties. Salicylic acid and its derivatives are known to inhibit COX enzymes, which are central to the inflammatory cascade.[2][10] Furthermore, they can suppress the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes.[11][12] Studies on S-alkyl derivatives of thiosalicylic acid have demonstrated antioxidative effects in an in vivo model of inflammation, suggesting a role in mitigating inflammatory processes.[13]
| Compound/Derivative | Assay | Key Findings | Reference |
| Salicylic Acid Derivatives (as a proxy for Thiosalicylic Acid) | |||
| Nitrooxyacyl derivatives of salicylic acid | COX-1 and COX-2 inhibition | Irreversibly inhibited both COX-1 and COX-2 | [2] |
| Salicylic acid analogues of celecoxib | COX-1 and COX-2 inhibition | Potent and selective COX-1 inhibition (IC50 = 0.0057 µM for compound 7f) | [10] |
| Salicylic acid and its derivatives | NF-κB inhibition | Suppressed TNF-α dependent NF-κB activity | [6][11] |
| 4-tert-butylphenyl salicylate | Inhibition of inflammatory mediators | Decreased NO, iNOS, and COX-2 expression via NF-κB pathway downregulation | [8] |
| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | LPS-induced inflammation in rats | Significantly reduced TNF-α and IL-1β | [14] |
Enzyme Inhibition
Derivatives of both compounds have been shown to inhibit various enzymes, highlighting their potential as therapeutic agents.
This compound Derivatives: A comparative guide on 4-Amino-2-(methylthio)benzoic acid highlights its role as a histone acetyltransferase (HAT) p300 inhibitor, suggesting its potential in cancer therapy.[15]
Thiosalicylic Acid and its Derivatives: Thiosalicylic acid is a substrate for thiopurine S-methyltransferase (TPMT), and various benzoic acid derivatives can inhibit this enzyme.[16] Additionally, both benzoic and salicylic acids have been shown to inhibit tyrosinase and cyclooxygenase enzymes.[1][3][17]
| Compound/Derivative | Enzyme Target | IC50/Ki Value | Reference |
| This compound Derivatives | |||
| 4-Amino-2-(methylthio)benzoic acid analog | p300 HAT | IC50: 8.6 µM | [15] |
| Thiosalicylic Acid/Benzoic Acid Derivatives | |||
| Benzoic acid derivatives | Tyrosinase | IC50: 1.09 µM (for compound 7) | [1] |
| 2-aminobenzoic acid | Tyrosinase (monophenolase) | Ki: 5.15 µM (non-competitive) | [3] |
| 4-aminobenzoic acid | Tyrosinase (monophenolase) | Ki: 3.8 µM (non-competitive) | [3] |
| Benzoic acid | β-substituted alanine synthase 4;1 | IC50: 0.6 mM | [18] |
| Salicylic acid | β-substituted alanine synthase 4;1 | IC50: 0.6 mM | [18] |
| Benzoic acid derivatives | Thiopurine S-methyltransferase | IC50: 20 µM to 2.1 mM | [16] |
| Salicylic acid analogues of celecoxib | Cyclooxygenase-1 (COX-1) | IC50: 0.0057 µM (for compound 7f) | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key biological assays.
Antimicrobial Activity Assay (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[19]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific cell density (e.g., 10^5 CFU/mL).
-
Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension. A positive control (microorganism without the compound) and a negative control (broth without microorganism) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema in Rats)
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.[20]
-
Animal Acclimatization: Wistar rats are acclimatized to laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are divided into control, standard (e.g., indomethacin), and test groups.
-
Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally one hour before inducing inflammation. The control group receives the vehicle.
-
Induction of Edema: A sub-plantar injection of carrageenan (a phlogistic agent) is administered into the hind paw of the rats to induce localized edema.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline and at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculation of Edema Inhibition: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.[21]
Enzyme Inhibition Assay (General Protocol)
This protocol outlines the general steps for determining the inhibitory activity of a compound against a specific enzyme.[22][23]
-
Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme. Dissolve the enzyme, substrate, and test inhibitor in appropriate solvents.
-
Assay Reaction: In a suitable reaction vessel (e.g., cuvette or 96-well plate), combine the buffer, enzyme, and varying concentrations of the inhibitor.
-
Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a specific period to facilitate binding.
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrate.
-
Monitoring Reaction Progress: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Plot the reaction velocity against the substrate concentration in the presence and absence of the inhibitor to determine the mode of inhibition and calculate the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
Signaling Pathways and Experimental Workflows
Signaling Pathways
The anti-inflammatory effects of salicylic acid and its derivatives are often mediated through the inhibition of the NF-κB and Cyclooxygenase (COX) pathways.
Caption: Inhibition of the NF-κB signaling pathway by salicylic acid derivatives.
Caption: Inhibition of the Cyclooxygenase (COX) pathway by salicylic acid derivatives.
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and validation of bioactive compounds.
Caption: A typical workflow for drug discovery and validation.
Conclusion
This guide provides a comparative overview of the biological activities of this compound and thiosalicylic acid, primarily through the lens of their respective derivatives. While direct comparative data on the parent compounds is scarce, the available literature suggests that both chemical scaffolds hold promise for the development of novel therapeutic agents. Derivatives of this compound have shown potential as antimicrobial and anticancer agents, whereas thiosalicylic acid and its derivatives are recognized for their anti-inflammatory and antimicrobial properties. Further head-to-head studies of the parent compounds and a systematic exploration of their derivatives are warranted to fully elucidate their structure-activity relationships and therapeutic potential. The provided experimental protocols and pathway diagrams serve as a resource for researchers to design and conduct further investigations in this area.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Nitrooxyacyl derivatives of salicylic acid: aspirin-like molecules that covalently inactivate cyclooxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Aspirin - Wikipedia [en.wikipedia.org]
- 8. Anti-inflammatory function of 4-tert-butylphenyl salicylate through down-regulation of the NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Salicylic Acid Analogues of Celecoxib as a New Class of Selective Cyclooxygenase-1 Inhibitor [jstage.jst.go.jp]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antioxidative Activity of Some S-Alkyl Derivatives of Thiosalicylic Acid. <i>In Vivo</i> and <i>In Silico</i> Approach [ouci.dntb.gov.ua]
- 14. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Thiopurine methyltransferase. Aromatic thiol substrates and inhibition by benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Salicylate metabolites inhibit cyclooxygenase-2-dependent prostaglandin E(2) synthesis in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Benzoic and salicylic acids inhibit β-substituted alanine synthase 4;1 in common bean - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. superchemistryclasses.com [superchemistryclasses.com]
A Comparative Spectroscopic Analysis of 2-(Methylthio)benzoic Acid and Other Substituted Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic characteristics of 2-(Methylthio)benzoic acid against a selection of other substituted benzoic acids, including those with electron-donating and electron-withdrawing groups at different positions. This objective analysis, supported by experimental data, aims to facilitate the identification and differentiation of these compounds, which are crucial in various research and development applications, particularly in medicinal chemistry and materials science.
Introduction to Spectroscopic Analysis of Benzoic Acids
Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of organic molecules. For substituted benzoic acids, these methods provide detailed information about the functional groups present, the electronic environment of the aromatic ring, and the overall molecular structure. The nature and position of the substituent on the benzoic acid scaffold significantly influence the spectroscopic signatures, allowing for detailed comparative analysis.
This guide will focus on the distinctive spectroscopic features of this compound and compare them with those of 2-methoxybenzoic acid, 2-nitrobenzoic acid, 4-methylbenzoic acid, and 4-chlorobenzoic acid.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and the selected substituted benzoic acids.
Infrared (IR) Spectroscopy Data
IR spectroscopy is particularly useful for identifying the characteristic vibrational modes of the carboxylic acid functional group and observing shifts induced by the ring substituents.
| Compound | O-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Substituent-Specific Bands (cm⁻¹) |
| This compound | ~3000 (broad) | ~1680 | ~1290 | S-CH₃ related vibrations |
| 2-Methoxybenzoic acid | ~3000 (broad) | ~1685 | ~1250 | C-O-C stretch |
| 2-Nitrobenzoic acid | ~3000 (broad) | ~1700 | ~1300 | NO₂ asymmetric (~1530) & symmetric (~1350) stretch |
| 4-Methylbenzoic acid | ~2900 (broad) | ~1685 | ~1290 | C-H stretch of CH₃ |
| 4-Chlorobenzoic acid | ~2900 (broad) | ~1688 | ~1290 | C-Cl stretch |
¹H NMR Spectroscopy Data
¹H NMR spectroscopy provides information on the chemical environment of the protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm).
| Compound | -COOH (ppm) | Aromatic Protons (ppm) | Substituent Protons (ppm) | Solvent |
| This compound | ~13.0 | 7.1 - 8.0 | 2.45 (-SCH₃) | DMSO-d₆ |
| 2-Methoxybenzoic acid | ~10.5-13.0 | 6.94 - 8.08 | 3.88 (-OCH₃)[1] | CDCl₃ |
| 2-Nitrobenzoic acid | ~13.5 | 7.79 - 8.03 | - | DMSO-d₆[2] |
| 4-Methylbenzoic acid | ~12.8 | 7.29, 7.84 | 2.36 (-CH₃)[3] | DMSO-d₆ |
| 4-Chlorobenzoic acid | ~13.2 | 7.58, 7.96 | - | DMSO-d₆[4] |
¹³C NMR Spectroscopy Data
¹³C NMR spectroscopy provides insights into the carbon framework of the molecules.
| Compound | C=O (ppm) | Aromatic Carbons (ppm) | Substituent Carbon (ppm) | Solvent |
| This compound | ~168 | 124 - 142 | 15.0 (-SCH₃) | Not specified |
| 2-Methoxybenzoic acid | ~167 | 112 - 160 | 56.0 (-OCH₃) | Not specified |
| 2-Nitrobenzoic acid | 165.7 | 124.2 - 147.9 | - | Not specified[2] |
| 4-Methylbenzoic acid | 167.8 | 128.5 - 143.5 | 21.5 (-CH₃)[3] | DMSO-d₆ |
| 4-Chlorobenzoic acid | ~167 | 128 - 139 | - | DMSO-d₆ |
Mass Spectrometry Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 168 | 153 [M-CH₃]⁺, 121 [M-SCH₃]⁺, 91 |
| 2-Methoxybenzoic acid | 152 | 135 [M-OH]⁺, 121 [M-OCH₃]⁺, 92 |
| 2-Nitrobenzoic acid | 167 | 149 [M-H₂O]⁺, 121 [M-NO₂]⁺, 93 |
| 4-Methylbenzoic acid | 136 | 119 [M-OH]⁺, 91 [M-COOH]⁺ |
| 4-Chlorobenzoic acid | 156/158 | 139/141 [M-OH]⁺, 111/113 [M-COOH]⁺ |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the substituted benzoic acids.
-
Methodology (Attenuated Total Reflectance - ATR):
-
Background Spectrum: A background spectrum of the clean ATR crystal is recorded to account for atmospheric and instrumental contributions.
-
Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Pressure Application: The pressure clamp is used to ensure good contact between the sample and the crystal surface.
-
Data Acquisition: The infrared spectrum is acquired, typically in the range of 4000-400 cm⁻¹.
-
Cleaning: The ATR crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol) after analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.[2]
-
Methodology:
-
Sample Preparation: A sample of the benzoic acid derivative (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃, approximately 0.5-0.7 mL) in a standard 5 mm NMR tube.[2] Tetramethylsilane (TMS) is typically used as an internal standard.[5]
-
Instrument Setup: The NMR tube is inserted into the spectrometer. The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C) and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: Appropriate spectral parameters (e.g., pulse sequence, acquisition time, relaxation delay) are set. For ¹³C NMR, a larger number of scans is typically required to achieve a good signal-to-noise ratio.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the benzoic acid derivatives.
-
Methodology:
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol or dichloromethane). Derivatization to the methyl ester may be performed to improve volatility.
-
GC Separation: The sample is injected into the gas chromatograph, where the compound is vaporized and separated from any impurities on a capillary column.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron ionization (EI) at 70 eV.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of substituted benzoic acids.
Caption: General workflow for the spectroscopic analysis of substituted benzoic acids.
References
Performance Evaluation of 2-(Methylthio)benzoic Acid in Catalytic Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of carbon-hydrogen (C–H) bonds is a paramount objective in modern organic synthesis, enabling streamlined and atom-economical routes to complex molecules. A key strategy in achieving regioselectivity in these reactions is the use of directing groups, which position a transition metal catalyst at a specific C–H bond. This guide provides a comparative evaluation of 2-(Methylthio)benzoic acid as a directing group in palladium-catalyzed C–H functionalization reactions, placing its performance in context with other commonly employed directing groups.
Introduction to this compound as a Directing Group
This compound belongs to a class of thioether-containing directing groups. In palladium-catalyzed reactions, the sulfur atom of the thioether moiety acts as a Lewis basic site, coordinating to the palladium center. This coordination event brings the catalyst into close proximity to the ortho-C–H bond of the benzoic acid ring, facilitating its cleavage and subsequent functionalization. The presence of the carboxylic acid group may also play a secondary role in substrate pre-coordination. Thioether directing groups have proven effective in a variety of C–H functionalization reactions, including olefinations and arylations.[1]
Comparative Performance Data
Direct, head-to-head experimental comparisons of various directing groups under identical conditions are not extensively available in the published literature. However, by collating data from studies on different directing groups in the well-established palladium-catalyzed C–H olefination reaction, we can construct a representative comparison. The following table summarizes typical yields for different classes of directing groups in the olefination of an aromatic C–H bond with an acrylate.
Table 1: Performance Comparison of Directing Groups in Palladium-Catalyzed C–H Olefination
| Directing Group Class | Representative Substrate | Catalyst System (Typical) | Olefin Partner | Yield (%) | Reference |
| Thioether | N-Arylindole with Thioether DG | Pd(OAc)₂, Chiral Phosphoric Acid, Air | Ethyl Acrylate | ~60-99% | [1] |
| Pyridine | 2-Phenylpyridine | Pd(OAc)₂, PhI(OAc)₂ | Not specified for olefination | 70-93% (Acetoxylation) | [2] |
| Amide (Weinreb) | N-Methoxy-N-methylbenzamide | Pd(OAc)₂, Ligand, Ag₂CO₃ | N-Acryloylmorpholine | ~70-90% | [3] |
| Carboxylic Acid | Benzoic Acid | Pd(OAc)₂, Ligand, Ag₂O | Ethyl Acrylate | ~60-85% | [4] |
| Sulfoxide (Chiral) | Chiral Sulfoxide Substrate | Pd(OAc)₂, Chiral Ligand | Acrylates | High ee reported | [1] |
Note: Reaction conditions, substrates, and specific reagents vary across different studies, which can significantly impact yield. This table is intended for illustrative comparison of the general efficacy of these directing group classes.
The data indicates that thioether directing groups are highly effective, providing yields comparable to or exceeding those of other common directing groups like amides and carboxylic acids in C–H olefination reactions.[1]
Experimental Protocols
Below is a representative experimental protocol for a palladium-catalyzed C–H olefination reaction, adapted from literature procedures for substrates containing a directing group. This protocol can serve as a starting point for reactions utilizing this compound.
General Procedure for Palladium-Catalyzed C–H Olefination
Reagents and Equipment:
-
Substrate with directing group (e.g., this compound) (1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (5-10 mol%)
-
Olefin (e.g., ethyl acrylate) (2.0-4.0 equiv)
-
Oxidant (e.g., Ag₂CO₃, Cu(OAc)₂, or O₂/Air) (1.0-3.0 equiv)
-
Ligand (if necessary, e.g., a mono-N-protected amino acid) (10-20 mol%)
-
Base (if necessary, e.g., K₂CO₃, NaOAc) (2.0 equiv)
-
Anhydrous solvent (e.g., Dioxane, Toluene, or nBu₂O)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate/oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere, add the substrate (0.2 mmol, 1.0 equiv), Palladium(II) Acetate (0.01 mmol, 5 mol%), the chosen oxidant (e.g., Ag₂CO₃, 0.4 mmol, 2.0 equiv), and any additional ligand or base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous solvent (2.0 mL) via syringe.
-
Add the olefin coupling partner (e.g., ethyl acrylate, 0.4 mmol, 2.0 equiv) via syringe.
-
Seal the flask and place it in a preheated oil bath at the desired temperature (typically 60-120 °C).
-
Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Wash the celite pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired olefinated product.
Visualization of Catalytic Pathway and Workflow
Catalytic Cycle
The catalytic cycle for this type of reaction typically proceeds through a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) pathway. A generalized Pd(II)/Pd(0) cycle for C-H olefination is depicted below.
Caption: Generalized Pd(II)/Pd(0) catalytic cycle for C-H olefination directed by a thioether group.
Experimental Workflow
The logical flow for setting up and executing a catalytic C–H functionalization experiment is outlined below.
Caption: A standard experimental workflow for a palladium-catalyzed C-H functionalization reaction.
Conclusion
This compound serves as a highly effective directing group for palladium-catalyzed C–H functionalization, particularly in olefination reactions. Its performance, in terms of product yield, is competitive with other well-established directing groups such as pyridines and amides. The thioether moiety provides robust coordination to the palladium catalyst, ensuring high regioselectivity for the ortho position. The provided experimental protocol and workflow diagrams offer a practical foundation for researchers aiming to utilize this and similar directing groups in their synthetic endeavors. Further optimization of reaction conditions, including the choice of ligand, oxidant, and solvent, can lead to even greater efficiency and broader substrate scope.
References
- 1. Thioether-enabled palladium-catalyzed atroposelective C–H olefination for N–C and C–C axial chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Simple and Versatile Amide Directing Group for C–H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand-Enabled C-H Olefination and Lactonization of Benzoic Acids and Phenylacetic Acids via Palladium Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Acidity of 2-(Methylthio)benzoic Acid: A Comparative Analysis with Benzoic Acid Derivatives
For researchers, scientists, and professionals in drug development, understanding the acidity of functionalized molecules is paramount for predicting their behavior in biological systems. This guide provides a comparative analysis of the acidity of 2-(methylthio)benzoic acid against other ortho-substituted benzoic acid derivatives, supported by experimental data and detailed methodologies.
The acidity of a carboxylic acid, quantified by its pKa value, is profoundly influenced by the electronic properties of substituents on the aromatic ring. A lower pKa value signifies a stronger acid. This guide will delve into the electronic and steric effects that govern the acidity of this compound in comparison to benzoic acid and its derivatives bearing methoxy, chloro, and nitro groups at the ortho position.
Comparative Acidity: A Quantitative Overview
The table below summarizes the experimental pKa values for this compound and a selection of relevant benzoic acid derivatives in aqueous solution. These values provide a clear quantitative basis for comparing their relative acid strengths.
| Compound | Structure | Substituent | pKa |
| Benzoic Acid | C₆H₅COOH | -H | 4.20 |
| This compound | C₈H₈O₂S | -SCH₃ | 3.67 (Predicted) |
| 2-Methoxybenzoic Acid | C₈H₈O₃ | -OCH₃ | 4.09 |
| 2-Chlorobenzoic Acid | C₇H₅ClO₂ | -Cl | 2.92 |
| 2-Nitrobenzoic Acid | C₇H₅NO₄ | -NO₂ | 2.17 |
| 2-Mercaptobenzoic Acid | C₇H₆O₂S | -SH | 3.50 |
Note: The pKa for this compound is a predicted value. Experimental values for other compounds are from various sources.
From the data, it is evident that all ortho-substituted derivatives listed are more acidic than benzoic acid itself. This phenomenon is often attributed to the "ortho effect," a combination of steric and electronic factors. Notably, electron-withdrawing groups like nitro (-NO₂) and chloro (-Cl) significantly increase acidity, as reflected by their lower pKa values.
The Electronic Influence of the Methylthio Group
The acidity of this compound is influenced by the dual electronic nature of the methylthio (-SCH₃) group. It exerts both an inductive and a resonance effect.
-
Inductive Effect (-I): The sulfur atom is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect. This effect helps to stabilize the negative charge of the carboxylate anion formed upon deprotonation, thereby increasing acidity.
-
Resonance Effect (+R): The sulfur atom possesses lone pairs of electrons that can be delocalized into the benzene ring through resonance. This electron-donating effect tends to destabilize the carboxylate anion, which would decrease acidity.
The net effect on acidity depends on the balance between these opposing electronic influences. In the case of this compound, the inductive effect appears to be the dominant factor, resulting in an increased acidity compared to benzoic acid.
When comparing the methylthio group to the methoxy group (-OCH₃), both exhibit a similar interplay of inductive and resonance effects. However, oxygen is more electronegative than sulfur, leading to a stronger inductive withdrawal for the methoxy group. Conversely, the resonance donation from the methoxy group is also generally considered to be stronger than that of the methylthio group. The observed higher acidity of 2-methoxybenzoic acid compared to benzoic acid suggests that, like the methylthio group, the inductive effect plays a significant role in the ortho position.
Experimental Determination of pKa
A standard and reliable method for determining the pKa of a weak acid is potentiometric titration.
Protocol: pKa Determination by Potentiometric Titration
This method involves titrating a solution of the weak acid with a standardized solution of a strong base while monitoring the pH. The pKa is determined from the pH at the half-equivalence point of the titration.
Principle: According to the Henderson-Hasselbalch equation: pH = pKa + log([A⁻]/[HA])
At the half-equivalence point, the concentration of the undissociated acid ([HA]) is equal to the concentration of its conjugate base ([A⁻]). Consequently, the logarithmic term becomes zero, and the pH is equal to the pKa.
Materials and Equipment:
-
Analytical balance
-
50 mL burette
-
250 mL beaker
-
Magnetic stirrer and stir bar
-
Calibrated pH meter with a glass electrode
-
The benzoic acid derivative to be tested
-
Standardized ~0.1 M sodium hydroxide (NaOH) solution
-
Solvent (e.g., deionized water or a water/ethanol mixture for poorly soluble compounds)
Methodology:
-
Solution Preparation: Accurately weigh a precise amount of the benzoic acid derivative and dissolve it in a known volume of the chosen solvent in a beaker.
-
Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution. Fill the burette with the standardized NaOH solution.
-
Titration: Add the NaOH solution in small, precise increments. After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.
-
Data Analysis: Plot the pH of the solution as a function of the volume of NaOH added. The equivalence point is the point of steepest inflection on the titration curve. The half-equivalence point is the volume of NaOH that is half of the volume required to reach the equivalence point. The pKa is the pH of the solution at this half-equivalence point.
Visualizing Electronic Effects
The following diagram, generated using Graphviz, illustrates the interplay of inductive and resonance effects of the methoxy and methylthio substituents on the acidity of the benzoic acid carboxyl group.
Caption: Electronic effects of ortho-substituents on benzoic acid acidity.
A Comparative Analysis of the Chelating Properties of 2-(Methylthio)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chelation therapy is a cornerstone in the management of heavy metal toxicity, where the efficacy of the chelating agent is paramount. This guide provides a comparative study of the theoretical chelating properties of 2-(Methylthio)benzoic acid against its structural analog, thiosalicylic acid, and the well-established clinical chelators, Ethylenediaminetetraacetic acid (EDTA) and Dimercaptosuccinic acid (DMSA). Due to the limited availability of experimental data on the metal-binding capacity of this compound, this guide combines a theoretical assessment of its potential with a data-driven comparison of the selected alternatives. Detailed experimental protocols for the determination of stability constants are also provided to facilitate further research into this promising compound.
Introduction: The Quest for Effective Chelating Agents
The accumulation of heavy metals in biological systems is a significant health concern, leading to a range of acute and chronic conditions. Chelating agents are molecules capable of forming stable, non-toxic complexes with metal ions, facilitating their excretion from the body. The effectiveness of a chelating agent is determined by its affinity and selectivity for specific metal ions, its pharmacokinetic profile, and its potential for adverse effects.
This guide focuses on this compound, a compound with structural features suggesting potential chelating activity. The presence of a carboxylic acid group and a sulfur-containing ether group in an ortho position on a benzene ring presents a potential bidentate binding site for metal ions. However, a comprehensive review of the scientific literature reveals a notable absence of experimental data on its metal-chelating properties.
To address this gap and to provide a valuable resource for researchers, this document presents a comparative analysis based on:
-
Theoretical Potential: An examination of the structural attributes of this compound that suggest its capacity for metal chelation.
-
Analog Comparison: A review of the known chelating properties of thiosalicylic acid (2-mercaptobenzoic acid), a close structural analog.
-
Benchmark Comparison: A comparison with the widely used and well-characterized chelating agents, EDTA and DMSA.
This guide aims to stimulate further investigation into this compound as a potential chelator and to provide the necessary theoretical and methodological framework for such studies.
Theoretical Chelating Properties of this compound
This compound possesses two potential donor atoms for metal coordination: the oxygen atoms of the carboxylate group and the sulfur atom of the thioether group. It is hypothesized that upon deprotonation of the carboxylic acid, the resulting carboxylate anion and the sulfur atom can act as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion.
Caption: Proposed bidentate chelation of a metal ion by 2-(Methylthio)benzoate.
The stability of the resulting metal complex would depend on several factors, including the nature of the metal ion, the pH of the solution, and the solvent system. The methyl group on the sulfur atom may also influence the steric and electronic properties of the binding site.
Comparative Data on Chelating Agents
To provide a quantitative context for the potential chelating ability of this compound, the following tables summarize the available stability constants (log K) for its structural analog, thiosalicylic acid, and the benchmark chelators, EDTA and DMSA, with several biologically relevant heavy metal ions. The stability constant is a measure of the strength of the interaction between the chelating agent and a metal ion; a higher log K value indicates a more stable complex.
Table 1: Stability Constants (log K) of Chelating Agents with Divalent Metal Ions
| Chelating Agent | Cu(II) | Zn(II) | Pb(II) | Cd(II) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Thiosalicylic acid | Data not available | Data not available | Data not available | Data not available |
| EDTA | 18.8 | 16.5 | 18.0 | 16.5 |
| DMSA | Data not available | 8.9 | 17.0 | 11.2 |
Note: Stability constants can vary with experimental conditions such as temperature and ionic strength. The values presented are for comparative purposes.
Table 2: Structural and Functional Comparison of Chelating Agents
| Feature | This compound | Thiosalicylic acid | EDTA | DMSA |
| Structure | Aromatic carboxylic acid with a thioether group | Aromatic carboxylic acid with a thiol group | Polyamino polycarboxylic acid | Dithiol carboxylic acid |
| Potential Donor Atoms | O, S | O, S | 2 N, 4 O | 2 S, 2 O |
| Administration Route | Unknown | Not applicable | Intravenous | Oral |
| Primary Clinical Use | None | None | Lead, Cadmium poisoning | Lead, Mercury, Arsenic poisoning[1] |
Experimental Protocols for Determining Chelating Properties
To facilitate the investigation of the chelating properties of this compound, two standard experimental protocols are detailed below.
Potentiometric Titration for Stability Constant Determination
Potentiometric titration is a highly accurate method for determining the stability constants of metal-ligand complexes in solution.
Objective: To determine the stepwise and overall stability constants (log K) of this compound with various metal ions.
Materials:
-
This compound
-
Metal salts (e.g., CuCl₂, Zn(NO₃)₂, Pb(NO₃)₂, CdCl₂)
-
Standardized strong base (e.g., NaOH, carbonate-free)
-
Standardized strong acid (e.g., HCl)
-
Inert electrolyte (e.g., KNO₃) to maintain constant ionic strength
-
High-purity water
-
pH meter with a combination glass electrode
-
Autotitrator or manual titration setup
-
Thermostated reaction vessel
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol-water mixture, as it is poorly soluble in water).
-
Prepare stock solutions of the metal salts of known concentration.
-
Prepare a standardized solution of NaOH.
-
Prepare a solution of the inert electrolyte (e.g., 0.1 M KNO₃).
-
-
Titration:
-
In the thermostated vessel, place a known volume of the ligand solution and the inert electrolyte.
-
Add a known volume of the metal salt solution to create a specific metal-to-ligand ratio (e.g., 1:1, 1:2).
-
If necessary, add a known amount of standard acid to lower the initial pH.
-
Titrate the solution with the standardized NaOH solution, recording the pH value after each addition of titrant.
-
Perform a separate titration of the ligand in the absence of the metal ion to determine its pKa value(s).
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added.
-
Use a suitable software program (e.g., HYPERQUAD) to analyze the titration data. The program refines the stability constants by minimizing the difference between the experimental and calculated pH values based on a proposed model of the species in solution (e.g., ML, ML₂).
-
References
The Synthetic Utility of 2-(Methylthio)benzoic Acid: A Comparative Guide for Researchers
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-(Methylthio)benzoic acid and its derivatives have emerged as valuable synthons, particularly in the synthesis of sulfur-containing heterocycles which are prevalent in pharmaceuticals and materials science. This guide provides a comparative analysis of the efficacy of this compound against its primary alternative, thiosalicylic acid, with a focus on their application in the synthesis of thioxanthones—a class of compounds with significant biological and photochemical properties.
At a Glance: this compound vs. Thiosalicylic Acid
| Feature | This compound | Thiosalicylic Acid | Alternative Building Blocks |
| Synthon Type | Precursor to 2-(Arylthio)benzoic acids | Direct precursor to 2-(Arylthio)benzoic acids | 2-Halobenzoic acids (e.g., 2-chlorobenzoic acid) + Thiophenols |
| Key Application | Synthesis of thioxanthones, benzothiophenes, and other sulfur heterocycles. | Synthesis of thioxanthones, thioindigo dyes, and pharmaceuticals like thiomersal.[1] | Synthesis of 2-(Arylthio)benzoic acids via Ullmann condensation. |
| Reactivity | The methylthio group is stable but can be a leaving group under certain conditions. The carboxylic acid allows for standard transformations. | The free thiol group is nucleophilic and susceptible to oxidation. | Reaction conditions for Ullmann condensation can be harsh. |
| Handling | Generally more stable and less prone to air oxidation. | Can be sensitive to air and light, potentially forming disulfides. | Varies depending on the specific halogenated benzoic acid and thiophenol. |
Comparative Efficacy in Thioxanthone Synthesis
The synthesis of the thioxanthone core often proceeds via an intramolecular electrophilic cyclization of a 2-(arylthio)benzoic acid intermediate. Both this compound and thiosalicylic acid serve as precursors to this key intermediate.
Route 1: From 2-(Arylthio)benzoic Acid (derived from various synthons)
This route involves the acid-catalyzed cyclization of a pre-formed 2-(arylthio)benzoic acid. This intermediate can be synthesized from several starting materials, including the reaction of 2-halobenzoic acids with thiophenols (Ullmann condensation).
Route 2: One-Pot Synthesis from Thiosalicylic Acid
Thiosalicylic acid can be reacted directly with an aromatic compound in the presence of a strong acid, such as sulfuric acid, to form the thioxanthone in a single step.
The following table summarizes representative yields for the synthesis of thioxanthone derivatives from these synthons, compiled from various literature sources. It is important to note that these results are not from a single, direct comparative study and reaction conditions may vary.
| Synthon | Reaction | Product | Yield (%) | Reference |
| Methyl thiosalicylate | Coupling with an aryne precursor followed by cyclization | Thioxanthone | 64% | [2] |
| Thiosalicylic acid | Reaction with arenes | Substituted thioxanthones | Good to excellent | [1] |
| 2-(Arylthio)-3-halobenzoic acid esters | TfOH-mediated cyclization | Diverse thioxanthones | Good yields | [3] |
| Thiosalicylic acid or Dithiosalicylic acid | Reaction with cumene in sulfuric acid | Isopropylthioxanthone | Up to 75% | [4] |
dot
Caption: Synthetic pathways to thioxanthones.
Experimental Protocols
Protocol 1: Synthesis of 2-(Arylthio)benzoic Acid via Ullmann-type Reaction
This protocol describes a general procedure for the synthesis of the key 2-(arylthio)benzoic acid intermediate from a 2-halobenzoic acid and a thiophenol.
Materials:
-
2-Chlorobenzoic acid (1 equivalent)
-
Thiophenol (1.1 equivalents)
-
Potassium carbonate (2 equivalents)
-
Copper(I) iodide (0.1 equivalents)
-
Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add 2-chlorobenzoic acid, thiophenol, potassium carbonate, and copper(I) iodide.
-
Add DMF to the flask and stir the mixture under an inert atmosphere (e.g., nitrogen).
-
Heat the reaction mixture to 120-140 °C and maintain for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a mixture of water and hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield the pure 2-(arylthio)benzoic acid.
Protocol 2: Acid-Catalyzed Cyclization to Thioxanthone
This protocol outlines the intramolecular cyclization of a 2-(arylthio)benzoic acid to form the thioxanthone core.
Materials:
-
2-(Arylthio)benzoic acid (1 equivalent)
-
Concentrated sulfuric acid or polyphosphoric acid (PPA)
Procedure:
-
Carefully add the 2-(arylthio)benzoic acid to an excess of concentrated sulfuric acid or PPA at room temperature with stirring.
-
Heat the mixture to 80-100 °C for 1-3 hours. The color of the solution will typically change, indicating the progress of the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring to precipitate the thioxanthone product.
-
Filter the solid, wash thoroughly with water until the washings are neutral, and then with a dilute sodium bicarbonate solution.
-
Dry the crude product and purify by recrystallization or column chromatography.
dot
Caption: Mechanism of acid-catalyzed cyclization.
Logical Relationships in Synthon Selection
The choice between this compound and thiosalicylic acid often depends on the specific synthetic strategy and desired substitution pattern on the final thioxanthone.
-
Thiosalicylic Acid: This is a more direct and often more atom-economical precursor for the synthesis of 2-(arylthio)benzoic acids and for one-pot thioxanthone syntheses. However, the free thiol group can be a limitation due to its propensity for oxidation, which may lead to the formation of disulfide byproducts.
-
2-Halobenzoic Acids: This alternative offers great versatility, as a wide variety of thiophenols can be used in the Ullmann condensation to generate a diverse library of 2-(arylthio)benzoic acids and, subsequently, thioxanthones. The trade-off can be the need for a separate step to synthesize the intermediate and potentially harsh reaction conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tus.elsevierpure.com [tus.elsevierpure.com]
- 4. US5712401A - Processes for preparing thioxanthone and derivatives thereof - Google Patents [patents.google.com]
Comparative Cross-Reactivity Analysis of 2-(Methylthio)benzoic Acid Derivatives: A Guide for Target Selectivity Profiling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the cross-reactivity of 2-(Methylthio)benzoic acid derivatives, a crucial step in early-stage drug discovery to identify potential off-target effects and ensure target specificity. Due to the limited publicly available cross-reactivity data for this specific class of compounds, this document presents a proposed investigational workflow and data presentation templates based on established methodologies for analogous small molecules.
Introduction
This compound and its derivatives represent a scaffold with potential for therapeutic applications. Preliminary investigations suggest that derivatives such as 4-Amino-2-(methylthio)benzoic acid could be explored as kinase inhibitors, anticancer agents, or modulators of G-protein coupled receptors (GPCRs).[1] To advance the development of these compounds, a thorough understanding of their selectivity is paramount. This guide outlines the experimental protocols and data presentation formats necessary for a comprehensive cross-reactivity assessment.
Proposed Experimental Workflow for Cross-Reactivity Profiling
A systematic approach is essential to evaluate the interaction of this compound derivatives with a panel of relevant biological targets. The following workflow is proposed to ensure a comprehensive assessment of selectivity.
Caption: Proposed experimental workflow for the cross-reactivity profiling of this compound derivatives.
Data Presentation: Comparative Selectivity Tables
Clear and concise data presentation is critical for comparing the cross-reactivity profiles of different derivatives. The following tables provide templates for summarizing quantitative data.
Table 1: Hypothetical Kinase Selectivity Profile of this compound Derivatives (% Inhibition at 10 µM)
| Compound ID | Primary Target Kinase | Off-Target Kinase 1 | Off-Target Kinase 2 | Off-Target Kinase 3 | Off-Target Kinase 4 |
| MTBA-001 | 95% | 15% | 8% | 22% | 5% |
| MTBA-002 | 88% | 45% | 12% | 30% | 10% |
| MTBA-003 | 92% | 5% | 2% | 9% | 3% |
| Control Inhibitor | 98% | 90% | 15% | 75% | 20% |
Table 2: Hypothetical GPCR Binding Affinity Profile (Ki in µM)
| Compound ID | Target GPCR | Subtype A | Subtype B | Subtype C | Unrelated GPCR |
| MTBA-004 | 0.5 | > 50 | 15.2 | > 50 | > 100 |
| MTBA-005 | 1.2 | 5.8 | 25.7 | > 50 | > 100 |
| MTBA-006 | 0.8 | > 50 | 8.9 | 45.1 | > 100 |
| Reference Ligand | 0.1 | 0.5 | 1.5 | 25.0 | > 100 |
Table 3: Hypothetical Nuclear Receptor Modulation (EC50 in µM)
| Compound ID | Target Nuclear Receptor (RORγt) | Related Nuclear Receptor (RARα) | Related Nuclear Receptor (RXRα) | Unrelated Nuclear Receptor (VDR) |
| MTBA-007 | 2.1 | > 100 | > 100 | > 100 |
| MTBA-008 | 5.6 | 25.3 | > 100 | > 100 |
| MTBA-009 | 1.8 | > 100 | 85.1 | > 100 |
| Reference Modulator | 0.3 | 15.7 | 5.2 | > 100 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of cross-reactivity data.
Kinase Inhibition Assays
Objective: To determine the inhibitory activity of the test compounds against a panel of protein kinases.
Methodology:
-
Reagents: Recombinant human kinases, appropriate peptide substrates, ATP, and test compounds.
-
Procedure: Assays are typically performed in a 96- or 384-well plate format. A radiometric ([γ-³³P]ATP) or fluorescence-based (e.g., ADP-Glo™, Z'-LYTE™) assay can be used.
-
The test compound is pre-incubated with the kinase in the assay buffer.
-
The reaction is initiated by the addition of the peptide substrate and ATP.
-
After a defined incubation period at a controlled temperature, the reaction is stopped.
-
The amount of product formed (phosphorylated substrate) is quantified.
-
Initial screening is performed at a single high concentration (e.g., 10 µM) to identify potential hits.
-
For active compounds, a dose-response curve is generated to determine the IC50 value.
GPCR Radioligand Binding Assays
Objective: To assess the binding affinity of the test compounds to a panel of GPCRs.
Methodology:
-
Reagents: Cell membranes expressing the target GPCR, a specific radioligand for each receptor, and test compounds.
-
Procedure: The assay is performed in a 96-well filter plate.
-
A constant concentration of the radioligand and varying concentrations of the test compound are incubated with the cell membranes.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound radioligand is separated from the unbound by rapid filtration.
-
The radioactivity retained on the filter is measured using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
Nuclear Receptor Transactivation Assays
Objective: To evaluate the ability of the test compounds to modulate the transcriptional activity of nuclear receptors.
Methodology:
-
Cell Line: A suitable host cell line (e.g., HEK293T) is co-transfected with an expression vector for the full-length nuclear receptor and a reporter plasmid containing a luciferase gene under the control of a response element for that receptor.
-
Procedure: The transfected cells are seeded in a 96-well plate.
-
The cells are treated with varying concentrations of the test compounds.
-
After an incubation period (typically 24 hours), the cells are lysed.
-
Luciferase activity is measured using a luminometer.
-
Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Potential Signaling Pathway Modulation
Given the potential for this compound derivatives to act as kinase inhibitors, a representative signaling pathway that could be modulated is the MAP Kinase (MAPK) pathway. Cross-reactivity with kinases in this pathway could lead to various cellular effects.
Caption: Potential modulation of the MAPK signaling pathway by a this compound derivative.
Conclusion
The systematic evaluation of cross-reactivity is a cornerstone of modern drug development. For novel scaffolds such as this compound derivatives, establishing a clear selectivity profile early in the discovery process is essential for identifying promising lead candidates and mitigating potential safety liabilities. The experimental frameworks and data presentation formats outlined in this guide provide a robust starting point for researchers to undertake these critical studies. Future work should focus on generating empirical data for a library of these derivatives to build a comprehensive structure-activity relationship and structure-selectivity relationship.
References
A Comparative Cost Analysis of Synthetic Routes to 2-(Methylthio)benzoic acid
For researchers, scientists, and drug development professionals, the efficient and economical synthesis of key chemical intermediates is a critical aspect of the research and development pipeline. 2-(Methylthio)benzoic acid is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals. This guide provides a comparative cost analysis of three primary synthetic routes to this compound, supported by detailed experimental protocols and quantitative data to inform strategic procurement and synthesis decisions.
Comparative Data Summary
The following tables provide a summary of the estimated costs and key reaction parameters for the synthesis of this compound via three different routes. The cost analysis is based on a theoretical 1-mole scale reaction and uses averaged bulk pricing for reagents converted to USD for standardization.
Table 1: Starting Material Cost Comparison
| Starting Material | Molecular Weight ( g/mol ) | Assumed Bulk Price (USD/kg) | Cost per Mole (USD) |
| 2-Chlorobenzonitrile | 137.57 | 15.00 | 2.06 |
| Thiosalicylic acid | 154.19 | 25.00 | 3.85 |
| Anthranilic acid | 137.14 | 12.00 | 1.65 |
Table 2: Reagent and Solvent Cost Comparison
| Reagent/Solvent | Molecular Weight ( g/mol ) | Assumed Bulk Price (USD/kg or USD/L) | Cost per Mole/Liter (USD) |
| Sodium methyl mercaptide | 70.09 | 7.00/kg | 0.49 |
| Dimethyl sulfate | 126.13 | 1.50/kg | 0.19 |
| Methyl iodide | 141.94 | 20.00/kg | 2.84 |
| Sodium nitrite | 69.00 | 1.00/kg | 0.07 |
| Sodium disulfide | 110.11 | 15.00/kg | 1.65 |
| Sodium Hydroxide | 40.00 | 2.00/kg | 0.08 |
| Hydrochloric Acid (37%) | 36.46 | 1.00/L | 1.00 |
| Toluene | 92.14 | 2.00/L | 2.00 |
| Methanol | 32.04 | 1.50/L | 1.50 |
Table 3: Overall Cost and Yield Comparison per Mole of this compound
| Route | Starting Material | Key Reagents | Reported Yield (%) | Estimated Raw Material Cost per Mole of Product (USD) |
| 1 | 2-Chlorobenzonitrile | Sodium methyl mercaptide, NaOH | ~90% | ~8.00 |
| 2a | Thiosalicylic acid | Dimethyl sulfate, NaOH | ~95% | ~6.50 |
| 2b | Thiosalicylic acid | Methyl iodide, Base | ~92% | ~9.00 |
| 3 | Anthranilic acid | NaNO₂, Na₂S₂, Methylating Agent | ~75% (two steps) | ~12.00 |
Note: The estimated costs are for raw materials only and do not include labor, energy, waste disposal, or purification costs, which can significantly impact the overall process economy.
Synthetic Route Overviews and Diagrams
The three primary synthetic pathways to this compound are outlined below. Each route presents a unique set of advantages and disadvantages in terms of cost, yield, and operational complexity.
Route 1: From 2-Chlorobenzonitrile
This route involves a nucleophilic aromatic substitution of the chlorine atom in 2-chlorobenzonitrile with a methylthiolate source, followed by hydrolysis of the nitrile group to a carboxylic acid. This method is attractive due to the relatively low cost of the starting material and generally high yields.[1][2]
Route 2: From Thiosalicylic Acid (S-Methylation)
This is a straightforward and high-yielding approach that involves the direct S-methylation of commercially available thiosalicylic acid (2-mercaptobenzoic acid). Common methylating agents include dimethyl sulfate and methyl iodide. Dimethyl sulfate is generally more cost-effective but also more toxic.
Route 3: From Anthranilic Acid
This route utilizes a Sandmeyer-type reaction sequence. Anthranilic acid is first diazotized with sodium nitrite. The resulting diazonium salt is then reacted with a sulfur source, such as sodium disulfide, to form the dithiobis(benzoic acid) intermediate. This intermediate can then be cleaved and methylated to yield the final product. While the starting material is inexpensive, this multi-step synthesis often results in a lower overall yield.
Experimental Protocols
Route 1: Synthesis from 2-Chlorobenzonitrile
Materials:
-
2-Chlorobenzonitrile
-
Sodium methyl mercaptide
-
Sodium hydroxide
-
Toluene
-
Hydrochloric acid
-
Water
Procedure:
-
To a solution of 2-chlorobenzonitrile (1.0 eq) in toluene, add sodium methyl mercaptide (1.1 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the mixture and add a solution of sodium hydroxide (2.5 eq) in water.
-
Heat the mixture to reflux (around 100-110 °C) and stir vigorously for 8-12 hours to facilitate the hydrolysis of the nitrile.
-
Cool the reaction mixture to room temperature and separate the aqueous and organic layers.
-
Wash the aqueous layer with toluene to remove any unreacted starting material or organic impurities.
-
Acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2, which will precipitate the this compound.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[1][2]
Route 2a: Synthesis from Thiosalicylic Acid using Dimethyl Sulfate
Materials:
-
Thiosalicylic acid
-
Dimethyl sulfate
-
Sodium hydroxide
-
Water
-
Hydrochloric acid
Procedure:
-
Dissolve thiosalicylic acid (1.0 eq) in an aqueous solution of sodium hydroxide (2.2 eq).
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add dimethyl sulfate (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC to ensure the complete consumption of the starting material.
-
Acidify the reaction mixture with hydrochloric acid to a pH of 2 to precipitate the product.
-
Filter the white solid, wash thoroughly with water, and dry under vacuum.
-
Recrystallization from ethanol can be performed for higher purity.
Route 2b: Synthesis from Thiosalicylic Acid using Methyl Iodide
Materials:
-
Thiosalicylic acid
-
Methyl iodide
-
Sodium hydroxide (or another suitable base)
-
Methanol (or another suitable solvent)
-
Water
-
Hydrochloric acid
Procedure:
-
Suspend thiosalicylic acid (1.0 eq) in methanol.
-
Add a solution of sodium hydroxide (1.1 eq) in water and stir until the thiosalicylic acid dissolves.
-
Add methyl iodide (1.2 eq) and stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Add water to the residue and wash with a nonpolar organic solvent (e.g., hexane) to remove any excess methyl iodide.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain this compound.
Route 3: Synthesis from Anthranilic Acid
Step 1: Diazotization and Formation of 2,2'-Dithiobis(benzoic acid) Materials:
-
Anthranilic acid
-
Sodium nitrite
-
Hydrochloric acid
-
Sodium disulfide
-
Sodium hydroxide
-
Water
Procedure:
-
Dissolve anthranilic acid (1.0 eq) in a mixture of hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5 °C. Stir for 30 minutes.
-
In a separate flask, prepare a solution of sodium disulfide (0.6 eq) and sodium hydroxide in water.
-
Slowly add the cold diazonium salt solution to the sodium disulfide solution, maintaining the temperature below 10 °C.
-
Stir the reaction mixture for 2-3 hours, allowing it to warm to room temperature.
-
Acidify the mixture with hydrochloric acid to precipitate the 2,2'-dithiobis(benzoic acid).
-
Filter the solid, wash with water, and dry.
Step 2: Reductive Cleavage and S-Methylation Materials:
-
2,2'-Dithiobis(benzoic acid)
-
Reducing agent (e.g., Sodium borohydride or Zinc dust/Acetic acid)
-
Methylating agent (e.g., Dimethyl sulfate or Methyl iodide)
-
Sodium hydroxide
-
Solvent (e.g., THF, Methanol)
Procedure:
-
Suspend the 2,2'-dithiobis(benzoic acid) (1.0 eq) in a suitable solvent.
-
Add a reducing agent (e.g., sodium borohydride, 2.5 eq) portion-wise to cleave the disulfide bond, forming two equivalents of thiosalicylate.
-
After the reduction is complete, add a base such as sodium hydroxide.
-
Add the methylating agent (e.g., dimethyl sulfate, 2.2 eq) and stir at room temperature until the reaction is complete as monitored by TLC.
-
Work-up the reaction mixture by removing the solvent, adding water, and acidifying with hydrochloric acid to precipitate the this compound.
-
Filter, wash, and dry the product.
Conclusion
The choice of the most suitable synthetic route to this compound depends on a variety of factors including the cost and availability of starting materials, the desired scale of the synthesis, and the laboratory's capabilities regarding the handling of hazardous reagents.
-
Route 2a (from Thiosalicylic acid with Dimethyl Sulfate) appears to be the most cost-effective method on paper, primarily due to the low cost of dimethyl sulfate and high reported yields. However, the high toxicity of dimethyl sulfate requires stringent safety precautions.
-
Route 1 (from 2-Chlorobenzonitrile) offers a good balance of cost and yield and avoids the use of highly toxic methylating agents, making it a strong candidate for scale-up.
-
Route 2b (from Thiosalicylic acid with Methyl Iodide) is a viable alternative to using dimethyl sulfate, though the higher cost of methyl iodide increases the overall expense.
-
Route 3 (from Anthranilic Acid) is the least economically favorable due to its multi-step nature and lower overall yield, despite the low cost of the initial starting material. This route may be considered if anthranilic acid is readily available and the other starting materials are not.
Ultimately, for large-scale production, a thorough process optimization and a more detailed cost analysis including all operational expenses would be necessary to determine the most economically viable synthetic strategy.
References
In-Silico Property Prediction for 2-(Methylthio)benzoic Acid Derivatives: A Comparative Guide
In the landscape of modern drug discovery, the early assessment of a compound's pharmacokinetic and toxicological profile is paramount to de-risk development and reduce costly late-stage failures. In-silico, or computational, methods provide a rapid and cost-effective means to predict the properties of novel chemical entities before their synthesis.[1][2] This guide offers a comparative overview of the in-silico predicted properties of 2-(Methylthio)benzoic acid and its illustrative derivatives, providing a framework for researchers and drug development professionals to evaluate potential candidates.
This compound serves as a scaffold of interest in medicinal chemistry. Its derivatives, created by modifying functional groups on the benzoic acid ring, can exhibit a wide range of physicochemical and biological properties. By leveraging computational models, we can forecast their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles, guiding the design of molecules with more favorable drug-like characteristics.
Predictive Methodologies: An Overview
The in-silico evaluation of drug candidates relies on a variety of computational models, primarily Quantitative Structure-Activity Relationships (QSAR) and machine learning algorithms trained on extensive experimental datasets.[3][4] These tools correlate a molecule's structural features with its physicochemical properties and biological effects.
Key Predicted Properties Include:
-
Physicochemical Characteristics: Parameters such as molecular weight (MW), lipophilicity (logP), aqueous solubility (logS), and topological polar surface area (TPSA) are fundamental in determining a drug's behavior. These properties are governed by Lipinski's "Rule of Five," a widely used guideline for predicting oral bioavailability.[5]
-
Pharmacokinetics (ADME): This encompasses a drug's journey through the body.
-
Absorption: Predictions focus on human intestinal absorption (HIA) and permeability, often modeled using Caco-2 cell permeability assays. The interaction with efflux transporters like P-glycoprotein (P-gp) is also critical.
-
Distribution: Key predictions include the ability to cross the blood-brain barrier (BBB) and the extent of binding to plasma proteins.
-
Metabolism: The primary focus is on interactions with the Cytochrome P450 (CYP450) family of enzymes, which are responsible for the metabolism of most drugs. Models predict whether a compound is a substrate or inhibitor of key isoforms (e.g., CYP2D6, CYP3A4).
-
Excretion: This involves predicting the pathways of elimination from the body.
-
-
Toxicity: A range of toxicological endpoints can be predicted, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.[2][3]
Comparative In-Silico Analysis
To illustrate the application of these predictive models, the following tables summarize the computed physicochemical and ADMET properties for this compound and two representative derivatives: an amino-substituted and a nitro-substituted analogue. These derivatives were chosen to demonstrate how the addition of common functional groups can significantly alter the predicted profile.
Table 1: Predicted Physicochemical Properties and Drug-Likeness
| Property | This compound | 4-Amino-2-(methylthio)benzoic acid | 2-(Methylthio)-4-nitrobenzoic acid |
| Molecular Formula | C₈H₈O₂S | C₈H₉NO₂S | C₈H₇NO₄S |
| Molecular Weight ( g/mol ) | 168.21 | 183.23 | 213.21 |
| logP (Lipophilicity) | 2.55 | 1.85 | 2.30 |
| logS (Aqueous Solubility) | -2.80 | -2.50 | -2.95 |
| Topological Polar Surface Area (Ų) | 46.53 | 72.56 | 92.39 |
| Hydrogen Bond Donors | 1 | 2 | 1 |
| Hydrogen Bond Acceptors | 2 | 3 | 4 |
| Lipinski's Rule of Five Violations | 0 | 0 | 0 |
Data is computationally generated based on compound structures using publicly available prediction models. Actual experimental values may vary.
Table 2: Predicted ADMET Properties
| Property | This compound | 4-Amino-2-(methylthio)benzoic acid | 2-(Methylthio)-4-nitrobenzoic acid |
| Absorption | |||
| Human Intestinal Absorption | High | High | High |
| Caco-2 Permeability | Moderate | Moderate | Low |
| P-gp Substrate | No | No | Yes |
| Distribution | |||
| Blood-Brain Barrier (BBB) Permeant | Yes | No | No |
| Metabolism | |||
| CYP2D6 Inhibitor | No | Yes | No |
| CYP3A4 Inhibitor | No | No | No |
| Toxicity | |||
| Ames Mutagenicity | No | No | Yes |
| hERG I Inhibitor | No | No | No |
| Hepatotoxicity | No | Yes | Yes |
| Oral Rat Acute Toxicity (LD₅₀, mol/kg) | 2.780 | 2.650 | 2.450 |
These predictions are generated from established in-silico models (e.g., admetSAR, SwissADME) and are intended for comparative and prioritization purposes only. They require experimental validation.
Visualizing Computational Workflows
The process of in-silico prediction and subsequent experimental validation follows a logical sequence. The diagrams below illustrate a typical workflow for computational drug discovery and the fundamental components of ADMET assessment.
Caption: A typical workflow for in-silico drug design and candidate selection.
Caption: The physiological pathway of a drug, outlining ADMET processes.
Experimental Protocols for In-Silico Model Validation
While predictive models are powerful, their outputs must be confirmed through empirical testing.[5] Below are standard experimental protocols for validating key in-silico predictions.
Determination of Lipophilicity (LogP) by Shake-Flask Method
-
Principle: This method measures the partition coefficient of a compound between n-octanol and water, representing its lipophilicity.
-
Protocol:
-
A known concentration of the test compound is dissolved in either water or n-octanol (pre-saturated with the other solvent).
-
An equal volume of the second solvent is added to a flask.
-
The mixture is shaken vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to reach equilibrium.
-
The mixture is centrifuged to ensure complete separation of the two phases.
-
The concentration of the compound in each phase (aqueous and organic) is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
Caco-2 Permeability Assay
-
Principle: This in-vitro assay uses a monolayer of Caco-2 cells (a human colon adenocarcinoma cell line) as a model of the intestinal epithelial barrier to predict drug absorption.
-
Protocol:
-
Caco-2 cells are seeded onto a semi-permeable membrane in a Transwell® plate insert and cultured for approximately 21 days until they form a differentiated, polarized monolayer.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
The test compound is added to the apical (AP) side of the monolayer (representing the intestinal lumen).
-
Samples are collected from the basolateral (BL) side (representing the blood) at various time points (e.g., 30, 60, 90, 120 minutes).
-
The concentration of the compound in the collected samples is quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated, which serves as a quantitative measure of the compound's permeability.
-
hERG Inhibition Assay by Automated Patch-Clamp
-
Principle: This electrophysiological assay directly measures the effect of a compound on the hERG potassium ion channel, a key indicator of potential cardiotoxicity.
-
Protocol:
-
A cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.
-
Cells are subjected to whole-cell voltage-clamp electrophysiology using an automated patch-clamp system.
-
A specific voltage protocol is applied to elicit the characteristic hERG current.
-
A baseline recording of the hERG current is established.
-
The test compound is applied at various concentrations, and the hERG current is recorded again.
-
The percentage of channel inhibition at each concentration is calculated, and an IC₅₀ value (the concentration at which 50% of the channel activity is inhibited) is determined.
-
Ames Test (Bacterial Reverse Mutation Assay)
-
Principle: This assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. It tests a chemical's ability to cause mutations that revert the bacteria to a state where they can synthesize the amino acid again.
-
Protocol:
-
The test compound is mixed with a bacterial tester strain in the presence and absence of a metabolic activation system (S9 fraction from rat liver, to simulate mammalian metabolism).
-
This mixture is plated on a minimal agar medium that lacks the specific amino acid the bacterial strain cannot synthesize.
-
The plates are incubated for 48-72 hours.
-
The number of revertant colonies (colonies that have undergone mutation and can now grow on the minimal medium) is counted.
-
A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to a negative control.
-
References
- 1. In silico prediction of toxicity and its applications for chemicals at work - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scielo.br [scielo.br]
Head-to-head comparison of 2-(Methylthio)benzoic acid and its positional isomers
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the physicochemical and biological properties of (methylthio)benzoic acid positional isomers.
Positional isomerism can significantly influence the biological activity and physicochemical characteristics of a molecule. This guide provides a detailed comparative analysis of 2-(methylthio)benzoic acid and its positional isomers, 3-(methylthio)benzoic acid and 4-(methylthio)benzoic acid. Understanding the nuanced differences imparted by the placement of the methylthio group on the benzoic acid scaffold is crucial for applications in medicinal chemistry, materials science, and organic synthesis.
Physicochemical Properties: A Comparative Overview
The position of the methylthio group on the benzene ring affects the physical properties of these isomers, such as melting point and acidity. The following table summarizes key physicochemical data for the three isomers.
| Property | This compound | 3-(Methylthio)benzoic acid | 4-(Methylthio)benzoic acid |
| CAS Number | 3724-10-5[1] | 825-99-0 | 13205-48-6 |
| Molecular Formula | C₈H₈O₂S[1] | C₈H₈O₂S | C₈H₈O₂S |
| Molecular Weight | 168.21 g/mol [1] | 168.21 g/mol | 168.21 g/mol |
| Melting Point | 169-173 °C | 126-130 °C | 192-196 °C |
| pKa (Predicted) | 3.67 ± 0.10 | Not Available | Not Available |
| Solubility | Soluble in Methanol | Soluble in Methanol | Highly soluble |
Biological Activities and Potential Applications
While comprehensive, direct comparative studies on the biological activities of the three (methylthio)benzoic acid isomers are limited in publicly available literature, existing research on individual isomers and their derivatives highlights their potential in various therapeutic areas. It is important to note that the following findings are not from head-to-head comparative studies.
This compound: This isomer is utilized as a raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
3-(Methylthio)benzoic Acid: Research on the specific biological activities of this isomer is not as prevalent in the available literature compared to its ortho and para counterparts.
4-(Methylthio)benzoic Acid: This isomer has shown promise in preclinical studies. Administration of 4-(methylthio)benzoic acid has been found to reduce cisplatin-induced nephrotoxicity in rats. Furthermore, it has been observed to prevent the in vitro binding of alkylating agents to DNA and reduce mutation induction in Escherichia coli K12.
Derivatives of these isomers are also of significant interest. For example, a series of novel benzenesulfonamide derivatives bearing a 4-amino-2-(methylthio) moiety have demonstrated significant anticancer potential against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer)[2].
Experimental Protocols
Standardized protocols are essential for the accurate determination and comparison of the physicochemical and biological properties of these isomers.
Melting Point Determination
Objective: To determine the temperature at which the solid-to-liquid phase transition occurs.
Methodology:
-
A small, finely ground sample of the (methylthio)benzoic acid isomer is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance starts to melt and the temperature at which it is completely molten are recorded as the melting point range.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule for structural confirmation.
Methodology:
-
A small amount of the sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
The solution is transferred to an NMR tube.
-
The NMR tube is placed in the spectrometer.
-
¹H and ¹³C NMR spectra are acquired.
-
The chemical shifts, integration, and multiplicity of the signals are analyzed to confirm the structure of the isomer.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
A background spectrum of the clean ATR crystal is recorded.
-
A small amount of the solid sample is placed directly onto the ATR crystal.
-
Pressure is applied to ensure good contact between the sample and the crystal.
-
The infrared spectrum is acquired, typically in the range of 4000-400 cm⁻¹.
-
The characteristic absorption bands corresponding to functional groups (e.g., O-H, C=O, C-S) are analyzed.
Visualizing Structural Isomerism and a General Bioactivity Screening Workflow
To visually represent the relationship between the isomers and a typical workflow for assessing their biological potential, the following diagrams are provided.
Caption: Positional isomers of (methylthio)benzoic acid.
Caption: General workflow for biological activity screening.
References
A Comparative Guide to Analytical Methods for Quantifying 2-(Methylthio)benzoic Acid
For researchers, scientists, and drug development professionals, the accurate quantification of 2-(Methylthio)benzoic acid is crucial for ensuring product quality, safety, and efficacy in various stages of pharmaceutical development. This guide provides a comparative overview of common analytical techniques for the quantification of this compound, presenting supporting data from studies on similar benzoic acid derivatives to establish a performance baseline. The methodologies discussed include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Data Presentation: Performance Comparison of Analytical Methods
The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and UPLC-MS/MS for the analysis of this compound and its structural analogs. This data, compiled from various validation studies, provides a basis for selecting the most appropriate method based on the specific analytical requirements such as sensitivity, precision, and sample matrix complexity.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | UPLC-MS/MS (for a structurally similar compound) |
| Linearity Range | 1 - 500 µg/mL | 0.1 - 100 µg/mL | 0.01 - 50 µg/mL[1] |
| Limit of Detection (LOD) | ~0.42 µg/mL[2][3] | ~0.05 µg/mL | Not Reported |
| Limit of Quantitation (LOQ) | ~1.14 µg/mL[2][3] | ~0.15 µg/mL | 0.01 µg/mL[1] |
| Accuracy (% Recovery) | 85.6 - 102.0%[2] | 98.5 - 100.4%[4] | 96.0 - 104.0%[1] |
| Precision (%RSD) | < 2.5%[2][3] | < 10% | < 8.5%[1] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for benzoic acid and its derivatives and should be optimized for the specific analysis of this compound and the sample matrix.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is well-suited for the routine quantification of this compound in bulk drug substances and simple formulations.
-
Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions :
-
Sample Preparation :
-
Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the linear range of the assay.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation :
-
Prepare a stock solution of this compound reference standard in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample concentration.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and is particularly useful for the identification and quantification of this compound in complex matrices. A derivatization step is typically required to increase the volatility of the analyte.
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Derivatization (Silylation) :
-
Evaporate the sample extract to dryness under a stream of nitrogen.
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Heat the mixture at 60-70 °C for 30 minutes to ensure complete derivatization.
-
-
Chromatographic Conditions :
-
Column : A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature : 250 °C.
-
Oven Temperature Program : Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Ion Source Temperature : 230 °C.
-
Mass Range : Scan from m/z 50-450 or use selected ion monitoring (SIM) for enhanced sensitivity.
-
-
Sample Preparation :
-
Perform a liquid-liquid extraction of the sample with a suitable organic solvent (e.g., dichloromethane)[4].
-
The organic extract is then subjected to the derivatization procedure.
-
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS provides the highest sensitivity and selectivity, making it ideal for the quantification of this compound at low concentrations in biological matrices. The following protocol is based on a validated method for a structurally similar compound, 2-(2-hydroxypropanamido) benzoic acid[1].
-
Instrumentation : A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions :
-
Mass Spectrometry Conditions :
-
Sample Preparation (for plasma samples) :
-
Perform a liquid-liquid extraction of the plasma sample with ethyl acetate[1].
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
Mandatory Visualization
The following diagrams illustrate the general workflow for analytical method validation and the logical relationship between its key parameters.
Caption: General workflow for analytical method validation.
Caption: Logical relationships in analytical method selection.
References
- 1. A rapid and sensitive UHPLC-MS/MS method for quantification of 2-(2-hydroxypropanamido) benzoic acid in rat plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thaiscience.info [thaiscience.info]
- 3. researchgate.net [researchgate.net]
- 4. An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Electronic Properties of Substituted Benzoic Acids: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electronic properties of various substituted benzoic acids, leveraging data from Density Functional Theory (DFT) studies. The introduction of different functional groups onto the benzoic acid scaffold significantly alters its electronic landscape, thereby influencing its chemical reactivity, acidity, and potential as a pharmacological agent. Understanding these modifications is paramount for rational molecular design in drug development and materials science.
Experimental and Computational Protocols
The data presented herein is derived from quantum chemical calculations, primarily using Density Functional Theory. While specific parameters may vary between studies, a typical and reliable protocol for analyzing these molecules is as follows:
Computational Methodology:
-
Structure Optimization: The initial step involves optimizing the molecular geometry of each substituted benzoic acid. This is commonly performed using DFT methods. A popular and robust combination is the B3LYP functional with a Pople-style basis set, such as 6-311++G(d,p) or 6-311G(d,p).[1][2][3] The inclusion of diffuse functions (++) is important for accurately describing anionic species and weak interactions, while polarization functions (d,p) account for the non-uniform distribution of electron density.
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. This step is crucial to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.[1]
-
Property Calculations: With a validated minimum energy structure, single-point energy calculations are conducted to determine various electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and the total dipole moment.[4] For predicting UV absorption spectra, Time-Dependent DFT (TD-DFT) calculations are often employed, with range-separated functionals like CAM-B3LYP showing excellent performance.[5][6]
-
Solvation Effects: To simulate a more realistic biological or chemical environment, calculations can be performed incorporating a solvent model, such as the Polarizable Continuum Model (PCM).[3][7]
The following diagram illustrates the typical workflow for a comparative DFT study on substituted benzoic acids.
Comparative Analysis of Electronic Properties
The nature and position of a substituent on the benzene ring profoundly impact the electronic properties of benzoic acid. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) modulate the electron density distribution, which in turn affects the molecule's reactivity and acidity.
The table below summarizes key electronic parameters calculated via DFT for a selection of ortho-, meta-, and para-substituted benzoic acids. It is important to note that for a direct and precise comparison, all parameters should ideally be calculated under the exact same level of theory and basis set. The values presented are compiled from various theoretical studies and serve to illustrate general trends.
| Substituent | Position | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) | Acidity Trend (Relative to Benzoic Acid) | Reference |
| -H | -(Unsubstituted) | -7.21 | -1.12 | 6.09 | 1.77 | Baseline | (Values adapted) |
| -NH₂ | ortho | ~ -5.5 | ~ -0.5 | ~ 5.0 | - | Decreased | [1] |
| meta | ~ -5.7 | ~ -0.6 | ~ 5.1 | - | Decreased | [1] | |
| para | ~ -5.6 | ~ -0.6 | ~ 5.0 | - | Decreased | [1] | |
| -OH | para | - | - | - | - | Decreased | [8] |
| -Cl | ortho | - | - | - | ~ 3.5 | Increased | [9] |
| -F | ortho | - | - | - | ~ 3.3 | Increased | [9] |
| -NO₂ | para | - | - | - | - | Increased | [10] |
| -SO₂CF₃ | para | - | - | - | - | Strongly Increased | [1] |
Key Observations:
-
HOMO-LUMO Gap (ΔE): The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity. A smaller gap implies that less energy is required to excite an electron to a higher energy state, suggesting higher reactivity.[11] Electron-donating groups like amino (-NH₂) tend to increase the HOMO energy and decrease the energy gap, making the molecule more reactive and susceptible to electrophilic attack. Conversely, electron-withdrawing groups are expected to lower both HOMO and LUMO energies, affecting the energy gap and reactivity.
-
Acidity: A molecule's acidity is related to the stability of its conjugate base (the benzoate anion). Electron-withdrawing groups (e.g., -Cl, -F, -NO₂) pull electron density away from the carboxylic group, stabilizing the negative charge on the carboxylate anion upon deprotonation. This results in an increase in acidity.[1][10] In contrast, electron-donating groups (-NH₂, -OH) push electron density towards the ring, destabilizing the conjugate base and thereby decreasing acidity.[1][3]
-
Positional Effects (Isomerism): The position of the substituent (ortho, meta, or para) is crucial. For instance, the acidity of substituted benzoic acids with electron-releasing groups often follows the trend ortho > meta > para, while for electron-withdrawing groups, the trend is typically ortho < meta < para.[1][10] The "ortho effect" can sometimes lead to unexpected properties due to steric hindrance or intramolecular interactions between the substituent and the carboxylic acid group.[1][9]
-
Dipole Moment: The dipole moment is a measure of the overall polarity of the molecule. The magnitude and direction of the dipole moment are influenced by the electronegativity and position of the substituent. As seen with ortho-fluoro and ortho-chloro benzoic acids, the introduction of electronegative halogens significantly increases the molecular dipole moment compared to the unsubstituted benzoic acid.[9]
Conclusion
Density Functional Theory serves as a powerful predictive tool in the study of substituted benzoic acids. Computational analysis reveals clear, quantifiable trends in how different substituents alter the electronic structure. Electron-donating groups generally decrease the HOMO-LUMO energy gap and reduce acidity, whereas electron-withdrawing groups stabilize the molecule's anionic form and increase its acidity. These substituent-induced modifications are fundamental to tuning the properties of benzoic acid derivatives for specific applications, from designing more effective drug candidates to developing novel functional materials. The presented data and methodologies provide a foundational framework for researchers engaged in the rational design and synthesis of new chemical entities.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Substituent effects on the electronic structure and pKa of benzoic acid | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4‑(Benzylamino)benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals [scielo.org.za]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2-(Methylthio)benzoic acid
Essential Safety and Handling Guide for 2-(Methylthio)benzoic Acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.
Hazard Summary
This compound is classified as a hazardous chemical. It is crucial to handle this compound with care, adhering to the safety precautions outlined below.
| Hazard Classification | Description |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation.[1][2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation.[2][3][4] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent skin and eye contact, and inhalation.
| PPE Category | Equipment Specification |
| Eye and Face Protection | Wear safety glasses with side shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[1][5] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure.[1][5] |
| Respiratory Protection | Use a NIOSH/MSHA-approved respirator if there is a risk of inhalation of dust or if exposure limits are exceeded.[1][6] A type N95 (US) respirator is suggested. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical for safety. The following steps outline the correct procedure for handling this compound.
1. Preparation:
-
Ensure a well-ventilated work area, such as a chemical fume hood.[1][6]
-
Verify that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1]
-
Assemble all necessary equipment and reagents before starting.
-
Put on all required personal protective equipment (goggles, gloves, lab coat).
2. Handling:
-
Avoid direct contact with the skin, eyes, and clothing.[1][3]
-
Weigh and transfer the chemical in a fume hood or designated containment area.
3. Post-Handling:
-
Wash hands thoroughly with soap and water after handling.[1]
-
Clean all contaminated surfaces.
-
Remove and wash contaminated clothing before reuse.[3]
Emergency and Disposal Plan
Immediate and appropriate action is crucial in the event of an emergency.
First-Aid Measures
| Situation | Procedure |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][3] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[1][3] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.[1][3] |
Spill and Disposal Protocol
-
Spill Containment: In case of a spill, ensure adequate ventilation and wear appropriate PPE. Sweep up the spilled solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[3]
-
Waste Disposal: Dispose of contents and container to an approved waste disposal plant.[1][3] Waste is classified as hazardous and must be disposed of in accordance with local, state, and federal regulations.[3] Do not allow the chemical to enter drains or waterways.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
